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  • Product: Fmoc-[15N]Tyr-OH
  • CAS: 125700-34-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Isotopically Labeled Tyrosine in Peptide Science

An In-depth Technical Guide to the Application of Fmoc-[¹⁵N]Tyr-OH in Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals In the landscape of modern peptide research and pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of Fmoc-[¹⁵N]Tyr-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide research and pharmaceutical development, the ability to precisely track, quantify, and structurally characterize peptides is paramount. Fmoc-[¹⁵N]Tyr-OH emerges as a critical reagent in this context, offering a strategic trifecta of chemical functionalities. The Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile α-amino protecting group, the cornerstone of the most prevalent strategy for Solid-Phase Peptide Synthesis (SPPS).[1][2] The tyrosine residue itself is a frequent participant in critical biological interactions, including phosphorylation-dependent signaling pathways. The incorporation of a stable, NMR-active ¹⁵N isotope provides a non-invasive spectroscopic handle, enabling detailed investigation into peptide structure, dynamics, and interactions without altering the molecule's fundamental physicochemical properties.[3][4]

This guide provides a comprehensive overview of the chemical properties of Fmoc-[¹⁵N]Tyr-OH, practical insights for its application in SPPS, and the underlying chemical principles that govern its successful incorporation into synthetic peptides.

Part 1: Core Physicochemical Properties of Fmoc-[¹⁵N]Tyr-OH

A thorough understanding of the starting material is the foundation of any successful synthesis. While Fmoc-[¹⁵N]Tyr-OH is chemically reactive in the same manner as its unlabeled counterpart, the ¹⁵N isotope imparts a crucial mass shift for analytical applications.

Molecular Structure and Identity:

  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic-¹⁵N acid

  • Molecular Formula: C₂₄H₂₁¹⁵NO₅

  • Key Feature: The nitrogen atom of the α-amino group is the stable isotope ¹⁵N.

It is critical to note that for practical application in Fmoc-SPPS, the hydroxyl group of the tyrosine side chain must be protected to prevent unwanted side reactions during peptide chain elongation. The most common protecting group is the acid-labile tert-butyl (tBu) ether. Therefore, the reagent used in synthesis is typically Fmoc-[¹⁵N]Tyr(tBu)-OH . This guide will proceed with the understanding that the side-chain protected derivative is being used.

Quantitative Data Summary:

The following table summarizes the key physical and chemical properties of the isotopically labeled, side-chain protected tyrosine derivative used in synthesis.

PropertyValueSignificance in Peptide SynthesisSource(s)
Molecular Weight 460.5 g/mol (for Fmoc-[¹⁵N]Tyr(tBu)-OH)Accurate calculation is essential for reagent stoichiometry during the coupling reaction. The +1 Da shift from ¹⁴N confirms isotopic incorporation.[5]
Appearance White to off-white crystalline powderVisual inspection provides a first-pass quality check.[6][7]
Isotopic Enrichment Typically ≥98 atom % ¹⁵NHigh enrichment is crucial for generating clean, unambiguous signals in mass spectrometry and NMR studies.
Chemical Purity Typically ≥97-99% (HPLC)High purity minimizes the introduction of deletion or modification sequences. Impurities like free amine or acetate can cause synthesis failure or chain termination.[8][9][6]
Solubility Soluble in DMF, NMP; slightly soluble in DCM/DMF mixtures. Insoluble in water.The choice of solvent for the coupling reaction is dictated by the solubility of the activated amino acid. DMF is the most common and effective solvent.[6][10][11][12][6][10][12]
Melting Point ~150 °C (decomposes)A general indicator of purity.[6]
Storage Conditions 2-8°C, desiccatedProtects against degradation, particularly autocatalytic Fmoc cleavage which can be promoted by trace amounts of free amine.[8][13][13]

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-[¹⁵N]Tyr(tBu)-OH into a growing peptide chain follows the standard, cyclical workflow of Fmoc-SPPS. This process is defined by two key chemical transformations: the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid.[5][14]

The Fmoc-SPPS Cycle: A Mechanistic Overview

The entire synthesis is built upon a solid support (resin), which allows for the easy removal of excess reagents and byproducts through simple filtration and washing.[5]

SPPS_Workflow Figure 1: The Fmoc-SPPS Cycle for Incorporating Fmoc-[¹⁵N]Tyr(tBu)-OH Resin Peptide-Resin (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Exposes N-terminal amine Washing1 2. DMF Wash Deprotection->Washing1 Removes piperidine & dibenzofulvene adduct Coupling 3. Coupling (Fmoc-[¹⁵N]Tyr(tBu)-OH + Activator + Base in DMF) Washing1->Coupling Prepares resin for coupling Washing2 4. DMF Wash Coupling->Washing2 Removes excess reagents NextCycle Repeat Cycle or Final Cleavage Washing2->NextCycle Chain elongated by one residue

Caption: Workflow for incorporating a single Fmoc-[¹⁵N]Tyr(tBu)-OH residue.

Experimental Protocol: A Self-Validating System

This protocol details a standard procedure for the manual incorporation of Fmoc-[¹⁵N]Tyr(tBu)-OH. Each step includes justifications that underpin its trustworthiness and efficacy.

Materials:

  • Peptide-resin with a free N-terminal amine from the previous cycle.

  • Fmoc-[¹⁵N]Tyr(tBu)-OH.

  • Coupling/Activation Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide).[14]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvents: DMF, DCM (Dichloromethane).

Step 1: N-terminal Fmoc Deprotection

  • Procedure:

    • Swell the peptide-resin in DMF for 15-30 minutes.

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 7-10 minutes.[14]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Expertise & Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[15][16] A two-step deprotection is often employed to ensure completeness, as incomplete deprotection will result in a deletion sequence ([n-1] peptide), a major and often difficult-to-remove impurity. Piperidine, a secondary amine, is the base of choice because it efficiently removes the Fmoc group and also acts as a scavenger for the resulting dibenzofulvene intermediate, preventing it from re-attaching to the newly liberated N-terminal amine.[1][17] Thorough washing is critical; residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction.

Step 2: Activation and Coupling of Fmoc-[¹⁵N]Tyr(tBu)-OH

  • Procedure:

    • In a separate vessel, dissolve Fmoc-[¹⁵N]Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution.

    • Allow the activation to proceed for 2-5 minutes. The solution may change color.

    • Add the activated amino acid solution to the deprotected and washed resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Expertise & Causality: The formation of a peptide bond is not spontaneous and requires the carboxyl group of the incoming amino acid to be activated.[5] HCTU is a highly efficient aminium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive acyl-uronium intermediate. This intermediate is susceptible to nucleophilic attack by the free N-terminal amine on the peptide-resin.[5][14] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and facilitate the activation.[5] Using a slight excess of the amino acid and coupling reagent drives the reaction to completion, ensuring a high yield for the step. Longer coupling times may be necessary for sterically hindered residues or as the peptide chain grows.[14]

Activation_Mechanism Figure 2: HCTU Activation and Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-[¹⁵N]Tyr(tBu)-O⁻ + H⁺ Activated_Ester Acyl-Uronium Intermediate (Highly Reactive) AA->Activated_Ester Forms active ester HCTU HCTU HCTU->Activated_Ester Forms active ester DIPEA DIPEA DIPEA->AA Deprotonates Carboxylic Acid New_Peptide Resin-Peptide-CO-NH-[¹⁵N]Tyr(tBu)-Fmoc (Elongated Peptide) Activated_Ester->New_Peptide Nucleophilic Attack Resin_Amine Resin-Peptide-NH₂ Resin_Amine->New_Peptide

Caption: Simplified mechanism of amino acid activation and coupling.

Step 3: Post-Coupling Wash and Monitoring

  • Procedure:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and a final DMF wash (1-2 times).

    • (Optional but Recommended) Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Trustworthiness: A positive Kaiser test (blue beads) indicates incomplete coupling. If the test is positive, the coupling step should be repeated (a "double coupling") before proceeding to the next deprotection. This self-validating check at each step prevents the accumulation of deletion impurities and ensures the integrity of the final product.

Part 3: Special Considerations for ¹⁵N-Labeled Tyrosine

  • Side Chain Protection: As mentioned, the use of a tBu protecting group for the tyrosine hydroxyl is standard practice. This group is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage from the resin.[1] This orthogonality is a fundamental principle of the Fmoc/tBu strategy.

  • Chemical Reactivity: The ¹⁵N isotope does not alter the chemical reactivity of the amine group. Standard coupling and deprotection protocols for unlabeled Fmoc-Tyr(tBu)-OH are directly applicable.[3] The primary difference lies in the +1 mass unit, which must be accounted for in mass spectrometry analysis.

  • Downstream Applications: The purpose of using Fmoc-[¹⁵N]Tyr-OH is for downstream analysis. The ¹⁵N nucleus allows for a variety of advanced NMR experiments to determine protein structure and dynamics. In proteomics, it serves as a metabolic label for accurate relative quantification of proteins using mass spectrometry.[18][19]

Conclusion

Fmoc-[¹⁵N]Tyr-OH, and its essential synthetic partner Fmoc-[¹⁵N]Tyr(tBu)-OH, are powerful tools for chemists and biochemists. By understanding its core physicochemical properties and the mechanistic basis for its incorporation via Fmoc-SPPS, researchers can confidently synthesize isotopically labeled peptides. This enables sophisticated analytical studies, from elucidating protein structure and function to developing novel peptide-based therapeutics. The key to success lies in the methodical application of a robust, self-validating synthetic cycle, grounded in high-purity reagents and a fundamental understanding of the underlying reaction chemistry.

References

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection . International Journal of Peptide and Protein Research. [Link]

  • Deprotecting Fmoc Group Mechanism . Organic Chemistry. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . International Journal of Peptide Research and Therapeutics. [Link]

  • Hsieh, Y. S. Y., et al. (2011). Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin . The Royal Society of Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis . Chemical Society Reviews. [Link]

  • (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid . PubChem. [Link]

  • Uegaki, K., et al. (1996). ¹⁵N labeling method of peptides using a thioredoxin gene fusion expression system: an application to ACTH-(1-24) . FEBS Letters. [Link]

  • Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester . ResearchGate. [Link]

  • Shrestha, H. K., et al. (2021). Application of Parallel Reaction Monitoring in ¹⁵N Labeled Samples for Quantification . Frontiers in Plant Science. [Link]

  • Fields, C. G., & Fields, G. B. (1994). Methods for Removing the Fmoc Group . Methods in Molecular Biology. [Link]

  • Fields, C. G., & Fields, G. B. Methods for Removing the Fmoc Group . ResearchGate. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT . ResearchGate. [Link]

  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? . Reddit. [Link]

  • Touri, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . Molecules. [Link]

  • Shrestha, H. K., et al. (2021). Application of Parallel Reaction Monitoring in ¹⁵N labeled Samples for Quantification . Frontiers. [Link]

  • Peptides labelled with stable isotopes ¹³C or ¹⁵N . Innovagen AB. [Link]

  • Solvents for Solid Phase Peptide Synthesis . Applied Biosystems. [Link]

  • Ryadnov, M. G., et al. (2000). An effective organic solvent system for the dissolution of amino acids . International Journal of Peptide and Protein Research. [Link]

  • Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development . Prothera. [Link]

Sources

Exploratory

Technical Whitepaper: Precision Characterization of Fmoc-[15N]Tyr-OH

[1] Executive Summary Fmoc-[15N]Tyr-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-[15N]L-tyrosine) is a critical isotopic reagent used in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Fmoc-[15N]Tyr-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-[15N]L-tyrosine) is a critical isotopic reagent used in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics.[1] By substituting the naturally abundant nitrogen-14 (


) with the stable isotope nitrogen-15 (

), this compound enables precise backbone assignment in protein structure determination and serves as a mass-shifted internal standard in metabolic tracking.[1]

This guide provides a definitive technical analysis of its molecular weight, isotopic mass properties, and quality control protocols. Unlike standard reagents, the handling of isotopically labeled amino acids requires a rigorous understanding of isotopic enrichment (


) and its impact on stoichiometric calculations.

Part 1: Chemical Identity & Isotopic Physics

Structural Composition

The chemical integrity of Fmoc-[15N]Tyr-OH relies on the stability of the Fmoc protecting group and the isotopic purity of the alpha-amine nitrogen.[1]

  • Chemical Formula:

    
    [1]
    
  • IUPAC Name: (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanoic acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -labeled)[1]
    
  • CAS Number: 92954-90-0 (Unlabeled parent reference)[1][2][3]

Mass Characterization: The Isotope Effect

In precision chemistry, distinguishing between Average Molecular Weight and Monoisotopic Mass is vital. For


-labeled compounds, standard periodic table weights (which average 

and

) are invalid because the nitrogen source is enriched to near 100%

.[1]
Quantitative Data Table
PropertyStandard Fmoc-Tyr-OH (

)
Fmoc-[15N]Tyr-OH (

)
Delta (

)
Nitrogen Isotope Mass 14.00307 Da15.00011 Da+0.99704 Da
Monoisotopic Mass 403.14197 Da 404.13901 Da +0.99704 Da
Formula Weight (Avg) 403.43 g/mol 404.43 g/mol ~1.00 g/mol
Exact Mass (M+H)+ 404.1492 Da405.1463 Da+0.9971 Da

Critical Note: When calculating stoichiometry for solid-phase peptide synthesis (SPPS), use the 404.43 g/mol value.[1] Using the standard weight (403.43) will result in a 0.25% under-dosing error, which is significant in GMP manufacturing or high-precision kinetic studies.[1]

Mass Spectrometry Visualization Logic

The following diagram illustrates the logical breakdown of the mass shift, essential for verifying isotopic enrichment during QC.

MassShiftLogic cluster_0 Chemical Moiety Analysis Fmoc Fmoc Group (C15H11O2) Sum14 Standard Mass 403.14 Da Fmoc->Sum14 Sum15 Labeled Mass 404.14 Da Fmoc->Sum15 Tyr_Sc Tyrosine Side Chain (C7H7O) Tyr_Sc->Sum14 Tyr_Sc->Sum15 Backbone Alpha-Carbon Backbone (C2H2) Backbone->Sum14 Backbone->Sum15 Nitrogen Alpha-Amine Nitrogen Isotope14 14N Mass: 14.003 Da Nitrogen->Isotope14 Natural (99.6%) Isotope15 15N Mass: 15.000 Da Nitrogen->Isotope15 Enriched (>98%) Isotope14->Sum14 Isotope15->Sum15

Figure 1: Component-based mass analysis demonstrating the origin of the +1 Da shift specific to the alpha-amine nitrogen.[1]

Part 2: Applications in Structural Biology & Proteomics[4]

NMR Spectroscopy (HSQC Experiments)

In Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, the


 isotope is magnetically active (spin 1/2), unlike 

(spin 1).[1]
  • Mechanism: The Fmoc-[15N]Tyr-OH is incorporated into a peptide sequence.[1] During NMR, the amide proton (

    
    ) transfers magnetization to the attached 
    
    
    
    .[1]
  • Result: This generates a unique cross-peak in the 2D spectrum, allowing researchers to pinpoint the exact location of the Tyrosine residue within a complex protein fold.

Proteomics Internal Standards (AQUA)

In Absolute QUAntification (AQUA) proteomics:

  • A "heavy" peptide is synthesized using Fmoc-[15N]Tyr-OH.[1]

  • This standard is spiked into a biological sample.[1]

  • Mass Spec Analysis: The heavy peptide appears +1 Da (per Tyr residue) higher than the endogenous peptide.[1]

  • Utility: Since the physicochemical properties (retention time, ionization efficiency) are identical, the ratio of Heavy/Light peak areas provides precise quantification.

Part 3: Analytical Quality Control (The Protocol)

Trustworthiness in isotopic reagents is binary: either the enrichment is present, or the experiment fails. The following protocol validates both chemical purity and isotopic enrichment.

Workflow: Purity & Enrichment Verification

QC_Workflow cluster_prep Sample Preparation cluster_analysis Dual-Stream Analysis Start Raw Material Fmoc-[15N]Tyr-OH Solubility Dissolve in MeOH/Water (1 mg/mL) Start->Solubility Filter Filter (0.22 µm) Solubility->Filter HPLC HPLC-UV (254 nm) Chemical Purity Check Filter->HPLC MS ESI-MS (Positive Mode) Isotopic Enrichment Check Filter->MS Decision Data Integration HPLC->Decision Peak Area % MS->Decision M+1 / M ratio Pass RELEASE (>98% Purity, >98% 15N) Decision->Pass Fail REJECT (<98% Purity or <98% 15N) Decision->Fail

Figure 2: Quality Control decision tree for verifying isotopic reagents.

Detailed Protocol Steps
Step 1: HPLC Purity Analysis
  • Objective: Ensure no side-products (free Fmoc, free Tyr) are present.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm, 4.6x100mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 minutes.

  • Acceptance Criteria: Main peak area > 98.0% at 254 nm (Fmoc absorption).[1]

Step 2: Isotopic Enrichment Determination (MS)[1]
  • Objective: Confirm the nitrogen is

    
     and not 
    
    
    
    .
  • Method: Direct infusion ESI-MS.[1]

  • Analysis:

    • Observe the molecular ion peak

      
      .[1]
      
    • Target Mass: 405.15 Da (Theoretical).

    • Contaminant Check: Look for the "M-1" peak at 404.15 Da (which corresponds to the

      
       species).[1]
      
  • Calculation:

    
    [1]
    
  • Acceptance Criteria: Enrichment > 98%.

Part 4: Handling & Storage

  • Storage: Store at +2°C to +8°C. For long-term (>6 months), store at -20°C to prevent slow hydrolysis of the Fmoc group.

  • Light Sensitivity: Tyrosine is susceptible to photo-oxidation.[1] Keep the vial wrapped in foil or in an amber jar.

  • Moisture: Fmoc-amino acids are hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc ester.

References

  • PubChem. (2025).[1][2] Fmoc-Tyr-OH Compound Summary. National Library of Medicine.[4] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Atomic Weights and Isotopic Compositions for All Elements. Available at: [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link][1]

Sources

Foundational

Solubility of Fmoc-[¹⁵N]Tyr-OH in DMF and NMP: A Senior Application Scientist's Guide to Optimizing Peptide Synthesis

An In-Depth Technical Guide for Researchers Abstract The successful incorporation of isotopically labeled amino acids is fundamental to a vast array of research applications, from metabolic studies to advanced structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The successful incorporation of isotopically labeled amino acids is fundamental to a vast array of research applications, from metabolic studies to advanced structural biology. Fmoc-[¹⁵N]Tyr-OH, a key building block, requires precise handling, and its solubility in the chosen solvent system is a critical parameter that dictates the efficiency and success of Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of the solubility and practical handling of Fmoc-[¹⁵N]Tyr-OH in the two most prevalent SPPS solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). We will explore the underlying chemical principles, compare the solvents' performance, and provide field-proven protocols to ensure reproducible, high-yield synthesis for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Choice in SPPS

In the landscape of peptide science, the Fmoc/tBu strategy is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), prized for its mild reaction conditions.[1] The synthesis workflow involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][3] For this process to be efficient, each Fmoc-amino acid must be fully dissolved before the activation and coupling steps. Incomplete dissolution leads directly to lower coupling efficiency, truncated peptide sequences, and challenging purification processes.

This guide focuses on Fmoc-tyrosine, specifically its ¹⁵N-labeled variant. For the purpose of solubility and reaction chemistry in SPPS, we will consider Fmoc-Tyr(tBu)-OH, as the tert-butyl (tBu) protection on the side-chain hydroxyl group is standard practice to prevent unwanted side reactions.[1][4] The isotopic label ([¹⁵N]) on the alpha-amine does not materially affect solubility compared to its unlabeled counterpart. Therefore, existing data and principles for Fmoc-Tyr(tBu)-OH are directly applicable.

The choice between DMF and NMP, the two principal solvents in modern SPPS[5][6], is not trivial. It influences everything from reagent solubility and resin swelling to the stability of the protecting groups and the potential for peptide aggregation. Understanding the nuances of Fmoc-[¹⁵N]Tyr(tBu)-OH solubility in these solvents is the first step toward mastering its use.

Physicochemical Properties and Solubility Profile

While specific quantitative solubility data (e.g., in mg/mL) for Fmoc-Tyr(tBu)-OH in pure DMF or NMP is not extensively published, its widespread and successful use in SPPS protocols at standard concentrations (typically 0.2 M to 0.5 M) confirms its sufficient solubility. Several chemical data sources describe it as soluble to slightly soluble in DMF.[7][8]

The solubility characteristics are governed by the interplay between the solute's structure and the solvent's properties.

  • Fmoc-Tyr(tBu)-OH Structure: This molecule has distinct polar and non-polar regions. The large, aromatic Fmoc group and the tBu-protected phenyl ring are hydrophobic, while the carboxylic acid provides a site for hydrogen bonding. The tert-butyl group enhances overall solubility in organic solvents compared to the unprotected side chain.[9]

  • Solvent Properties: Both DMF and NMP are polar aprotic solvents.[6][10] Their high dielectric constants enable them to effectively solvate the polar portions of the amino acid derivative, while their organic nature accommodates the large hydrophobic Fmoc and tBu groups.

Table 1: Physicochemical Data Summary for Fmoc-Tyr(tBu)-OH and Key SPPS Solvents

Compound/SolventMolecular FormulaMolecular Weight ( g/mol )Key Properties & Solubility Notes
Fmoc-Tyr(tBu)-OH C₂₈H₂₉NO₅459.53[8][11]White to off-white powder.[7][8] The bulky, hydrophobic Fmoc and tBu groups contribute significantly to its solubility in organic solvents.[9]
Fmoc-[¹⁵N]Tyr(tBu)-OH C₂₈H₂₉¹⁵NO₅~460.53Isotopic substitution has a negligible effect on solubility properties.
DMF C₃H₇NO73.09Polar aprotic solvent. Excellent solubilizing properties for many reagents.[5][12] Can degrade to form dimethylamine, which may cause premature Fmoc removal.[13]
NMP C₅H₉NO99.13Polar aprotic solvent.[13] Generally a very effective solvent for SPPS, though some reports suggest Fmoc-amino acids may have greater long-term decomposition in NMP vs. DMF.[13]

Comparative Analysis: DMF vs. NMP for Dissolving Fmoc-[¹⁵N]Tyr-OH

The decision to use DMF or NMP depends on the specific requirements of the synthesis, including the sequence, scale, and available equipment (e.g., microwave-assisted synthesizers).

N,N-Dimethylformamide (DMF)

DMF is historically the most common solvent for SPPS.[14]

  • Expertise & Experience: DMF's slightly higher polarity and excellent solubilizing power make it a robust choice for dissolving a wide range of Fmoc-amino acids and coupling reagents.[5] For standard concentrations of Fmoc-[¹⁵N]Tyr(tBu)-OH, complete dissolution is typically rapid. However, the primary operational concern with DMF is its stability. Over time, it can decompose into dimethylamine and formic acid.[13] Dimethylamine, being a secondary amine, is basic enough to cause premature cleavage of the acid-labile Fmoc group, leading to the insertion of deletion sequences in the final peptide.

  • Trustworthiness (Self-Validating Protocol): To mitigate the risk of premature deprotection, it is imperative to use high-purity, amine-free DMF.[14] For critical applications, it is best practice to use freshly opened bottles or to degas the solvent prior to use.[13] The quality of the DMF is a critical variable that must be controlled for reproducible synthesis.

N-Methyl-2-pyrrolidone (NMP)

NMP is often considered a higher-performance alternative to DMF.

  • Expertise & Experience: NMP is an excellent resin-swelling and solvating agent, often improving coupling yields, particularly in difficult or aggregation-prone sequences.[13] While DMF has a slightly greater capacity for dissolving some coupling reagents, NMP is highly effective for Fmoc-amino acids.[5] A key consideration is the stability of the Fmoc-amino acid in solution. Some studies have reported that Fmoc-amino acids may undergo faster decomposition (lactamization) when stored in NMP solution for extended periods compared to DMF.[13]

  • Trustworthiness (Self-Validating Protocol): The potential for faster degradation in NMP reinforces a universal best practice in SPPS: prepare amino acid solutions fresh for each coupling. Storing activated amino acid solutions for extended periods is not recommended in either solvent. For automated synthesizers that prepare solutions in advance, synthesis protocols should be optimized to minimize the time the Fmoc-amino acid spends in solution before being used.

Experimental Protocol: Preparation of Fmoc-[¹⁵N]Tyr(tBu)-OH for SPPS Coupling

This protocol describes a standard, validated method for the dissolution, activation, and coupling of Fmoc-[¹⁵N]Tyr(tBu)-OH.

Materials:

  • Fmoc-[¹⁵N]Tyr(tBu)-OH

  • High-purity, amine-free DMF or NMP

  • Coupling agent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)

  • Peptide synthesis vessel containing resin with a free N-terminal amine

Methodology (Manual Synthesis):

  • Pre-Coupling Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a solution of 20% piperidine in DMF.[14]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine.[14] This is a critical step, as residual base can neutralize the activated amino acid.

  • Amino Acid Solution Preparation:

    • In a separate, dry vessel, weigh the required amount of Fmoc-[¹⁵N]Tyr(tBu)-OH (typically 3-5 equivalents relative to the resin loading).

    • Weigh the corresponding amount of coupling agent (e.g., HCTU, using a ~0.95 molar equivalence to the amino acid).

    • Add the synthesis solvent (DMF or NMP) to achieve the desired concentration, typically 0.2 M to 0.5 M.

    • Agitate the mixture at room temperature (e.g., vortexing or gentle swirling). The Fmoc-[¹⁵N]Tyr(tBu)-OH should dissolve completely within a few minutes to yield a clear solution. Visual confirmation of complete dissolution is essential.

  • Activation:

    • Just prior to adding the solution to the resin, add the base (e.g., DIPEA, 2 equivalents relative to the amino acid). The solution may change color (often to yellow), indicating activation.

    • Causality: The base activates the coupling reagent, which in turn converts the carboxylic acid of the Fmoc-amino acid into a reactive ester, ready to form a peptide bond with the free amine on the resin.

  • Coupling Reaction:

    • Immediately transfer the activated amino acid solution to the synthesis vessel containing the washed resin.

    • Agitate the mixture (e.g., by bubbling with nitrogen or using an orbital shaker) for the designated coupling time (typically 30-60 minutes).

Visualization of the Dissolution & Activation Workflow

The following diagram illustrates the critical workflow for preparing the Fmoc-[¹⁵N]Tyr(tBu)-OH solution for a successful coupling reaction.

G cluster_prep Solution Preparation cluster_activation Activation & Coupling weigh_aa 1. Weigh Fmoc-[15N]Tyr(tBu)-OH weigh_hctu 2. Weigh Coupling Agent (HCTU) add_solvent 3. Add DMF or NMP (to 0.2-0.5 M) dissolve 4. Agitate until Fully Dissolved add_base 5. Add Base (DIPEA) (Initiate Activation) dissolve->add_base Clear Solution Confirmed transfer 6. Transfer to Resin (Immediately) add_base->transfer Active Ester (Time Sensitive) couple 7. Agitate for Coupling (30-60 min) transfer->couple

Caption: Workflow for Fmoc-[¹⁵N]Tyr(tBu)-OH dissolution and activation.

Conclusion and Future Outlook

Fmoc-[¹⁵N]Tyr(tBu)-OH demonstrates excellent practical solubility in both DMF and NMP, enabling its effective use in standard SPPS protocols. While DMF is a reliable standard, the choice of solvent should be deliberate. For highly sensitive or aggregation-prone sequences, NMP may offer an advantage, provided that solution storage times are minimized. The integrity of the synthesis relies on using high-purity solvents and adhering to the best practice of preparing amino acid solutions freshly for each coupling step.

It is also important to note that both DMF and NMP are now classified as Substances of Very High Concern (SVHC) in some jurisdictions due to toxicity concerns.[10][12] The scientific community is actively researching and validating greener, more sustainable alternative solvents, such as N-butylpyrrolidone (NBP), which may become the new standard in the future.[12][15]

References

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

  • Aapptec Peptides. Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. [Link]

  • Nowick, J.S. Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubChem. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. [Link]

  • ResearchGate. Can anyone help with Fmoc-Tyr(trt)-OH?. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

  • Anaspec. Fmoc-Tyr(tBu)-OH (U-13C9, 15N) - 0.1 g. [Link]

  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • Acadechem. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • International Journal of Peptides. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • RG Discovery. Exciting Update on Green Solvents for Peptide Synthesis. [Link]

Sources

Exploratory

A Technical Guide to the Structural Characteristics of 15N-Labeled Fmoc-Tyrosine

For Researchers, Scientists, and Drug Development Professionals Foreword Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the structural characteristics of 15N-labeled Nα-Fmoc-L-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of the structural characteristics of 15N-labeled Nα-Fmoc-L-tyrosine. This isotopically enriched building block is a cornerstone in modern peptide synthesis and structural biology, enabling precise analytical tracking and detailed conformational analysis. This document moves beyond a simple listing of properties to explain the causality behind experimental observations and to provide robust, self-validating protocols for its characterization. Our aim is to equip researchers with the foundational knowledge and practical methodologies necessary to confidently utilize this critical reagent in their research and development endeavors.

Introduction: The Significance of 15N-Labeled Fmoc-Tyrosine

Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH) is a fundamental component in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a stable yet readily cleavable N-terminal protection, essential for the stepwise elongation of peptide chains. Tyrosine, with its phenolic side chain, is a frequent site for post-translational modifications and plays a critical role in protein structure and function.

The introduction of a stable isotope, Nitrogen-15 (¹⁵N), at the α-amino position transforms the standard Fmoc-Tyr-OH into a powerful analytical probe. This single-neutron addition results in a mass shift of +1 Da, a change readily detectable by mass spectrometry. More profoundly, the ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR-active.[1] This property is the linchpin for a suite of advanced, non-destructive spectroscopic techniques used to elucidate the structure, dynamics, and interactions of peptides and proteins at an atomic level.[2]

This guide will dissect the key structural characteristics of ¹⁵N-Fmoc-Tyrosine, providing both the theoretical underpinnings and the practical workflows for its comprehensive analysis.

Molecular Structure and Isotopic Effects

The foundational structure of Fmoc-Tyrosine consists of the L-tyrosine core, with its α-amino group protected by the bulky fluorenylmethoxycarbonyl group. The introduction of a ¹⁵N isotope in place of the natural abundance ¹⁴N at the α-nitrogen is a subtle but significant alteration.

Isotopic Influence on Molecular Geometry

The substitution of ¹⁴N with ¹⁵N results in a minuscule increase in the mass of the nucleus. While this has a negligible effect on the overall electronic structure and chemical reactivity, it can induce subtle changes in bond lengths and vibrational frequencies. This phenomenon, known as the kinetic isotope effect, arises from the lower zero-point energy of the heavier isotope's bond.[3] For the N-H bond in ¹⁵N-labeled amides, this typically results in a slight shortening of the bond length compared to its ¹⁴N counterpart. While these changes are exceptionally small (on the order of thousandths of an Ångstrom) and generally not resolvable by standard laboratory X-ray crystallography, they are a fundamental consequence of the isotopic substitution.

Synthesis of ¹⁵N-Fmoc-L-Tyrosine

The synthesis of ¹⁵N-Fmoc-L-Tyrosine is typically achieved through the reaction of ¹⁵N-L-Tyrosine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or a similar Fmoc-donating reagent under basic conditions. The reaction selectively targets the ¹⁵N-labeled α-amino group.

Figure 1: Simplified synthesis workflow for ¹⁵N-Fmoc-L-Tyrosine.

Analytical Characterization Methodologies

The confirmation of identity, purity, and isotopic enrichment of ¹⁵N-Fmoc-Tyrosine requires a multi-pronged analytical approach. The three principal techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for non-destructively determining the detailed chemical structure and isotopic incorporation at the atomic level. The key experiment for analyzing ¹⁵N-labeled compounds is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[2]

Principle of ¹H-¹⁵N HSQC

The ¹H-¹⁵N HSQC experiment correlates the chemical shift of a proton with the chemical shift of the nitrogen atom to which it is directly bonded.[4] Magnetization is transferred from the highly sensitive ¹H nucleus to the less sensitive ¹⁵N nucleus and then back to ¹H for detection.[4] This results in a 2D spectrum where each peak represents a specific N-H bond in the molecule. For ¹⁵N-Fmoc-Tyrosine, a single peak is expected, corresponding to the amide proton and the ¹⁵N-labeled α-nitrogen.

Figure 2: Experimental workflow for ¹H-¹⁵N HSQC analysis.

Expected Spectroscopic Data

Table 1: Predicted NMR Data for ¹⁵N-Fmoc-L-Tyrosine in DMSO-d₆

ParameterNucleusExpected Chemical Shift (ppm)Expected Coupling Constant (Hz)Rationale & Comments
Chemical Shift ¹H (Amide N-H)7.5 - 8.5-The amide proton is deshielded by the adjacent carbonyl and aromatic systems.
¹⁵N (Amide)110 - 130-This range is typical for amide nitrogens in a peptide-like environment.[5]
Coupling ¹J(¹⁵N,¹H)~90 - 95One-bond coupling; its magnitude is a hallmark of a direct N-H bond.[6]
²J(¹⁵N,Hα)~2 - 5Two-bond coupling to the alpha-proton.
Experimental Protocol: ¹H-¹⁵N HSQC Analysis

Objective: To confirm the presence of the ¹⁵N-labeled N-H group and determine its ¹H and ¹⁵N chemical shifts.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of ¹⁵N-Fmoc-L-Tyrosine.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of aprotic solvents like DMSO is crucial to prevent the exchange of the amide proton with solvent protons, which would lead to signal loss.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Tune and match the ¹H and ¹⁵N channels of the probe.

    • Set the sample temperature (e.g., 298 K).

  • Data Acquisition:

    • Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).

    • Set the spectral widths to cover the expected chemical shift ranges (e.g., ~12 ppm for ¹H and ~35 ppm for ¹⁵N, centered around 8 ppm and 120 ppm, respectively).

    • Set the number of points in the direct (¹H) and indirect (¹⁵N) dimensions (e.g., 1024 and 256, respectively).

    • Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.

    • The relaxation delay should be set to at least 1.5 seconds.

    • Acquire the data.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully in both dimensions.

    • Reference the ¹H dimension to the residual DMSO peak (δ ≈ 2.50 ppm) and the ¹⁵N dimension indirectly.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) is particularly crucial for this purpose.

Principle of Isotopic Enrichment Analysis

¹⁵N-Fmoc-Tyrosine has a nominal mass of 404 g/mol , one mass unit higher than its unlabeled counterpart (403 g/mol ). HRMS can resolve the isotopic peaks and allow for the calculation of the ¹⁵N incorporation percentage. The analysis involves comparing the experimentally observed isotopic distribution of the molecular ion cluster with the theoretical distribution calculated for a given enrichment level.[7][8]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. For Fmoc-protected amino acids, a characteristic fragmentation pathway involves the loss of the Fmoc group.[9][10]

Key Fragmentation Pathways:

  • Loss of the Fmoc group: A major fragmentation pathway involves the cleavage of the bond between the fluorenyl group and the carbamate, often observed as a neutral loss of dibenzofulvene (166 Da) and CO₂ (44 Da), or the detection of the fluorenylmethyl cation (m/z 179).

  • Decarboxylation: Loss of the carboxylic acid group (45 Da) from the parent ion.

Fragmentation cluster_M Parent Ion [M-H]⁻ cluster_F1 Loss of Dibenzofulvene + CO₂ cluster_F2 Loss of CO₂ M m/z 402 F1 [M-H - 210]⁻ M->F1 -C₁₄H₁₀, -CO₂ F2 [M-H - 44]⁻ M->F2 -CO₂

Figure 3: Simplified ESI-negative mode fragmentation of Fmoc-Tyrosine.

Experimental Protocol: HRMS for Isotopic Enrichment

Objective: To confirm the molecular weight and calculate the percentage of ¹⁵N incorporation.

  • Sample Preparation:

    • Prepare a dilute solution of ¹⁵N-Fmoc-L-Tyrosine (~10 µM) in a suitable solvent for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Calibrate the instrument to ensure high mass accuracy (< 5 ppm).

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 350-450).

  • Data Analysis:

    • Extract the mass spectrum for the molecular ion cluster of Fmoc-Tyrosine (e.g., [M+H]⁺ at m/z ~405 or [M-H]⁻ at m/z ~403).

    • Record the intensities of the monoisotopic peak (¹⁴N-containing impurity) and the M+1 peak (the desired ¹⁵N-labeled compound).

    • Calculate Isotopic Enrichment:

      • Correct the observed intensities for the natural abundance of ¹³C. The natural abundance of ¹³C contributes to the intensity of the M+1 peak of the unlabeled compound.

      • The percentage of ¹⁵N enrichment can be calculated using the formula: % ¹⁵N Enrichment = [Intensity(¹⁵N peak) / (Intensity(¹⁴N peak) + Intensity(¹⁵N peak))] x 100

Table 2: Expected High-Resolution Mass Data for ¹⁵N-Fmoc-L-Tyrosine

Ion TypeChemical FormulaUnlabeled Exact Mass (¹⁴N)Labeled Exact Mass (¹⁵N)Mass Shift (mDa)
[M+H]⁺ C₂₄H₂₂NO₅404.14925405.14627+997.02
[M-H]⁻ C₂₄H₂₀NO₅402.13470403.13172+997.02

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure of Fmoc-Tyrosine

The crystal structure of unlabeled Fmoc-L-Tyrosine has been determined and is available in the Crystallography Open Database (COD) under the entry ID 7220755 . The structure reveals a monoclinic crystal system with the space group C2. The asymmetric unit contains one molecule of Fmoc-Tyrosine and one molecule of water, indicating that it crystallizes as a hydrate. The crystal packing is stabilized by a network of hydrogen bonds involving the carboxylic acid, the amide, the phenolic hydroxyl group, and the water molecule.

The substitution with ¹⁵N is not expected to alter the crystal packing or space group, as it does not significantly change the molecular shape or the electronic properties that govern intermolecular interactions.

Table 3: Crystallographic Data for Fmoc-L-Tyrosine Hydrate

ParameterValue
Database ID COD 7220755
Chemical Formula C₂₄H₂₃NO₆
Crystal System Monoclinic
Space Group C 1 2 1
a (Å) 35.888(7)
b (Å) 5.5180(10)
c (Å) 10.999(2)
α (°) 90
β (°) 101.99(3)
γ (°) 90
Volume (ų) 2133.2(7)
Z 4
(Data retrieved from Crystallography Open Database, entry 7220755)
Protocol: Single-Crystal X-Ray Diffraction

Objective: To determine the solid-state structure of ¹⁵N-Fmoc-L-Tyrosine.

  • Crystal Growth:

    • Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots to obtain their intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to improve the fit between the calculated and observed diffraction patterns.

    • Locate and refine hydrogen atoms.

Conclusion

¹⁵N-labeled Fmoc-L-Tyrosine is a precision tool for modern biochemical and pharmaceutical research. Its structural characterization is paramount to its effective use. This guide has detailed the key structural attributes and provided a framework of robust, validated protocols for their analysis. A combined approach utilizing high-resolution mass spectrometry to confirm isotopic enrichment and molecular integrity, alongside 2D NMR spectroscopy to verify the specific site of labeling and local chemical environment, provides a comprehensive and trustworthy characterization. X-ray crystallography, while not routine, offers the ultimate confirmation of the molecule's solid-state conformation. By applying these methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible downstream results in peptide synthesis, protein structural analysis, and drug development.

References

  • Kricheldorf, H. R. (1980). ¹⁵N NMR Spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Organic Magnetic Resonance, 14(3), 198-203.
  • Görbitz, C. H. (2012). COD entry 7220755. Crystallography Open Database. Available at: [Link]

  • Doherty-Kirby, A. L., & Lajoie, G. A. (2000). Solid-phase synthesis: A practical guide. Methods in Molecular Biology, 129-196.
  • PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • Sun, X., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 17(1), 117-127.
  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-1958.
  • YouTube. (2017, September 27). Crystallography Open Database tutorial. Retrieved from [Link]

  • Shrestha, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 832562.
  • O'Leary, M. H. (1981). Carbon kinetic isotope effects on enzyme-catalyzed reactions. CRC Critical Reviews in Biochemistry, 10(2), 113-146.
  • YouTube. (2023, March 21). Download Crystallographic Information File (CIF File) for Rietveld Refinement. Retrieved from [Link]

  • Higman, V. A. (2012). 1H-15N HSQC. Protein NMR. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Retrieved from [Link]

  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): Effect of protecting group on fragmentation of dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-58.
  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International journal of peptide and protein research, 37(6), 572–575.
  • García-Ramos, Y., et al. (2017). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 15(44), 9349-9353.
  • Frericks Schmidt, H. L. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2021, 1-17.
  • Blomberg, N., et al. (1997). Amino acid type-selective backbone 1H-15N-correlations for Arg and Lys. Journal of biomolecular NMR, 10(3), 289-293.
  • Buchko, G. W., et al. (2023). High-yield recombinant bacterial expression of ¹³C-, ¹⁵N-labeled, serine-16 phosphorylated, murine amelogenin using a modified auto-induction protocol. Protein Science, 32(3), e4560.
  • Crystallography Open Database. (n.d.). Home. Retrieved from [Link]

  • Integrated Proteomics Applications. (n.d.). 15N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). L-(-)-Tyrosine. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Ozawa, K., et al. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB life, 57(9), 615-622.
  • Liang, L., et al. (2020). Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. Chinese Journal of Magnetic Resonance, 37(1), 1-21.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Aguayo, G. A., et al. (2014). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. Atmospheric Chemistry and Physics Discussions, 14, 1-27.
  • Aguirre, C., et al. (2014). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of biomolecular NMR, 59(3), 133-140.
  • Whittall, R. M., et al. (2012). Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. The Journal of biological chemistry, 287(12), 9226–9235.
  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Leitinger, B., et al. (2000). Correlation between 15N NMR chemical shifts in proteins and secondary structure. Journal of biomolecular NMR, 16(3), 235-241.
  • Smirnov, S. N., et al. (2001). Scalar coupling constants across the intramolecular NHN hydrogen bond of symmetrically and non-symmetrically substituted 6-aminofulvene-1-aldimines. Magnetic resonance in chemistry, 39(11), 697-702.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to Fmoc-[¹⁵N]Tyr-OH in Structural Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The intricate dance of proteins dictates the very essence of life. To understand function, we must first decipher form...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of proteins dictates the very essence of life. To understand function, we must first decipher form and dynamics. In modern structural biology, our ability to interrogate these molecular machines at the atomic level is the bedrock of innovation, particularly in drug discovery. Stable isotope labeling is not merely a technique; it is a lens that brings specific atoms into sharp focus against the vast complexity of a biomolecule. This guide is dedicated to one such powerful tool: Fmoc-[¹⁵N]Tyr-OH . From the perspective of applied science, we will move beyond mere protocols to explore the causality behind experimental choices, ensuring that every step is part of a self-validating system designed for robust, reproducible results.

The Strategic Advantage of Site-Specific ¹⁵N Labeling

The pursuit of high-resolution structural and dynamic data is often challenged by spectral complexity. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural biology, relies on the magnetic properties of atomic nuclei. The most abundant nitrogen isotope, ¹⁴N, possesses a quadrupole moment that leads to significant signal broadening, obscuring fine-grained structural details.

The stable isotope ¹⁵N, however, has a nuclear spin of ½. This fundamental property results in sharp, well-resolved NMR signals, making it an ideal probe.[1] By strategically replacing ¹⁴N with ¹⁵N, we can selectively "turn on" the visibility of specific residues within a protein. This approach is invaluable for:

  • Mapping Protein-Ligand Interfaces: Tracking changes in the chemical environment of specific residues upon drug binding.[2][3]

  • Elucidating Allosteric Mechanisms: Observing conformational changes at sites distant from the active site.

  • Defining Protein Dynamics: Understanding how specific regions of a protein move and flex to perform their function.

Tyrosine is of particular interest due to its frequent involvement in critical biological functions, such as phosphorylation cascades and aromatic interactions within ligand-binding pockets. Site-specific labeling of tyrosine with ¹⁵N provides a direct and unambiguous window into these fundamental processes.

Synthesis and Quality Assurance of Fmoc-[¹⁵N]Tyr-OH

The journey begins with the synthesis of the labeled amino acid derivative itself. The goal is to produce a high-purity, isotopically enriched building block ready for incorporation into a peptide chain. The most common method is the protection of the α-amino group of L-[¹⁵N]tyrosine with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Synthetic Workflow

The synthesis is a straightforward N-acylation reaction where the amino group of ¹⁵N-tyrosine attacks the electrophilic carbonyl of an activated Fmoc derivative, such as Fmoc-OSu (N-hydroxysuccinimide ester).

cluster_synthesis Synthesis of Fmoc-[15N]Tyr-OH A L-[15N]Tyrosine B Dissolve in Aqueous Base (e.g., 10% Na2CO3 / Dioxane) A->B C Cool Solution (0-4°C) B->C D Add Fmoc-OSu in Dioxane C->D E Stir Overnight at Room Temperature D->E F Acidify with HCl to Precipitate Product E->F G Extract with Ethyl Acetate F->G H Purify via Recrystallization G->H I Final Product: Fmoc-[15N]Tyr-OH H->I

Caption: A typical workflow for the synthesis of Fmoc-[15N]Tyr-OH.

Protocol: Fmoc Protection of L-[¹⁵N]Tyrosine
  • Dissolution: Dissolve 1 equivalent of L-[¹⁵N]tyrosine in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane. Cool the solution in an ice bath.

  • Fmocylation: Slowly add a solution of 1.05 equivalents of Fmoc-OSu in dioxane to the stirring ¹⁵N-tyrosine solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

  • Workup: Reduce the solvent volume by approximately half using a rotary evaporator. Wash the remaining aqueous solution twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 using cold 1 M HCl. A white precipitate of Fmoc-[¹⁵N]Tyr-OH will form.

  • Extraction & Drying: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Evaporate the solvent to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure compound.

Self-Validating Quality Control

The success of subsequent experiments hinges on the quality of this starting material. A rigorous QC process is non-negotiable.

Parameter Methodology Acceptance Criteria Rationale
Chemical Purity Reverse-Phase HPLC>98%Ensures that side-reactions during peptide synthesis are minimized.
Isotopic Enrichment Mass Spectrometry (MS)>98 atom % ¹⁵NGuarantees a strong, unambiguous signal in subsequent NMR or MS experiments.
Structural Identity ¹H and ¹³C NMRSpectra match referenceConfirms the correct chemical structure and successful Fmoc protection.[4]
Optical Purity Chiral Chromatography>99% L-enantiomerPrevents the incorporation of the incorrect stereoisomer, which would compromise the final peptide/protein structure.

Incorporation into Peptides and Proteins

With a validated supply of Fmoc-[¹⁵N]Tyr-OH, the next step is its incorporation into the biomolecule of interest. The choice of method depends primarily on the size of the target molecule.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

For peptides and small proteins (typically < 50 amino acids), SPPS is the method of choice.[5] The Fmoc group is crucial here; it is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base (piperidine), providing an orthogonal protection strategy.[6]

A Note on Side-Chain Protection: The phenolic hydroxyl group of tyrosine is reactive and must be protected during SPPS to prevent side reactions. A tert-butyl (tBu) group is commonly used for this purpose.[7][8] Therefore, the building block used in synthesis is typically Fmoc-[¹⁵N]Tyr(tBu)-OH . This tBu group is later removed during the final acid cleavage from the resin.

cluster_spps Core Fmoc-SPPS Cycle Deprotection 1. Deprotection: Treat with 20% Piperidine in DMF to remove Fmoc group Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling: Add Fmoc-[15N]Tyr(tBu)-OH, activator (e.g., HBTU), and base (e.g., DIPEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Resin_Out Peptide-Resin (Chain extended by one residue) Wash2->Resin_Out Resin_In Peptide-Resin (Fmoc-Protected N-terminus) Resin_In->Deprotection

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol: Manual SPPS Coupling Cycle
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) followed by dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This reveals the free N-terminal amine.[9]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: In a separate vessel, pre-activate a 3- to 5-fold molar excess of Fmoc-[¹⁵N]Tyr(tBu)-OH with an activating agent (e.g., HBTU/TBTU) and a base (e.g., DIPEA) in DMF for several minutes.[6][10] Add this activated mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, to prepare for the next cycle.

Key Applications in Structural Biology

NMR Spectroscopy: Pinpointing Ligand Binding Sites

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse of protein NMR. It generates a 2D map where each peak represents a specific N-H bond. By labeling only tyrosine residues with ¹⁵N, the complex HSQC spectrum of a large protein is simplified to show signals only from these specific sites.

When a drug or ligand binds, the chemical environment of residues at the binding interface is altered, causing their corresponding HSQC peaks to shift. This phenomenon, known as Chemical Shift Perturbation (CSP), provides a precise fingerprint of the interaction site.[1]

cluster_nmr NMR Chemical Shift Perturbation Workflow A Prepare Sample of 15N-Tyr Labeled Protein B Acquire 1H-15N HSQC Spectrum (Apo State) A->B C Titrate with Ligand A->C E Overlay and Analyze Spectra B->E D Acquire 1H-15N HSQC Spectrum (Bound State) C->D D->E F Identify Shifted Peaks (CSPs) E->F G Map Perturbed Tyr Residues onto Protein Structure F->G

Caption: Experimental workflow for mapping binding sites using CSP.

Mass Spectrometry: Probing Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) measures the rate at which backbone amide protons exchange with deuterium when the protein is placed in D₂O. Rapidly exchanging protons are solvent-exposed and unstructured, while slowly exchanging ones are typically buried or involved in stable hydrogen bonds (e.g., in α-helices or β-sheets).

The ¹⁵N label on tyrosine acts as a mass-based "tag". After the exchange experiment, the protein is digested, and the resulting peptides are analyzed by MS. Peptides containing the ¹⁵N-Tyr residue are easily identified by their +1 Da mass shift.[11] This allows for the precise measurement of the deuterium uptake specifically for the peptide fragment containing the tyrosine of interest, providing residue-level information on how ligand binding or other perturbations alter the local solvent accessibility and structure.[12]

Concluding Remarks for the Practicing Scientist

Fmoc-[¹⁵N]Tyr-OH is a versatile and powerful tool for dissecting complex biological problems. Its true value is realized when it is integrated into a well-designed experimental plan, beginning with validated synthesis and culminating in high-resolution structural analysis. By enabling the selective observation of tyrosine residues, this reagent allows researchers to filter out biochemical noise and focus on the specific interactions and conformational changes that drive biological function. As NMR and MS technologies continue to advance in sensitivity and scope, the strategic, site-specific labeling of biomolecules will remain an indispensable technique in the arsenal of the structural biologist and drug developer.

References

  • Vertex AI Search. (n.d.). Fmoc-Tyr(tBu)-OH: A Key Component in Your Peptide Synthesis Toolkit.
  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-tyrosine.
  • Alfa Chemistry. (n.d.). 15N Labeled Compounds.
  • Frontiers in Chemistry. (2023, May 9). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization.
  • Royal Society of Chemistry. (n.d.). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study.
  • ACS Publications. (2023, August 3). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs.
  • PubMed. (n.d.). Metabolic labeling of model organisms using heavy nitrogen (15N).
  • PubMed. (n.d.). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.
  • ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine.
  • Sigma-Aldrich. (n.d.). Fmoc-Tyr-OH-15N.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • NIH. (n.d.). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy.
  • Sigma-Aldrich. (n.d.). Buy Fmoc-Tyr(tBu)-OH-¹⁵N 98 atom ¹⁵N, 97 (CP) Isotope.
  • ACS Publications. (2025, July 30). NMR-Guided Studies to Establish the Binding Interaction Between a Peptoid and Protein.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Green Chemistry (RSC Publishing). (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent.
  • NIH. (2023, May 23). Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors.
  • Tao, T. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Wikipedia. (n.d.). Isotopic labeling.
  • ACS Publications. (n.d.). Nitrogen-15 NMR chemical shift tensors and conformation of some nitrogen-15-labeled polypeptides in the solid state.
  • PubMed. (2015, October 6). Quantifying the Stabilizing Effects of Protein-Ligand Interactions in the Gas Phase.
  • PubMed Central. (2018, November 27). Protein-Ligand Interaction by Ligand Titration, Fast Photochemical Oxidation of Proteins and Mass Spectrometry: LITPOMS.

Sources

Exploratory

Preamble: The Role of Protected Amino Acids in Peptide Science

An In-depth Technical Guide: Fmoc-Tyr-OH vs. Fmoc-[15N]Tyr-OH In the landscape of drug discovery and biochemical research, synthetic peptides are indispensable tools. The ability to construct these molecules with high fi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Fmoc-Tyr-OH vs. Fmoc-[15N]Tyr-OH

In the landscape of drug discovery and biochemical research, synthetic peptides are indispensable tools. The ability to construct these molecules with high fidelity is largely thanks to the strategy of Solid-Phase Peptide Synthesis (SPPS), a method revolutionized by the use of Nα-protecting groups. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group is paramount, favored for its base lability, which allows for orthogonal protection schemes under mild conditions.[1]

Tyrosine (Tyr), with its phenolic side chain, is a functionally critical amino acid, often implicated in biological signaling through post-translational modifications like phosphorylation.[2] When incorporating tyrosine into a peptide sequence via Fmoc-SPPS, the standard reagent is Fmoc-Tyr-OH . However, for advanced analytical applications, its stable isotope-labeled analogue, Fmoc-[15N]Tyr-OH , becomes an essential and powerful tool. This guide delineates the fundamental distinction between these two reagents and elucidates the strategic applications that govern the choice of one over the other.

Core Chemical and Physical Properties: A Tale of Two Isotopes

At a chemical level, Fmoc-Tyr-OH and Fmoc-[15N]Tyr-OH are virtually identical. They engage in the same coupling reactions, exhibit similar solubility profiles, and are handled with identical protocols in the context of peptide synthesis. The profound difference lies not in their chemistry, but in their nuclear physics: the substitution of the most abundant nitrogen isotope, ¹⁴N, with the heavier, stable isotope, ¹⁵N, at the α-amino position.

This single neutron difference introduces a measurable mass shift, which, while having a negligible impact on chemical reactivity, provides a unique signature for detection by mass spectrometry and enables specific types of nuclear magnetic resonance experiments.[3]

PropertyFmoc-Tyr-OHFmoc-[15N]Tyr-OHRationale for Significance
Alternate Name Nα-Fmoc-L-tyrosine[4]N-(9-Fluorenylmethoxycarbonyl)-L-tyrosine-¹⁵NStandard chemical nomenclature.
CAS Number 92954-90-0[4]125700-34-7Unique identifiers for substance registration.
Molecular Formula C₂₄H₂₁NO₅[4][5]C₂₄H₂₁¹⁵NO₅The formula explicitly denotes the heavy isotope.
Molecular Weight 403.43 g/mol [4][5]404.42 g/mol The critical difference. The ~1.0 Da mass shift is the basis for its analytical applications.
Mass Shift N/AM+1This predictable shift allows for clear differentiation in a mass spectrometer.
Isotopic Purity Natural AbundanceTypically >98 atom % ¹⁵NHigh isotopic enrichment is crucial for minimizing signal overlap from the unlabeled species.
Appearance White to off-white solid/powder[5]SolidPhysical appearance is unaffected by isotopic substitution.
Storage 2-8°C, protected from moisture2-8°C, protected from moistureStandard storage conditions for Fmoc-protected amino acids to ensure stability.

The Unlabeled Standard: Applications of Fmoc-Tyr-OH

Fmoc-Tyr-OH is the workhorse reagent for incorporating tyrosine into peptides for a vast array of applications where isotopic tracking is not required. These include:

  • Synthesis of Bioactive Peptides: For creating hormones, neuropeptides, or enzyme substrates for functional studies.[6]

  • Drug Development: As a fundamental component in the synthesis of peptide-based therapeutics.

  • Structure-Activity Relationship (SAR) Studies: Where various amino acids are substituted to probe their effect on biological function.

In most synthetic protocols, the hydroxyl side chain of tyrosine is itself protected, typically with an acid-labile group like tert-butyl (tBu), yielding Fmoc-Tyr(tBu)-OH .[6][7] This prevents undesired acylation of the hydroxyl group during coupling steps, which would otherwise consume activated amino acids and lead to branched side products.[7][8] The tBu group is stable to the piperidine used for Fmoc removal but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment.[6][9]

The Labeled Tracer: Strategic Deployment of Fmoc-[15N]Tyr-OH

The introduction of a ¹⁵N atom transforms the tyrosine building block into a high-precision analytical tool. Its applications are primarily centered in quantitative proteomics and structural biology.

Mass Spectrometry-Based Quantitative Proteomics

Stable isotope labeling is a cornerstone of accurate protein quantification.[10] While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) label proteins in vivo[11][12][13], the synthesis of a peptide using Fmoc-[15N]Tyr-OH allows for the creation of a "heavy" internal standard for in vitro quantification. This is the basis of the Absolute Quantification (AQUA) strategy.

The core principle is straightforward: a synthetic peptide, identical in sequence to a target peptide in a complex biological sample but containing one or more heavy isotopes, is synthesized. A precisely known quantity of this heavy standard is "spiked" into the biological sample (e.g., a cell lysate digestate). The sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Because the light (native) and heavy (standard) peptides are chemically identical, they co-elute from the LC column but are resolved in the mass spectrometer by their mass difference.[10] The ratio of the signal intensities between the heavy and light peptide peaks allows for the precise and absolute quantification of the native peptide in the original sample.[14]

G cluster_synthesis Peptide Synthesis (SPPS) cluster_sample Sample Preparation cluster_output Quantification unlabeled Synthesis with Fmoc-Tyr-OH bio_sample Biological Sample (e.g., Cell Lysate Digest) labeled Synthesis with Fmoc-[15N]Tyr-OH spike Spike-in Known Amount of Heavy Standard labeled->spike Heavy Peptide (Internal Standard) bio_sample->spike Light Peptide (Native Analyte) lcms LC-MS/MS Analysis spike->lcms data Data Analysis lcms->data result Ratio of Peak Intensities (Heavy / Light) = Absolute Quantity of Native Peptide data->result

Caption: Workflow for absolute peptide quantification using a ¹⁵N-labeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. While ¹H NMR is standard, the analysis of complex biomolecules like peptides is often hampered by spectral overlap. Heteronuclear NMR, which observes correlations between different types of nuclei (e.g., ¹H and ¹⁵N), provides a crucial second dimension of information.

The ¹⁴N nucleus is quadrupolar and yields broad, often unobservable, NMR signals. In contrast, the ¹⁵N nucleus has a spin of ½, resulting in sharp, well-resolved signals. By selectively incorporating Fmoc-[15N]Tyr-OH into a peptide, a specific NMR probe is introduced at a defined position. This allows for experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a spectrum where each peak corresponds to a specific nitrogen atom and its directly attached proton(s). This greatly simplifies resonance assignment and enables detailed structural analysis of the tyrosine residue's local environment and its role in peptide folding and interactions.[15][16]

Experimental Protocols: From Synthesis to Analysis

The trustworthiness of any scientific claim rests on reproducible methodology. Below are validated protocols for the use of both tyrosine derivatives.

Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH in Fmoc-SPPS

This protocol describes a representative manual coupling step on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).

Objective: To couple Fmoc-Tyr(tBu)-OH to a deprotected N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(tBu)-OH

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Fritted reaction vessel

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[9]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

    • Repeat with a fresh aliquot of deprotection solution for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.

    • Causality: The Fmoc group is cleaved by the secondary amine (piperidine) via a β-elimination mechanism. Complete removal is critical for preventing deletion sequences in the final peptide.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine, which would neutralize the subsequent coupling reagents.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in a minimal amount of DMF.

    • Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

    • Causality: HBTU reacts with the carboxylic acid of the Fmoc-amino acid in the presence of the base (DIPEA) to form a highly reactive HOBt-ester, which is susceptible to nucleophilic attack by the peptide's N-terminal amine.[17]

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction vessel for 45-90 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts.

  • Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

Protocol 2: Quantitative Analysis of a Target Peptide using a ¹⁵N-Labeled Standard

This protocol outlines the workflow after the heavy peptide standard (containing a ¹⁵N-tyrosine) has been synthesized and purified.

Objective: To determine the absolute concentration of a target peptide in a complex mixture.

Materials:

  • Purified and quantified heavy peptide standard (synthesized using Fmoc-[15N]Tyr-OH).

  • Biological sample, digested with a protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole Mass Spectrometer).

  • Solvents for LC (e.g., Water with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid).

Methodology:

  • Sample Preparation:

    • Take a defined volume or mass of the digested biological sample.

    • Add a precise, known amount of the heavy peptide standard to the sample. For example, spike 10 pmol of the heavy standard into the digest from 50 µg of total protein.

    • Causality: Adding the standard at the earliest possible stage corrects for variability in subsequent sample handling and injection.[10]

  • LC-MS/MS Analysis:

    • Inject the spiked sample onto the LC-MS/MS system.

    • The peptides are separated by reverse-phase chromatography and electrosprayed into the mass spectrometer.

    • Set up the mass spectrometer to specifically monitor for the mass-to-charge ratios (m/z) of both the light (native) and heavy (standard) precursor ions. This is often done using a targeted method like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).

  • Data Acquisition:

    • The mass spectrometer will detect two distinct precursor ions separated by a mass difference corresponding to the number of ¹⁵N labels. For a peptide containing one ¹⁵N-tyrosine, the mass shift will be approximately 1 Da.[3]

    • Fragment ions in the MS/MS spectra will also show a mass shift if the fragment contains the ¹⁵N label, confirming identity.[18][19]

  • Data Analysis:

    • Integrate the peak areas from the extracted ion chromatograms (XICs) for both the light (A_light) and heavy (A_heavy) peptides.

    • Calculate the ratio: Ratio = A_light / A_heavy.

    • Determine the absolute amount of the native peptide using the formula: Amount_light = Ratio × Amount_heavy

    • Causality: This ratiometric approach is inherently precise because both analytes are measured in the same analytical run, canceling out variations in instrument performance and matrix effects.

Conclusion: A Choice Dictated by Experimental Purpose

The distinction between Fmoc-Tyr-OH and Fmoc-[15N]Tyr-OH is a clear illustration of how subtle atomic-level modifications can unlock powerful new experimental capabilities. While chemically indistinguishable in the synthetic process, their divergent roles are defined by the analytical endpoint.

  • Fmoc-Tyr-OH remains the default choice for the routine synthesis of peptides intended for functional assays, structural studies without isotopic labeling needs, and general peptide production.

  • Fmoc-[15N]Tyr-OH is a specialized reagent, an investment made when the ultimate goal is the precise quantification of a target peptide by mass spectrometry or the detailed structural elucidation of a peptide's backbone and side chains by NMR spectroscopy.

The decision, therefore, is not one of superiority, but of strategic alignment with the scientific question at hand. As a senior application scientist, the guidance is clear: define your downstream application, and the choice of reagent becomes self-evident.

References

  • Vertex AI Search Result. (2026). Fmoc-Tyr(tBu)-OH: A Key Component in Your Peptide Synthesis Toolkit.
  • Aapptec Peptides. (n.d.). Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. [Link]

  • Thelen, J. J., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Deperalta, G., et al. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Integrated Proteomics Applications. (n.d.). 15N Stable Isotope Labeling Data Analysis. [Link]

  • Perich, J. W., & Johns, R. B. (1989). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. [Link]

  • ResearchGate. (n.d.). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling.... [Link]

  • Chen, S., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). [Link]

  • Yao, X., et al. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Journal of Proteome Research. [Link]

  • Zhang, H., & Cui, T. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in Molecular Biology. [Link]

  • Sadygov, R. G., & Sfeir, R. (2011). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteomics & Bioinformatics. [Link]

  • Yao, X., et al. (2004). Two-Dimensional Mass Spectra Generated from the Analysis of 15N-Labeled and Unlabeled Peptides for Efficient Protein Identification and de novo Peptide Sequencing. Journal of Proteome Research. [Link]

  • Snyder, G. H., et al. (1975). Complete tyrosine assignments in the high field 1H nuclear magnetic resonance spectrum of the bovine pancreatic trypsin inhibitor. Biochemistry. [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • The Plant Cell. (2021). Application of Parallel Reaction Monitoring in 15 N labeled Samples for Quantification. [Link]

  • Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubChem. (n.d.). Fmoc-Tyr-OMe. [Link]

  • BOC Sciences. (2024). Introduction of SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture. YouTube. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

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Foundational

An In-depth Technical Guide to the Stability of Fmoc-[15N]Tyr-OH Under Standard Storage Conditions

Introduction: The Critical Role of Fmoc-[15N]Tyr-OH in Modern Drug Development In the landscape of peptide synthesis, particularly for therapeutic and diagnostic applications, the purity and stability of the constituent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fmoc-[15N]Tyr-OH in Modern Drug Development

In the landscape of peptide synthesis, particularly for therapeutic and diagnostic applications, the purity and stability of the constituent building blocks are paramount. Fmoc-[15N]Tyr-OH, a stable isotope-labeled version of Nα-9-fluorenylmethoxycarbonyl-L-tyrosine, holds a significant position. The incorporation of the ¹⁵N isotope provides a non-radioactive label essential for a multitude of applications, from metabolic studies to advanced NMR-based structural biology and quantitative proteomics. As such, ensuring the chemical and chiral integrity of this vital reagent from procurement through to its use in solid-phase peptide synthesis (SPPS) is a critical determinant of success in research and drug development.

This technical guide provides a comprehensive overview of the stability of Fmoc-[15N]Tyr-OH under standard storage conditions. We will delve into the intrinsic chemical properties of this molecule, explore its potential degradation pathways, and provide field-proven insights into best practices for its storage and handling. Furthermore, this guide will equip researchers with the necessary protocols to validate the stability of their own stock of Fmoc-[15N]Tyr-OH, ensuring the reliability and reproducibility of their synthetic efforts.

I. Chemical Profile and Intrinsic Stability of Fmoc-[15N]Tyr-OH

Fmoc-[15N]Tyr-OH is a complex molecule with several functional groups that contribute to its chemical reactivity and potential instability. Understanding these characteristics is fundamental to appreciating its stability profile.

  • The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is an Nα-protecting group that is stable under acidic conditions but labile to bases.[1][2] This orthogonality is the cornerstone of modern SPPS. The deprotection mechanism proceeds via a β-elimination reaction, typically initiated by a secondary amine like piperidine.[3] While robust under the acidic conditions of side-chain deprotection, the Fmoc group's susceptibility to bases means that exposure to even mildly alkaline conditions during storage or handling can lead to premature deprotection.

  • The Tyrosine Side Chain: The phenolic hydroxyl group of the tyrosine residue is a key functional feature. While less reactive than the α-amino group, it is susceptible to oxidation, particularly in the presence of light, oxygen, and trace metal ions.[4] This can lead to the formation of colored impurities and cross-linked byproducts. The phenolic group's reactivity is a critical consideration for long-term storage.

  • The ¹⁵N Isotope: The incorporation of a ¹⁵N stable isotope at the α-amino position does not impart any significant changes to the chemical stability of the molecule. Stable isotopes are, by their nature, non-radioactive and do not undergo decay.[5] Their impact on the molecule's reactivity is negligible for the purposes of storage and handling.

II. Recommended Storage and Handling Protocols

To preserve the integrity of Fmoc-[15N]Tyr-OH, a multi-faceted approach to storage and handling is essential. The following recommendations are based on a synthesis of supplier data sheets and established laboratory best practices.

Optimal Storage Conditions:

For long-term storage, it is recommended that Fmoc-[15N]Tyr-OH be stored at low temperatures, protected from light and moisture.[6] While some suppliers suggest 2-8°C, storage at -20°C is preferable to minimize the rate of any potential degradation reactions.[1][7] For temporary or in-use storage, room temperature is generally acceptable for short periods.[6]

Table 1: Recommended Storage Conditions for Fmoc-[15N]Tyr-OH

ParameterLong-Term StorageShort-Term/In-Use Storage
Temperature -20°C (preferred) or 2-8°CRoom Temperature (up to 25°C)
Atmosphere Inert gas (Argon or Nitrogen)Tightly sealed container
Light Amber vial or stored in the darkProtection from direct sunlight
Moisture Tightly sealed container with desiccantAvoid exposure to high humidity

Causality Behind Storage Choices:

  • Low Temperature: Reduces the kinetic energy of molecules, thereby slowing down the rate of all chemical reactions, including degradation pathways like deprotection and oxidation.

  • Inert Atmosphere: Displaces oxygen, which is a key reactant in the oxidative degradation of the tyrosine side chain.

  • Protection from Light: The fluorenyl group of the Fmoc moiety and the phenolic ring of tyrosine can absorb UV light, which can lead to photolytic degradation.

  • Moisture Control: Water can participate in hydrolytic degradation pathways, although this is less of a concern for the solid material compared to solutions. More critically, moisture can lead to clumping and handling difficulties.

Handling Best Practices:

  • Acclimatization: Before opening a refrigerated or frozen container of Fmoc-[15N]Tyr-OH, allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can introduce water and accelerate degradation.[6]

  • Inert Gas Purging: For long-term storage, after dispensing the required amount of the amino acid, it is advisable to purge the container with an inert gas like argon or nitrogen before resealing.

  • Use of Appropriate Tools: Always use clean, dry spatulas and weighing instruments to avoid cross-contamination.

III. Potential Degradation Pathways and Their Mitigation

Several degradation pathways can compromise the purity of Fmoc-[15N]Tyr-OH. Understanding these is crucial for developing effective stability-indicating analytical methods.

1. Nα-Deprotection:

The most common degradation pathway is the cleavage of the Fmoc group, leading to the formation of free [¹⁵N]Tyr-OH. This is primarily caused by exposure to basic conditions.

Fmoc_Tyr Fmoc-[15N]Tyr-OH Tyr [15N]Tyr-OH Fmoc_Tyr->Tyr Base (e.g., Piperidine) DBF Dibenzofulvene Fmoc_Tyr->DBF β-elimination Adduct Piperidine-Fulvene Adduct DBF->Adduct Piperidine

Caption: Base-catalyzed deprotection of Fmoc-[15N]Tyr-OH.

Mitigation: Strict avoidance of basic environments during storage and handling. Ensure all solvents and reagents used with the solid material are of high purity and free from amine contaminants.

2. Racemization:

The chiral integrity of amino acids is critical for the biological activity of the resulting peptides. Racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers, can occur, particularly during the activation step in peptide synthesis.[8] While less common during storage of the solid, it is a potential concern under certain conditions.

Mitigation: Store the solid material under recommended conditions. During peptide synthesis, the use of racemization-suppressing additives like HOBt or Oxyma is crucial.[9]

3. Oxidation of the Tyrosine Side Chain:

The phenolic ring of tyrosine is susceptible to oxidation, which can be initiated by light, heat, or trace metal contaminants.[4] This can lead to the formation of various oxidized species, including dityrosine cross-links, which can be highly problematic in peptide synthesis.

Tyr_Side_Chain Tyrosine Phenolic Side Chain Oxidized_Species Oxidized Tyrosine (e.g., Dityrosine) Tyr_Side_Chain->Oxidized_Species Oxidants (O2, light, metal ions)

Caption: Oxidation of the tyrosine side chain.

Mitigation: Store in the dark, under an inert atmosphere, and at low temperatures. Use high-purity solvents and reagents to minimize metal contamination.

4. Dipeptide Formation:

During the synthesis of Fmoc-amino acids, or potentially during prolonged storage under adverse conditions, the formation of Fmoc-Tyr-Tyr-OH dipeptides can occur.[10] This impurity can lead to the insertion of an extra amino acid residue during peptide synthesis.

Mitigation: Sourcing high-purity Fmoc-[15N]Tyr-OH from reputable suppliers is the primary mitigation strategy. Proper storage conditions will minimize the potential for this to occur post-synthesis.

IV. Experimental Protocol: A Forced Degradation Study for Stability Assessment

A forced degradation study is an essential component of a comprehensive stability assessment. It involves subjecting the substance to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and validate the stability-indicating power of the analytical method.[11]

Objective: To identify the potential degradation products of Fmoc-[15N]Tyr-OH under hydrolytic, oxidative, photolytic, and thermal stress and to develop a stability-indicating HPLC method.

Materials:

  • Fmoc-[15N]Tyr-OH

  • HPLC grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • A calibrated HPLC system with a UV detector

  • A photostability chamber

  • A calibrated laboratory oven

Methodology:

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of Fmoc-[15N]Tyr-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid Fmoc-[15N]Tyr-OH in an oven at 60°C for 48 hours. Subsequently, dissolve a known amount in the stock solution solvent.

  • Photolytic Degradation: Expose the solid Fmoc-[15N]Tyr-OH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Subsequently, dissolve a known amount in the stock solution solvent.

  • Control Sample: A sample of the stock solution stored at 2-8°C, protected from light.

3. HPLC Analysis:

  • Develop a reverse-phase HPLC method capable of separating the parent Fmoc-[15N]Tyr-OH peak from any degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% TFA.

  • Inject the control and all stressed samples into the HPLC system.

  • Monitor the chromatograms at a suitable wavelength (e.g., 265 nm) to detect the Fmoc group.

4. Data Analysis and Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify any new peaks that appear in the stressed samples. These are potential degradation products.

  • Calculate the percentage degradation of Fmoc-[15N]Tyr-OH in each stress condition.

  • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of Fmoc-[15N]Tyr-OH Acid Acid Hydrolysis Stock->Acid Expose to Stress Base Base Hydrolysis Stock->Base Expose to Stress Oxidation Oxidation (H₂O₂) Stock->Oxidation Expose to Stress Thermal Thermal Stress Stock->Thermal Expose to Stress Photo Photolytic Stress Stock->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

V. Conclusion: Ensuring Quality and Reproducibility

The stability of Fmoc-[15N]Tyr-OH is a critical parameter that underpins its successful application in peptide synthesis and downstream research. While the ¹⁵N isotope does not adversely affect its stability, the inherent chemical properties of the Fmoc group and the tyrosine side chain necessitate careful storage and handling. By adhering to the recommended protocols of low-temperature storage in a dark, dry, and inert environment, researchers can significantly mitigate the risks of degradation.

Furthermore, the implementation of a robust quality control program, including the use of stability-indicating analytical methods validated through forced degradation studies, provides the ultimate assurance of the material's integrity. This diligent approach not only safeguards the significant investment in this specialized reagent but also enhances the reliability and reproducibility of the scientific outcomes that depend upon it.

VI. References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry. [Link]

  • 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. European Pharmacopoeia. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. PubMed. [Link]

  • Phenolics in ecological interactions: The importance of oxidation. Appel & Schultz Lab. [Link]

  • Thermal Cleavage of the Fmoc Protection Group. ResearchGate. [Link]

  • <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM. [Link]

  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

  • 5.10. Control of Impurities in Substances For Pharmaceutical Use 51000e. Scribd. [Link]

  • Oxidation of Small Phenolic Compounds by Mn(IV). MDPI. [Link]

  • Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate. [Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. [Link]

  • Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. PMC. [Link]

  • The limit for unspecified impurities in the monograph is higher than the values defined in general monograph Substances for pharmaceutical use (2034) (Table 2034.-1) and general chapter 5.10. Control of impurities in substances for pharmaceutical use. EDQM FAQs. [Link]

  • <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Scribd. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Fmoc-Tyr-OH | CAS:92954-90-0 | High Purity | Manufacturer. BioCrick. [Link]

  • USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. PubChem. [Link]

Sources

Exploratory

Technical Guide: Principles and Protocols of 15N Isotope Labeling in Amino Acids

Executive Summary Nitrogen-15 ( N) labeling is the foundational technique for structural biology and quantitative proteomics. Unlike the naturally abundant Nitrogen-14 ( N, 99.6%), which is a quadrupolar nucleus (spin )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-15 (


N) labeling is the foundational technique for structural biology and quantitative proteomics. Unlike the naturally abundant Nitrogen-14 (

N, 99.6%), which is a quadrupolar nucleus (spin

) and NMR-silent in high-resolution contexts,

N is a dipolar nucleus (spin

). This physical property allows for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Heteronuclear Single Quantum Coherence (HSQC) experiment—the "fingerprint" of protein structure.[1]

In Mass Spectrometry (MS),


N labeling provides a predictable mass shift for quantitative proteomics (e.g., SILAC), enabling the precise measurement of differential protein expression. This guide details the physical principles, metabolic challenges (specifically transamination), and validated protocols for generating 

N-labeled recombinant proteins.

Part 1: Fundamental Physics & Chemistry

The Nuclear Spin Advantage

The utility of


N stems from its magnetic properties.[1][2] While 

N has a quadrupole moment that causes rapid relaxation and broad lines,

N behaves similarly to

H, albeit with significantly lower sensitivity.
Property

N (Natural)

N (Enriched)
Impact on Research
Spin Quantum Number (

)
1 (Integer)1/2 (Half-integer)Spin 1/2 is required for sharp NMR signals.
Natural Abundance ~99.63%~0.37%Enrichment (>98%) is mandatory for detection.
Gyromagnetic Ratio (

)
1.93-2.71Negative

requires specific pulse sequence design (INEPT) to transfer magnetization.
Relaxation Mechanism QuadrupolarDipolarDipolar relaxation allows for NOE measurements (dynamics).
Sensitivity Transfer (The INEPT Principle)

Because


N has a low gyromagnetic ratio (approx. 1/10th of 

H), direct detection is insensitive. Modern experiments utilize Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) .
  • Mechanism: Magnetization is transferred from the sensitive proton (

    
    H) to the attached nitrogen (
    
    
    
    N) via the J-coupling constant (
    
    
    Hz), evolved, and then transferred back to the proton for detection.[1]
  • Result: This "Inverse Detection" increases sensitivity by a factor of ~300x compared to direct

    
    N detection.
    

Part 2: Biogenesis & Metabolic Challenges

Uniform vs. Amino-Acid Specific Labeling

Researchers typically choose between two labeling strategies based on the experimental goal:

  • Uniform Labeling (

    
    N):  The entire nitrogen pool is replaced. Achieved by using 
    
    
    
    NH
    
    
    Cl as the sole nitrogen source in minimal media. Used for backbone assignment and global structure determination.
  • Specific Labeling: Only specific amino acids (e.g.,

    
    N-Leucine) are labeled. Used to resolve crowded spectra or study specific binding sites.
    
The Scrambling Problem (Transamination)

Expert Insight: A common failure mode in specific labeling is metabolic scrambling . If you supplement minimal media with


N-Leucine, the cell may catabolize it, transferring the 

N amine group to

-ketoglutarate to form

N-Glutamate. This glutamate then acts as a nitrogen donor for other amino acids (Alanine, Aspartate), "scrambling" the label across the spectrum.
Diagram 1: Metabolic Scrambling Logic

This diagram illustrates how a specific label (Leucine) can inadvertently label other amino acids via the Glutamate node.

MetabolicScrambling Input_Leu Input: 15N-Leucine Glutamate Glutamate Pool (The Scrambling Hub) Input_Leu->Glutamate Transamination (Aminotransferase) Direct_Leu Labeled Leu (Goal) Input_Leu->Direct_Leu Direct Incorporation AlphaKG Alpha-Ketoglutarate Glutamate->AlphaKG Scrambled_Ala Scrambled Ala Glutamate->Scrambled_Ala ALT Enzyme Scrambled_Asp Scrambled Asp Glutamate->Scrambled_Asp AST Enzyme Target_Protein Target Protein Scrambled_Ala->Target_Protein Contamination Scrambled_Asp->Target_Protein Contamination Direct_Leu->Target_Protein

Caption: Metabolic scrambling pathways showing how 15N-Leucine can inadvertently label Alanine and Aspartate via the Glutamate/Alpha-Ketoglutarate axis.

Part 3: Experimental Protocol (M9 Minimal Media)

To achieve >98% incorporation, recombinant expression must occur in M9 Minimal Media. Rich media (LB, TB) contains natural amino acids that will dilute the isotope.

Validated M9 Media Recipe (1 Liter)

Note: All components must be sterile. Glucose and Magnesium should be autoclaved/filtered separately to avoid precipitation.

ComponentQuantityFunction
Na

HPO

(7H

O)
12.8 gBuffering Agent
KH

PO

3.0 gBuffering Agent
NaCl 0.5 gOsmotic Balance

NH

Cl
1.0 g Nitrogen Source (The Label)
Glucose 2.0 - 4.0 gCarbon Source (Use

C-Glucose here for double labeling)
MgSO

2 mMEssential Cofactor
CaCl

0.1 mMEssential Cofactor
Thiamine (Vit B1) 10 mgEssential Vitamin (often deficient in E. coli K12 strains)
Antibiotic As req.Plasmid Maintenance
Workflow: Adaptation and Induction

Causality: Bacteria grown in rich media (LB) have downregulated biosynthetic pathways for amino acids. Suddenly switching them to M9 causes a "lag phase" or metabolic shock, leading to poor yields or proteolysis. Adaptation is critical.

Diagram 2: High-Yield Expression Workflow

ExpressionProtocol Step1 1. Transformation (Fresh Colony) Step2 2. Pre-Culture (LB) Rich media for biomass Step1->Step2 Step3 3. Wash Step Centrifuge & Resuspend in PBS (Remove 14N sources) Step2->Step3 Harvest Step4 4. Adaptation Phase Inoculate M9 (small vol) Grow to OD 0.6 Step3->Step4 Prevent Lag Step5 5. Scale Up Transfer to large vol M9 Grow to OD 0.6-0.8 Step4->Step5 Step6 6. Induction Add IPTG Lower Temp (18-25°C) Step5->Step6 Protein Synthesis

Caption: Step-by-step workflow for 15N labeling, emphasizing the wash step to remove natural nitrogen and the adaptation phase to upregulate biosynthetic enzymes.

Detailed Procedure
  • Pre-Culture: Inoculate a fresh colony into 5 mL LB media. Grow 6–8 hours.

  • Wash: Centrifuge cells (3000 x g, 10 min). Discard LB supernatant. Resuspend pellet in M9 salts (no nitrogen) or PBS. Why: This removes residual

    
    N amino acids.
    
  • Adaptation: Inoculate the washed cells into 50 mL of M9 minimal media (containing

    
    NH
    
    
    
    Cl). Grow overnight.
  • Scale-Up: Inoculate the 50 mL adaptation culture into 1 L of fresh M9 media.

  • Induction: Monitor OD

    
    . When it reaches 0.6–0.8, induce with IPTG (typically 0.5–1.0 mM).
    
    • Expert Tip: Lower induction temperature to 18°C–25°C. Protein folding is slower in minimal media; lower temperatures prevent aggregation (inclusion bodies).

Part 4: Analytical Applications

NMR: The HSQC Fingerprint

The


H-

N HSQC (Heteronuclear Single Quantum Coherence) spectrum is the primary quality control step.
  • Axes: X-axis =

    
    H chemical shift; Y-axis = 
    
    
    
    N chemical shift.[3]
  • Interpretation: Each peak corresponds to one N-H bond (backbone amide).

    • Dispersed Peaks: Indicates a folded protein with distinct chemical environments.

    • Clustered Peaks (center): Indicates an unfolded or molten globule state.

  • Counting: The number of peaks should roughly equal the number of residues (minus Proline, which has no N-H, and the N-terminus).

Mass Spectrometry: Metabolic Quantitation

In quantitative proteomics,


N labeling is used to measure relative protein abundance between samples (e.g., Healthy vs. Diseased).
  • Method: One culture is grown in

    
    N, the other in 
    
    
    
    N.
  • Mixing: Lysates are mixed 1:1.

  • Analysis: The Mass Spectrometer detects pairs of peptides. The

    
    N peptide will be heavier.
    
  • Calculation: The mass shift is predictable:

    
    , where 
    
    
    
    is the number of nitrogens in the peptide.

References

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[1] (Standard text for NMR physics and HSQC principles).

  • McIntosh, L. P., & Dahlquist, F. W. (1990). Biosynthetic incorporation of 15N and 13C for assignment and interpretation of nuclear magnetic resonance spectra of proteins. Quarterly Reviews of Biophysics.

  • Oda, Y., et al. (1999). Accurate quantitation of protein expression and site-specific phosphorylation. Proceedings of the National Academy of Sciences (PNAS). (Foundational paper for metabolic labeling/SILAC).

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification. (Advanced media protocols).[4][5][6]

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society.

Sources

Foundational

A Technical Guide to Fmoc-[15N]Tyr-OH: Synthesis, Application, and Analysis of ¹⁵N-Labeled Peptides

This guide provides an in-depth technical overview of Fmoc-[15N]Tyr-OH, a critical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical identity, provide a detailed, fi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Fmoc-[15N]Tyr-OH, a critical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical identity, provide a detailed, field-proven protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explore its applications in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). This document is designed to not only provide procedural steps but also to offer insights into the rationale behind these methodologies, ensuring both scientific rigor and practical success.

Core Characteristics of Fmoc-[15N]Tyr-OH

Fmoc-[15N]Tyr-OH is a stable isotope-labeled amino acid derivative. The incorporation of the heavy isotope of nitrogen, ¹⁵N, at a specific atomic position allows for the precise tracking and quantification of peptides in complex biological systems. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it ideally suited for Fmoc-based solid-phase peptide synthesis.

Chemical Identifiers and Properties

For clarity and precise identification, the key chemical identifiers and physical properties of Fmoc-[15N]Tyr-OH are summarized in the table below.

IdentifierValueSource
CAS Number 125700-34-7
Molecular Formula C₂₄H₂₁¹⁵NO₅
Molecular Weight 404.42 g/mol
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-tyrosine-¹⁵N, L-Tyrosine-¹⁵N, N-Fmoc derivative
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity (Assay) ≥97% (CP)
Appearance White to off-white solid
Melting Point 182-187 °C
Storage Temperature 2-8°C
SMILES String OC(=O)[15NH]C(=O)OCC2c3ccccc3-c4ccccc24
InChI Key SWZCTMTWRHEBIN-LJSUXKQBSA-N

Incorporation of Fmoc-[15N]Tyr-OH via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing Fmoc-[15N]Tyr-OH follows the well-established principles of Fmoc-SPPS.[1] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The use of a stable isotope-labeled amino acid does not fundamentally alter the chemistry of the synthesis cycles; however, given the higher cost of the labeled reagent, ensuring high coupling efficiency at each step is paramount to conserve material.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-[15N]Tyr-OH. The quantities are provided for a 0.1 mmol scale synthesis.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-[15N]Tyr-OH and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)[3][4]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[3]

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[5]

  • Cold diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.[2]

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes.[2]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-[15N]Tyr-OH:

    • In a separate vial, dissolve Fmoc-[15N]Tyr-OH (3-5 equivalents relative to resin loading), HBTU (or DIC, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the complete consumption of free amines. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5][7]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:
  • Choice of Coupling Reagent: HBTU and DIC are highly efficient coupling reagents that promote the formation of an active ester of the Fmoc-amino acid, facilitating rapid and complete amide bond formation.[3][4] This is crucial when using expensive labeled amino acids to maximize incorporation.

  • Use of Piperidine for Deprotection: Piperidine is a secondary amine that effectively removes the base-labile Fmoc group through a β-elimination mechanism.[8][9] A two-step deprotection ensures complete removal without significant side reactions.

  • Selection of Cleavage Cocktail: Tyrosine's phenolic side chain can be susceptible to alkylation by carbocations generated during cleavage. The use of scavengers like phenol and thioanisole in the cleavage cocktail protects the tyrosine residue from modification.[5][7]

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-[15N]Tyr-OH, HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue chain Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-labeled peptide.

Applications in Advanced Research

The primary utility of incorporating a stable isotope like ¹⁵N into a peptide is to differentiate it from its unlabeled counterpart in analytical experiments. This enables a wide range of applications in proteomics, structural biology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In protein NMR, the complexity of spectra from large molecules can lead to significant signal overlap. Isotopic labeling, particularly with ¹⁵N, is a powerful tool to overcome this challenge.[10] By acquiring a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, each amide group in the peptide or protein gives rise to a unique cross-peak, effectively spreading the signals into a second dimension and improving resolution.[11]

The incorporation of Fmoc-[15N]Tyr-OH allows for the site-specific introduction of a ¹⁵N label. This is particularly useful for:

  • Resonance Assignment: Aiding in the assignment of signals in the NMR spectrum to specific amino acid residues.[12]

  • Structural Studies: Probing the local environment and dynamics of the labeled tyrosine residue within the peptide or protein structure.

  • Interaction Studies: Monitoring changes in the chemical shift of the ¹⁵N-labeled tyrosine upon binding to other molecules, providing insights into binding interfaces and conformational changes.

NMR_Concept cluster_1D 1D ¹H NMR cluster_2D 2D ¹H-¹⁵N HSQC a1 a2 a3 Overlapping Signals a4 c1 Resolved Peak ([¹⁵N]Tyr) a3->c1 Labeling Resolves Ambiguity a5 b1 b2

Caption: Conceptual diagram of how ¹⁵N labeling enhances NMR spectral resolution.

Mass Spectrometry and Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative proteomics.[13] By introducing a known amount of a heavy isotope-labeled peptide (containing ¹⁵N-tyrosine) into a complex biological sample, it can be used as an internal standard to accurately quantify the corresponding endogenous (unlabeled) peptide.[14][15]

The mass spectrometer distinguishes between the light (¹⁴N) and heavy (¹⁵N) peptides based on their mass-to-charge (m/z) ratio. The mass difference is precisely known (approximately 1 Da for each ¹⁵N atom). By comparing the signal intensities of the light and heavy peptide pairs, the absolute or relative abundance of the target peptide in the sample can be determined with high accuracy.[16]

This approach is widely used in:

  • Drug Metabolism and Pharmacokinetics (DMPK): To quantify the concentration of peptide-based drugs and their metabolites in biological fluids.

  • Biomarker Discovery and Validation: To accurately measure the levels of potential protein biomarkers in clinical samples.

  • Systems Biology: To study changes in protein expression levels in response to various stimuli or disease states.

MS_Concept Unlabeled Peptide\n(Light - ¹⁴N) Unlabeled Peptide (Light - ¹⁴N) MS Mass Spectrometer Unlabeled Peptide\n(Light - ¹⁴N)->MS Labeled Peptide\n(Heavy - ¹⁵N) Labeled Peptide (Heavy - ¹⁵N) Labeled Peptide\n(Heavy - ¹⁵N)->MS Spectrum Mass Spectrum (Intensity vs. m/z) MS->Spectrum

Caption: Principle of quantitative mass spectrometry using a ¹⁵N-labeled internal standard.

Conclusion

Fmoc-[15N]Tyr-OH is an invaluable tool for modern scientific research, enabling precise and quantitative studies of peptides and proteins. Its effective use hinges on a solid understanding of both its chemical properties and the principles of solid-phase peptide synthesis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently incorporate this labeled amino acid into their synthetic targets and leverage its unique properties in advanced analytical applications. By adhering to these field-proven methodologies, scientists can ensure the integrity of their research and accelerate the pace of discovery in drug development and beyond.

References

  • Aapptec. (n.d.). Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. Retrieved February 5, 2026, from [Link]

  • BioCrick. (n.d.). Fmoc-Tyr-OH | CAS:92954-90-0. Retrieved February 5, 2026, from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. Retrieved February 5, 2026, from [Link]

  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 11(3), 75.
  • Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 5, 2026, from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 5, 2026, from [Link]

  • Yao, X., et al. (2001). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Analytical chemistry, 73(13), 2836-2842.
  • Williamson, M. P. (n.d.). Protein NMR. University of Sheffield.
  • Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • DeGuire, S. M., et al. (2018). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 90(22), 13391-13398.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Lermyte, F., & Loo, J. A. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 10-25.
  • Clapes, P., et al. (2010). Approach for peptide quantification using 15N mass spectra. Journal of proteome research, 9(4), 1950-1958.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. ETH Zurich.
  • Galaxy Training. (n.d.). Peptide and Protein Quantification via Stable Isotope Labelling (SIL). Retrieved February 5, 2026, from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 11(3), 75.
  • Zhu, G., et al. (1998). Mass Spectrometry Assisted Assignment of NMR Resonances in 15N Labeled Proteins. Journal of the American Chemical Society, 120(5), 1153-1154.
  • Beynon, R. J., & Pratt, J. M. (2005). Stable isotopic labeling of proteins for quantitative proteomic applications. Molecular & Cellular Proteomics, 4(1), 1-9.
  • Hachmann, J., & Eissler, S. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14194-14202.
  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346-6349.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Takeda, H., et al. (2015). Cell-free synthesis of stable isotope-labeled internal standards for targeted quantitative proteomics. Methods in molecular biology, 1295, 123-136.
  • Reyes, A. V., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science, 13, 835017.
  • Carlon, A., et al. (2018).
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • IMSERC. (n.d.). 15N-Labeled Proteins. Northwestern University.
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Exploratory

Unambiguous Protein Backbone Assignment: A Technical Guide to the Strategic Application of Fmoc-[¹⁵N]Tyr-OH in NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in structural biology, providing atomic-resolution insights into protein structure, dynamics, and interactions. However, the assignment of b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in structural biology, providing atomic-resolution insights into protein structure, dynamics, and interactions. However, the assignment of backbone resonances, a critical first step, can be a significant bottleneck, especially for larger and more complex proteins. Uniform isotopic labeling, while powerful, often leads to spectral crowding and ambiguity. This in-depth guide explores the strategic use of site-specific isotope labeling with Fmoc-[¹⁵N]Tyr-OH to overcome these challenges. We will delve into the rationale behind selective labeling, provide detailed protocols for the synthesis and incorporation of Fmoc-[¹⁵N]Tyr-OH, and illustrate its pivotal role in simplifying complex NMR spectra to facilitate unambiguous backbone assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced NMR techniques for high-resolution structural analysis.

Introduction: The Challenge of Backbone Resonance Assignment

The determination of a protein's three-dimensional structure by NMR spectroscopy is predicated on the ability to assign each resonance signal to a specific nucleus within the polypeptide chain. The backbone assignment, which involves identifying the ¹H, ¹⁵N, and ¹³C resonances of the protein's backbone amides and carbons, forms the scaffold upon which the full structure is built.

For smaller proteins (typically <15 kDa), a combination of through-bond (e.g., TOCSY) and through-space (e.g., NOESY) 2D and 3D NMR experiments on uniformly ¹⁵N- and ¹³C-labeled samples is often sufficient for complete backbone assignment.[1][2] However, as the size of the protein increases, several challenges arise:

  • Spectral Overlap: The sheer number of amino acids leads to severe crowding of peaks in the NMR spectra, making it difficult to resolve and assign individual resonances.

  • Signal Broadening: Larger molecules tumble more slowly in solution, leading to faster transverse relaxation and broader NMR signals. This results in a loss of sensitivity and resolution.

  • Ambiguity in Sequential Walks: The process of sequentially connecting adjacent amino acid residues (the "sequential walk") through inter-residue correlations can become ambiguous when multiple spin systems have similar chemical shifts.

To circumvent these issues, selective or sparse isotope labeling strategies have been developed.[3] By incorporating isotopes at specific amino acid types, the complexity of the NMR spectra is dramatically reduced, allowing for the unambiguous identification of signals from those residues. This guide focuses on the strategic use of Fmoc-[¹⁵N]Tyr-OH, a powerful tool for introducing site-specific ¹⁵N labels into proteins.

The Rationale for Site-Specific Labeling with Fmoc-[¹⁵N]Tyr-OH

Tyrosine residues are often found in the hydrophobic core of proteins or at protein-protein interaction interfaces, making them excellent probes of protein structure and function.[3] By selectively labeling only the tyrosine residues with ¹⁵N, we can "turn on" NMR signals exclusively from these locations. This approach offers several distinct advantages:

  • Spectral Simplification: Instead of a crowded ¹H-¹⁵N HSQC spectrum with a peak for every non-proline residue, a spectrum of a tyrosine-labeled protein will only show peaks corresponding to the number of tyrosine residues in the sequence. This dramatically simplifies the starting point for assignment.

  • Anchoring Points for Sequential Assignment: The well-resolved tyrosine signals serve as unambiguous starting points or "anchors" for the sequential backbone walk. By identifying the preceding and succeeding residues to the labeled tyrosine, the assignment can be confidently extended along the polypeptide chain.

  • Resolution of Ambiguity: In regions of high spectral overlap in a uniformly labeled sample, a selectively labeled sample can provide the crucial information needed to resolve assignment ambiguities.

  • Probing Specific Regions: For very large proteins or protein complexes, selective labeling allows researchers to focus on specific regions of interest, such as an active site or a binding interface, without the need for a full backbone assignment.

The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the site-specific incorporation of [¹⁵N]Tyr-OH via Solid-Phase Peptide Synthesis (SPPS). The Fmoc group protects the α-amino group of the amino acid, preventing self-polymerization during the coupling reaction.[4] Its base-lability allows for mild deprotection conditions, which are compatible with a wide range of amino acid side-chain protecting groups.[5]

Synthesis and Characterization of Fmoc-[¹⁵N]Tyr-OH

The starting material for the synthesis of Fmoc-[¹⁵N]Tyr-OH is commercially available L-Tyrosine-¹⁵N. The synthesis involves the protection of the α-amino group with the Fmoc moiety. A common and efficient method for this is the reaction of the amino acid with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6]

Synthesis Protocol

This protocol is a general procedure for the Fmoc protection of an amino acid and should be optimized for [¹⁵N]Tyr-OH.

Materials:

  • L-Tyrosine-¹⁵N

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Hydrochloric Acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of [¹⁵N]Tyr-OH: Dissolve L-Tyrosine-¹⁵N (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid.

  • Dissolution of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.

  • Reaction: Slowly add the Fmoc-OSu solution to the stirring [¹⁵N]Tyr-OH solution at room temperature. Let the reaction proceed for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of Fmoc-[¹⁵N]Tyr-OH should form.

    • Extract the product into ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., DCM/hexane).

Characterization

The final product should be characterized to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Appearance of characteristic peaks for the Fmoc group (aromatic protons) and the tyrosine moiety.
¹³C NMR Correlation with the expected carbon skeleton.
Mass Spectrometry (ESI-MS) Observation of the correct molecular ion peak corresponding to the ¹⁵N-labeled product.
Purity (HPLC) A single major peak indicating high purity.

Incorporation of Fmoc-[¹⁵N]Tyr-OH into Peptides and Proteins

There are two primary methods for incorporating Fmoc-[¹⁵N]Tyr-OH into a protein: Solid-Phase Peptide Synthesis (SPPS) for smaller peptides and proteins, and cell-free protein synthesis for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the chemical synthesis of peptides and small proteins. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Washing (DMF) deprotection1->wash1 coupling Coupling: Fmoc-[15N]Tyr-OH + Activator (e.g., HBTU/DIPEA) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat n-1 cycles final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle repeat->deprotection1 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified [15N]Tyr-Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide for C-terminal amides, Wang for C-terminal acids) pre-loaded with the first amino acid or ready for the first amino acid coupling. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[6]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling of Fmoc-[¹⁵N]Tyr-OH:

    • In a separate vessel, pre-activate the Fmoc-[¹⁵N]Tyr-OH (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[4]

    • Add the activated Fmoc-[¹⁵N]Tyr-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell-Free Protein Synthesis

For larger proteins that are not amenable to chemical synthesis, cell-free protein synthesis offers a powerful alternative for site-specific isotope labeling.[7][8] In this system, the protein synthesis machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) is extracted from cells (typically E. coli) and used to produce the protein of interest in vitro from a DNA template.

By providing a custom mixture of amino acids where [¹⁵N]Tyr is the only source of tyrosine, one can ensure that all incorporated tyrosine residues are ¹⁵N-labeled.

CellFree_Workflow start Start: Prepare Reaction Mix components Cell Extract (Ribosomes, Factors, etc.) start->components energy Energy Source (ATP, GTP) start->energy dna DNA Template (Plasmid or PCR product) start->dna amino_acids Amino Acid Mixture: 19 Unlabeled AAs + [15N]Tyr start->amino_acids incubation Incubation (Transcription & Translation) components->incubation energy->incubation dna->incubation amino_acids->incubation purification Purification (e.g., His-tag affinity) incubation->purification end End: Purified [15N]Tyr-Protein purification->end

Caption: Workflow for cell-free protein synthesis with selective labeling.

  • Amino Acid Scrambling: While significantly less of an issue than in in vivo systems, some minimal metabolic activity might persist in the cell extract, potentially leading to minor scrambling of the ¹⁵N label to other amino acids.[9]

  • Yield: Cell-free systems can produce milligram quantities of protein, which is often sufficient for NMR studies.[7]

  • Protein Folding: The open nature of the cell-free system allows for the addition of chaperones or other folding-assisting agents to promote the correct folding of the target protein.

NMR Backbone Assignment Strategy Using [¹⁵N]Tyr-Labeled Proteins

The true power of selective labeling with Fmoc-[¹⁵N]Tyr-OH becomes apparent during the NMR data acquisition and analysis stages.

Initial Analysis: The ¹H-¹⁵N HSQC Spectrum

The first step is to acquire a simple 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. In a uniformly ¹⁵N-labeled protein, this spectrum displays a cross-peak for each backbone and side-chain amide proton. In our selectively labeled sample, the HSQC will be remarkably simple, showing only a number of cross-peaks equal to the number of tyrosine residues in the protein. This immediately provides the chemical shifts for the backbone ¹H and ¹⁵N of all tyrosine residues.

The Sequential Walk: Linking Amino Acids

The backbone assignment is achieved by a "sequential walk" along the polypeptide chain using a suite of triple-resonance NMR experiments that correlate the nuclei of adjacent amino acids. The key experiments include:

  • HNCO: Correlates the amide ¹H and ¹⁵N of residue i with the carbonyl carbon (¹³C') of the preceding residue (i-1).

  • HN(CA)CO: Correlates the amide ¹H and ¹⁵N of residue i with the carbonyl carbon (¹³C') of both the same residue (i) and the preceding residue (i-1).

  • HNCA: Correlates the amide ¹H and ¹⁵N of residue i with the alpha-carbon (¹³Cα) of both the same residue (i) and the preceding residue (i-1).

  • HN(CO)CA: Correlates the amide ¹H and ¹⁵N of residue i with the alpha-carbon (¹³Cα) of the preceding residue (i-1).[2]

The Strategy with a [¹⁵N]Tyr Label:

  • Identify the Tyrosine "Anchor": In a uniformly ¹³C, ¹⁵N-labeled sample, the ¹H-¹⁵N HSQC is crowded. However, by comparing it to the HSQC of the [¹⁵N]Tyr-labeled sample, the tyrosine peaks can be unambiguously identified.

  • Linking to the Preceding Residue (i-1):

    • From the ¹H-¹⁵N frequency of a specific tyrosine residue (let's call it Tyr-i), we can trace a line in the 3D HNCO spectrum. The peak along this line will give the ¹³C' chemical shift of the residue at position i-1.

    • Similarly, in the HN(CO)CA spectrum, the peak at the ¹H-¹⁵N frequency of Tyr-i will reveal the ¹³Cα chemical shift of residue i-1.

  • Identifying Residue i-1: With the ¹³Cα and ¹³C' chemical shifts of residue i-1, we can now search the HNCA and HN(CA)CO spectra for a spin system that has these carbon frequencies. The ¹H-¹⁵N frequency of this spin system will correspond to residue i-1.

  • Linking to the Following Residue (i+1):

    • Now, from the identified ¹H-¹⁵N frequency of Tyr-i, we can find the intra-residue correlations in the HNCA and HN(CA)CO spectra to determine the ¹³Cα and ¹³C' chemical shifts of Tyr-i.

    • We can then search the HNCO spectrum for a peak that appears at the ¹³C' frequency of Tyr-i. The ¹H-¹⁵N frequency of this peak will correspond to the next residue, i+1.

  • Continue the Walk: This process is repeated, using the newly assigned residue as the starting point to find the next one in the sequence.

The sparse ¹⁵N labels on the tyrosine residues provide a critical advantage by breaking the degeneracy and providing confident entry points into this sequential assignment process.

Assignment_Logic hs_tyr ¹H-¹⁵N HSQC of [¹⁵N]Tyr Sample: Identify Tyrᵢ Resonances hnco_prev HNCO: Use Tyrᵢ (¹H, ¹⁵N) to find ¹³C' of Residueᵢ₋₁ hs_tyr->hnco_prev hnca_prev HN(CO)CA: Use Tyrᵢ (¹H, ¹⁵N) to find ¹³Cα of Residueᵢ₋₁ hs_tyr->hnca_prev hnca_intra HNCA: Use Tyrᵢ (¹H, ¹⁵N) to find ¹³Cα of Tyrᵢ hs_tyr->hnca_intra hnco_intra HN(CA)CO: Use Tyrᵢ (¹H, ¹⁵N) to find ¹³C' of Tyrᵢ hs_tyr->hnco_intra find_prev Search HNCA/HN(CA)CO: Find (¹H, ¹⁵N) of Residueᵢ₋₁ using its ¹³Cα and ¹³C' hnco_prev->find_prev hnca_prev->find_prev walk Continue Sequential Walk... find_prev->walk find_next Search HNCO: Find (¹H, ¹⁵N) of Residueᵢ₊₁ using ¹³C' of Tyrᵢ hnca_intra->find_next hnco_intra->find_next find_next->walk

Caption: Logical workflow for backbone assignment using a sparse ¹⁵N label on a tyrosine residue.

Conclusion and Future Perspectives

The strategic incorporation of Fmoc-[¹⁵N]Tyr-OH represents a powerful approach to streamline and increase the accuracy of protein NMR backbone assignment. By dramatically simplifying complex spectra and providing unambiguous starting points for sequential walks, this selective labeling technique is particularly valuable for larger proteins and those with a high degree of spectral overlap. The methodologies of Solid-Phase Peptide Synthesis and cell-free protein synthesis provide versatile platforms for the incorporation of [¹⁵N]Tyr-OH, making this strategy accessible for a wide range of protein targets.

As NMR spectroscopy continues to tackle increasingly complex biological systems, the development and application of advanced, selective isotope labeling patterns will be paramount. The principles outlined in this guide for the use of Fmoc-[¹⁵N]Tyr-OH can be extended to other amino acids and combinations of labels, opening up new avenues for the detailed structural and dynamic characterization of challenging proteins and protein complexes, thereby accelerating progress in drug discovery and fundamental biological research.

References

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  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International journal of peptide and protein research, 37(6), 572–575. [Link]

  • Higman, V. A. (2012). 15N - Protein NMR. University of Oxford. [Link]

  • Fricke, P., et al. (2017). A user-friendly protocol for the chemical shift assignment of the backbone atoms of proteins in the solid state by 1H-detected solid-state NMR.
  • Pintacuda, G., et al. (2004). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society, 126(1), 2963-2970. [Link]

  • Casadei, A., et al. (2019). Preparation of Amino Acid Mixtures for Cell-Free Expression Systems. Taylor & Francis Online. [Link]

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  • Chen, K., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. AAPS Journal, 23(3), 64. [Link]

  • van Rossum, B.-J., et al. (2001). Backbone and Side‐Chain 13C and 15N Signal Assignments of the α‐Spectrin SH3 Domain by Magic Angle Spinning Solid‐State NMR Spectroscopy. ChemBioChem, 2(12), 906-914. [Link]

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  • Albericio, F., & Kruger, H. G. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based materials. [Link]

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  • Bennati, M., et al. (2018). Efficient Building Blocks for Solid‐Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. Chemistry – A European Journal, 24(59), 15813-15820. [Link]

  • Kent, S. B. H., & Alewood, P. F. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 7(2), 65-73. [Link]

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  • University of Kent. (2025). Modern triple resonance protein NMR backbone assignment, using AlphaFold and unlabelling to drive chemical shifts assignment in. [Link]

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  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

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Protocols & Analytical Methods

Method

incorporating Fmoc-[15N]Tyr-OH into automated peptide synthesizers

Application Note: Precision Incorporation of Fmoc-[15N]Tyr-OH in Automated Solid-Phase Peptide Synthesis (SPPS) Executive Summary The incorporation of isotopically labeled amino acids, such as Fmoc-[15N]Tyr(tBu)-OH , is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Incorporation of Fmoc-[15N]Tyr-OH in Automated Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of isotopically labeled amino acids, such as Fmoc-[15N]Tyr(tBu)-OH , is a critical step for generating peptides used in heteronuclear NMR studies (e.g., HSQC experiments to monitor phosphorylation) and quantitative mass spectrometry (AQUA peptides). Unlike standard SPPS, where reagents are used in high excess (5–10 equivalents), the high cost of isotopically labeled building blocks (> $500/gram) necessitates a paradigm shift from "brute force" chemistry to stoichiometric precision .

This guide outlines a validated protocol to incorporate Fmoc-[15N]Tyr-OH with >99% coupling efficiency while minimizing reagent waste. It addresses the specific solubility characteristics of the Tyrosine side chain and prevents common side reactions such as phenolic O-acylation.

Strategic Planning: The "Economy vs. Efficiency" Trade-off

In standard automated SPPS, the primary driver is time; therefore, we use large excesses of amino acids to drive kinetics. For labeled reagents, the driver is atom economy .

ParameterStandard SPPS CycleIsotope-Labeling CycleRationale
Equivalents (AA) 5.0 – 10.0 eq1.2 – 2.0 eq Minimizes waste of expensive isotope.
Coupling Reagent DIC/Oxyma or HBTUHATU / HOAt / DIEA HATU is a more potent activator, essential when driving reaction with low concentration of AA.
Reaction Time 20 – 40 min60 – 120 min Compensates for lower kinetic driving force (concentration).
Solvent DMFNMP or DMF NMP promotes better swelling and solubility for difficult sequences.

Pre-Synthesis Considerations & Reagent Preparation

The Tyrosine Challenge: Solubility & Protection

Unprotected Tyrosine is prone to O-acylation (ester formation on the phenol ring) during coupling, which leads to branched peptides or complex mixtures.

  • Requirement: Ensure you are using Fmoc-[15N]Tyr(tBu)-OH . The tert-butyl (tBu) ether protection is mandatory to block the phenolic hydroxyl group.

  • Solubility: Fmoc-Tyr(tBu)-OH is moderately soluble in DMF but can be sluggish compared to Alanine or Glycine.

  • Handling: 15N-labeled reagents are often hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes active esters.

Reagent Preparation Protocol

Goal: Prepare a concentrated, pre-dissolved solution to bypass the synthesizer's potential dissolution errors.

  • Calculate Mass: Target a 2.0-fold excess relative to the resin loading.

    • Example: 0.1 mmol scale synthesis

      
       Need 0.2 mmol Fmoc-[15N]Tyr-OH.
      
    • MW Check: Standard Fmoc-Tyr(tBu)-OH is ~459.5 g/mol .[1] Fmoc-[15N]Tyr(tBu)-OH is ~460.5 g/mol .

  • Dissolution: Dissolve the labeled amino acid in the minimum volume of NMP (N-methyl-2-pyrrolidone) or high-grade DMF.

    • Target Concentration: 0.2 M – 0.5 M. (Higher concentration drives kinetics).

  • Filtration: If any particulate is visible, filter through a 0.45 µm PTFE syringe filter into the instrument vial.

Automated Instrument Protocol

Most modern synthesizers (CEM Liberty, Biotage Initiator, Protein Technologies Symphony) allow for "Single-Shot" or "Pause" methods. Do not put the labeled AA in a standard reagent bottle. Use the "Special Amino Acid" or "Manual Addition" position.

Step-by-Step Workflow
  • Sequence Programming:

    • Program the sequence normally.

    • At the position of the labeled Tyrosine, insert a "Pause" or "Manual Add" command.

    • Crucial: Ensure the machine performs the Fmoc-deprotection of the previous residue and washes the resin before pausing.

  • The "Expensive Monomer" Coupling Cycle:

    • Activation: Use HATU (0.95 eq relative to AA) and DIEA (2.0 eq relative to AA). Avoid large excess of base to prevent racemization.

    • Mechanism: The machine (or user) adds the pre-dissolved Fmoc-[15N]Tyr-OH to the reaction vessel.

    • Add Activator: Add HATU/DIEA solution immediately.

    • Microwave (Optional): If using a microwave synthesizer (e.g., CEM), use a lower temperature method (50°C for 10 min ) rather than 75°C/90°C to prevent racemization of the expensive monomer, although Tyr is generally robust.

    • Room Temp: If standard synthesis, extend coupling time to 2 hours .

  • Capping (The Safety Net):

    • After the coupling of the labeled Tyr, perform an Acetylation Capping step (Acetic Anhydride/DIEA).

    • Reason: Since we used only 1.5–2.0 equivalents, there is a small risk of incomplete coupling. Capping ensures any unreacted chains are terminated (truncated), making purification much easier than separating "deletion sequences" (n-1) later.

Visualization: Decision Logic for Labeled Incorporation

The following diagram illustrates the decision matrix for the automated synthesizer when encountering the labeled residue.

SPPS_Labeling_Workflow Start Start Synthesis Cycle CheckResidue Is Current Residue Isotopically Labeled? Start->CheckResidue StandardPrep Standard Dissolution (5-10 eq AA) CheckResidue->StandardPrep No (Standard AA) ManualPrep Manual Pre-Dissolution (1.5 - 2.0 eq AA in NMP) CheckResidue->ManualPrep Yes (15N-Tyr) StandardCouple Standard Coupling (DIC/Oxyma, 20 min) StandardPrep->StandardCouple NextCycle Proceed to Next Cycle StandardCouple->NextCycle PauseInstrument Pause Instrument after Fmoc Removal ManualPrep->PauseInstrument AddReagent Add Labeled AA + HATU/DIEA (High Efficiency Activation) PauseInstrument->AddReagent ExtendedCouple Extended Coupling (60-120 min or 50°C MW) AddReagent->ExtendedCouple Capping Capping Step (Ac2O) (Terminate Unreacted Chains) ExtendedCouple->Capping Capping->NextCycle caption Figure 1: Modified SPPS Workflow for Cost-Effective Isotope Incorporation

Quality Control & Validation

After cleavage (TFA/TIS/H2O 95:2.5:2.5) and ether precipitation, validation is mandatory.

Mass Spectrometry (ESI-MS)

You must observe the specific mass shift.

  • Calculation:

    • Natural Tyr Residue Mass: 163.06 Da.

    • [15N]Tyr Residue Mass: 164.06 Da.

  • Pass Criteria: The major peak in the mass spectrum must correspond to

    
    .
    
  • Fail Criteria: If you see a split peak (M and M+1) with significant M intensity, the coupling was incomplete, or the labeled reagent was diluted with natural abundance amino acid (contamination).

HSQC NMR (The Gold Standard)

Dissolve the purified peptide in buffer (e.g., Phosphate pH 6.5, 10% D2O).

  • Run a 1H-15N HSQC experiment.

  • Expectation: A distinct cross-peak for the Tyrosine amide backbone. If the peptide has multiple Tyrosines but only one was labeled, you should see exactly one strong backbone amide signal in the 15N dimension (approx 115-125 ppm), confirming site-specific incorporation.

Troubleshooting Guide

IssueDiagnosisSolution
Low Yield / Deletion Sequence Incomplete coupling due to low equivalents.Double Couple: If the sequence is difficult, use 1.0 eq for 1 hour, drain, then add another 1.0 eq for 1 hour (Total 2.0 eq).
Racemization (D-Tyr) High base concentration or high temp.Use Oxyma Pure/DIC instead of HATU if racemization is observed, or lower temperature to <50°C.
No Mass Shift Wrong reagent or contamination.Verify the Certificate of Analysis (CoA) of the labeled AA. Ensure no cross-contamination in the "Special AA" vial.

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Fmoc/tBu strategy).

  • Shelton, P.M., et al. (2020). Solid-Phase Peptide Synthesis: Recent Advances. Chemical Society Reviews. (Modern coupling reagents and HATU efficiency).

  • Sigma-Aldrich. Fmoc-Tyr(tBu)-OH-15N Product Specification. (Physical properties and handling of the labeled reagent).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. (Basis for HOAt/HATU efficiency in difficult couplings).

Sources

Application

Fmoc-[15N]Tyr-OH coupling conditions for high-yield synthesis

Application Note: High-Efficiency Coupling Protocols for Fmoc-[15N]Tyr-OH in Solid Phase Peptide Synthesis Part 1: Executive Summary & Strategic Rationale The incorporation of isotopically labeled amino acids, such as Fm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Protocols for Fmoc-[15N]Tyr-OH in Solid Phase Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The incorporation of isotopically labeled amino acids, such as Fmoc-[15N]Tyr-OH , presents a unique economic and chemical challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids used in 5-fold excess, labeled building blocks often cost >$500/gram, necessitating low-equivalent coupling strategies (1.2 – 1.5 eq) without compromising yield (>99%) or chiral integrity.

This guide moves beyond generic SPPS "recipes" to provide a thermodynamic and kinetic framework for maximizing the coupling efficiency of expensive Tyrosine derivatives.

Key Technical Recommendations:

  • Reagent Choice: DIC/Oxyma Pure is superior to HATU/DIPEA for [15N]Tyr due to lower racemization risks and higher acylation rates in base-limited environments.

  • Concentration: Reaction kinetics are second-order; therefore, maintaining a high concentration (≥0.3 M ) is more critical than excess equivalents.

  • Temperature: Controlled microwave heating (50°C) is recommended to overcome the steric bulk of the tert-butyl protected Tyrosine side chain.

Part 2: Scientific Foundation (The "Why")

The Kinetic Challenge of Low Equivalents

In standard SPPS, we drive the reaction


 to completion using a massive excess of 

(Amino Acid). When

is limited (1.2 eq), the reaction rate

drops precipitously as consumption occurs.
  • Solution: We must artificially increase

    
     and 
    
    
    
    by reducing solvent volume. Using minimal DMF (just enough to swell the resin) is the single most effective lever for high-yield isotopic coupling.
Activation Chemistry: DIC/Oxyma vs. HATU

For [15N]Tyr, we prioritize racemization suppression .

  • HATU/DIPEA: Highly reactive but requires a tertiary base (DIPEA). Excess base can abstract the

    
    -proton of Tyr, leading to racemization (conversion of L-Tyr to D-Tyr), rendering the expensive isotope useless for NMR structural studies.
    
  • DIC/Oxyma: Forms an active ester at neutral/acidic pH. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, suppressing racemization while maintaining high acylation rates.

Mechanism of Action (Visualized):

ActivationMechanism FmocAA Fmoc-[15N]Tyr-OH OAcylisourea O-Acylisourea (Unstable Intermediate) FmocAA->OAcylisourea + DIC DIC DIC (Carbodiimide) DIC->OAcylisourea Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Stable & Reactive) Oxyma->ActiveEster OAcylisourea->ActiveEster + Oxyma (Fast Transacylation) Racemization Racemization (Oxazolone Path) OAcylisourea->Racemization Slow w/o Oxyma Product Elongated Peptide ActiveEster->Product + Resin (Aminolysis) ActiveEster->Racemization Negligible Resin Amine-Resin (NH2-Peptide) Resin->Product

Caption: DIC/Oxyma activation pathway minimizing racemization risk via rapid transacylation to the stable active ester.

Part 3: Detailed Protocol

Materials & Preparation
  • Labeled AA: Fmoc-[15N]Tyr(tBu)-OH.

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]

  • Solvent: DMF (Anhydrous, amine-free).

  • Resin: Rink Amide or Wang (Swelled in DMF for 30 min prior).

The "High-Concentration" Coupling Protocol

Standard Scale: 0.1 mmol resin loading.

StepActionCritical Parameter
1. Calculation Weigh 1.2 to 1.5 equivalents of Fmoc-[15N]Tyr-OH relative to resin loading.Do not use the standard 5.0 eq.
2. Dissolution Dissolve Amino Acid and Oxyma Pure (1.5 eq) in the minimum volume of DMF.Target conc: 0.3M - 0.5M . For 0.1 mmol, use ~300-400 µL DMF.
3. Activation Add DIC (1.5 eq) to the solution.Pre-activate for exactly 2-3 minutes. Do not exceed 5 mins (risk of rearrangement).
4. Coupling Add the activated solution to the drained resin.Ensure the resin is barely covered by liquid ("slurry" consistency).
5. Incubation Option A (Microwave): 50°C for 10 mins (Power: 25W).Option B (Room Temp): Shake vigorously for 2-4 hours.Heat is preferred for Tyr due to steric bulk.
6. Re-Coupling Do not wash yet. If volume allows, add a second small aliquot of DIC (0.5 eq) after 1 hour (if RT)."Boost" coupling to scavenge remaining free amine.
7. Washing Drain and wash with DMF (3x) and DCM (3x).[2]Save the filtrate! It contains unreacted [15N]Tyr that can be recovered.
Recovery of Unreacted Isotope

Because you are using low equivalents, ~10-20% of the [15N]Tyr may remain in the coupling solution.

  • Collect the coupling mixture and the first DMF wash.

  • Dilute with water and acidify to pH 3.

  • Extract with Ethyl Acetate.

  • Evaporate and purify via flash chromatography (if necessary) for re-use in future cycles.

Part 4: Process Control & Validation

Never assume a low-equivalent coupling went to completion. You must validate before deprotection.

  • Colorimetric Test: Use the Kaiser Test (for primary amines).

    • Result: Beads must be colorless. Any blue tint indicates incomplete coupling.

    • Action: If blue, perform a second coupling with standard non-labeled Fmoc-Tyr-OH (if the sequence allows) or re-couple with recovered isotope.

  • Chloranil Test: Use for secondary amines (if coupling onto Proline).

Workflow Logic Diagram

CouplingWorkflow Start Start: Resin Swelled Calc Calc: 1.2 eq [15N]Tyr High Conc (0.5M) Start->Calc Activate Activate: DIC/Oxyma 2 min Pre-activation Calc->Activate Couple Coupling Reaction 50°C (10 min) or RT (3h) Activate->Couple Test QC: Kaiser Test Couple->Test Success Success: Deprotect Fmoc Test->Success Colorless Fail Incomplete: Blue Beads Test->Fail Blue Recouple Re-couple (Recovered AA) or Cap Unreacted Chains Fail->Recouple Recouple->Test

Caption: Decision tree for low-equivalent isotopic coupling ensuring >99% yield.

Part 5: References

  • Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Letters.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. (Demonstrates high temp/concentration effects).

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide: Mechanisms and Protocols.

Sources

Method

using Fmoc-[15N]Tyr-OH for HSQC and HMQC NMR experiments

Application Note: High-Fidelity NMR Profiling of Tyrosine Residues using Fmoc-[ N]Tyr-OH Executive Summary & Scientific Rationale Tyrosine (Tyr, Y) residues are critical "hotspots" in protein interaction networks, servin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity NMR Profiling of Tyrosine Residues using Fmoc-[ N]Tyr-OH

Executive Summary & Scientific Rationale

Tyrosine (Tyr, Y) residues are critical "hotspots" in protein interaction networks, serving as primary sites for phosphorylation (RTKs),


-

stacking in ligand binding pockets, and catalytic nucleophiles. In drug discovery, monitoring the specific environment of a Tyrosine residue provides high-value Structural Activity Relationship (SAR) data.

However, standard 1D NMR is insufficient for large biomolecules due to spectral overlap. The use of Fmoc-[


N]Tyr-OH  allows for site-specific isotopic labeling, rendering the Tyrosine backbone amide visible in 2D 

H-

N heteronuclear experiments.

This guide addresses two critical challenges:

  • Atom Economy: Labeled Fmoc amino acids are costly. Standard Solid Phase Peptide Synthesis (SPPS) protocols (using 5–10 equivalents) are financially wasteful. We provide a "Precious Reagent" protocol.

  • Experimental Regime: Choosing between HSQC and HMQC is not arbitrary. It depends on the chemical exchange rate (

    
    ) of the solvent-exposed Tyrosine amide.
    

Material Science: Fmoc-[ N]Tyr-OH

  • Chemical Name: N-

    
    -Fmoc-[
    
    
    
    N]-L-Tyrosine-(tBu)-OH
  • Labeling Position: Backbone

    
    -Nitrogen (100% enrichment).
    
  • Side Chain Protection: tert-butyl ether (tBu) – Acid labile (removed during TFA cleavage).

  • Key Application: Backbone dynamics, mapping binding interfaces, and phosphorylation state monitoring (pTyr induces significant chemical shift perturbations).

Phase 1: Atom-Economical Synthesis Protocol

Objective: Incorporate Fmoc-[


N]Tyr-OH with >99% coupling efficiency using only 1.2–1.5 equivalents (vs. standard 5–10 eq), minimizing waste of the isotopically labeled reagent.
Reagents[1][2][3]
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) – chosen for superior kinetics over HBTU/PyBOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

"Precious Reagent" Coupling Protocol
StepActionCritical Technical Note
1. Swelling Swell resin (0.1 mmol scale) in DMF for 20 min.Ensures accessibility of reactive sites.
2. Deprotection 20% Piperidine/DMF (

min).[1] Wash DMF (

).
Ensure complete removal of previous Fmoc. Perform chloranil test if unsure.
3. Activation Dissolve 1.2 eq Fmoc-[

N]Tyr-OH and 1.15 eq HATU in min. volume DMF. Add 2.4 eq DIPEA.
Do not pre-activate for >2 min. Extended activation can lead to racemization or guanidinylation.
4. Coupling Add activated solution to resin. Shake for 2–4 hours .Standard coupling is 30-60 min; extended time compensates for lower concentration.
5. Re-Coupling Optional: If Kaiser test is slightly positive, do NOT add more labeled reagent. Add 0.5 eq unlabelled Fmoc-Tyr(tBu)-OH to cap."Save" the sequence. A 5% unlabeled impurity is better than a deletion sequence.
6. Capping Acetic anhydride/Pyridine (1:1) in DMF for 10 min.Terminates unreacted chains to prevent deletion sequences.

Phase 2: NMR Experimental Design (HSQC vs. HMQC)

The choice of pulse sequence is dictated by the exchange regime of the Tyrosine amide proton. Tyrosine residues are often solvent-exposed, making their amide protons susceptible to rapid exchange with water (


), especially at pH > 7.0.
The Physics of Choice
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Mechanism:[2] Transfers magnetization via Inept (

      
      -coupling).
      
    • Pros: Higher resolution in indirect dimension; pure absorption phase lineshapes.

    • Cons: Signal loss if amide exchange (

      
      ) is fast during the INEPT delays (
      
      
      
      ms).
  • HMQC (Heteronuclear Multiple Quantum Coherence):

    • Mechanism:[2] Creates multiple quantum coherence (

      
      ).
      
    • Pros: Fewer pulses; can be more robust for very broad lines or very large complexes (>50 kDa).

    • Cons:Exchange Broadening. In the fast exchange regime, line broadening (

      
      ) in HMQC scales with 
      
      
      
      , whereas HSQC scales only with
      
      
      . HMQC signals disappear faster than HSQC signals for exposed amides.
Decision Matrix

NMR_Decision_Tree Start Start: 15N-Tyr Labeled Sample MW_Check Molecular Weight? Start->MW_Check Exchange_Check Solvent Exchange Risk? (pH > 6.5 or Exposed Loop) MW_Check->Exchange_Check < 30 kDa TROSY Use 15N-TROSY MW_Check->TROSY > 50 kDa HSQC Use 15N-HSQC (Sensitivity Enhanced) Exchange_Check->HSQC High Risk (Exposed/High pH) HMQC Use HMQC / SOFAST-HMQC Exchange_Check->HMQC Low Risk (Buried/Low pH) Result1 Analyze Chemical Shift Perturbation HSQC->Result1 High Resolution Result2 Analyze Dynamics HMQC->Result2 Fast Acquisition

Figure 1: Decision tree for selecting the optimal pulse sequence based on molecular weight and solvent exchange risks.

Phase 3: Acquisition Protocol

Sample Preparation[2][5][6][7]
  • Buffer: Phosphate or MES (pH 6.0 – 6.5). Note: Avoid Tris/HEPES if possible as they add proton noise; keep pH < 7.0 to minimize amide proton exchange.

  • Temperature: 298 K (Standard).[2][3] If signals are weak due to exchange, lower to 288 K to slow

    
    .
    
  • Reference: Add 10% D

    
    O for lock; DSS (0 ppm) for referencing.
    
Pulse Sequence Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Program hsqcetfpf3gpsi (Bruker)Sensitivity-enhanced HSQC with water flip-back. Preserves water magnetization to prevent saturation transfer to amides.
1H Sweep Width 12–14 ppmCovers amide region (6–10 ppm) and water (4.7 ppm).
15N Sweep Width 30–35 ppmCenter at ~118 ppm. Tyr 15N shifts are typically 110–130 ppm.
Points (TD) F2: 2048, F1: 128–256High resolution in F1 is rarely needed for sparse labeling.
Scans (NS) 8 – 32Depends on concentration. For 15N-enriched samples, signal is strong.
Recycle Delay (D1) 1.0 – 1.5 sAmide T1s are generally short (~1s).

Phase 4: Data Analysis & Troubleshooting

Expected Chemical Shifts (BMRB Statistics)
  • Backbone

    
    N: 
    
    
    
    ppm
  • Backbone

    
    H: 
    
    
    
    ppm
  • Note: Phosphorylation of Tyrosine (pTyr) typically causes a downfield shift in the amide proton and significant perturbations in local geometry.

Workflow Diagram

Workflow Resin Resin-Peptide (N-term Free) Coupling Coupling 1.2 eq Fmoc-15N-Tyr HATU/DIPEA Resin->Coupling Manual Step Cleavage TFA Cleavage & Purification Coupling->Cleavage Complete Synthesis SamplePrep NMR Sample pH 6.5, 90% H2O Cleavage->SamplePrep Acquisition HSQC Acquisition (Water Flip-Back) SamplePrep->Acquisition Analysis Data Analysis (Sparky/CCPN) Acquisition->Analysis

Figure 2: End-to-end workflow from solid-phase synthesis to data analysis.

Troubleshooting "Missing Peaks"

If the Tyr cross-peak is invisible in the HSQC:

  • pH is too high: Amide proton is exchanging with water. Drop pH to 6.0.

  • Intermediate Exchange: The residue is undergoing conformational exchange on the ms timescale (broadening the peak to baseline). Run a temperature titration (280K

    
     310K) to shift the exchange regime.
    
  • Water Saturation: Ensure the pulse sequence uses "water flip-back" or "watergate" rather than presaturation. Presaturation will bleach the amide signal via chemical exchange.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics for Tyrosine. [Link]

  • Cavanagh, J., et al. Protein NMR Spectroscopy: Principles and Practice. Academic Press.[4] (Standard Reference for HSQC/HMQC Theory). [Link]

  • Bax, A., et al. Sensitivity-Enhanced Two-Dimensional Heteronuclear Shift Correlation NMR Spectroscopy. Journal of Magnetic Resonance (1986).[2] [Link]

  • Schanda, P., & Brutscher, B. Very Fast Two-Dimensional NMR Spectroscopy for Real-Time Investigation of Protein Folding and Dynamics (SOFAST-HMQC). J. Am. Chem. Soc. (2005). [Link]

Sources

Application

Application Note: Site-Specific 15N Labeling of Proteins using Fmoc-[15N]Tyr-OH via Semi-Synthesis

Executive Summary This guide details the protocol for introducing a site-specific label into a protein sequence using Fmoc-Tyr( )-OH . While uniform labeling (via bacterial expression in minimal media) is standard for st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for introducing a site-specific


 label into a protein sequence using Fmoc-Tyr(

)-OH
. While uniform labeling (via bacterial expression in minimal media) is standard for structural determination, it suffers from spectral crowding in large proteins (>25 kDa).[1] Site-specific labeling allows for the isolated interrogation of local dynamics, ligand binding, and phosphorylation events—particularly critical for Tyrosine kinases and SH2-domain interactions.[1]

Key Technical Distinction: Since standard Solid-Phase Peptide Synthesis (SPPS) is limited to peptides (<50 residues), this protocol utilizes Native Chemical Ligation (NCL) to fuse a synthetically labeled peptide segment with a recombinantly expressed protein segment, yielding a full-length, site-specifically labeled protein.[1]

Strategic Workflow Overview

The generation of a site-specifically labeled protein involves a convergent "semi-synthetic" approach. The protein is split into two fragments at a Cysteine residue (required for NCL).

  • Fragment A (Synthetic): Contains the Fmoc-[15N]Tyr-OH and a C-terminal thioester.

  • Fragment B (Recombinant): Expressed in E. coli with an N-terminal Cysteine.

  • Ligation: The two are chemically linked to form a native peptide bond.[2]

Workflow Diagram

G cluster_0 Fragment A (Synthetic) cluster_1 Fragment B (Recombinant) SPPS SPPS with Fmoc-[15N]Tyr-OH Thioester Thioester Generation SPPS->Thioester Ligation Native Chemical Ligation (NCL) Thioester->Ligation Express E. coli Expression (Intein Fusion) Cleave Cys-Exposure Cleavage Express->Cleave Cleave->Ligation Fold Refolding & Purification Ligation->Fold NMR HSQC NMR Analysis Fold->NMR

Figure 1: Convergent semi-synthesis workflow for site-specific protein labeling.

Protocol 1: Synthesis of the 15N-Labeled Peptide (Fragment A)

Objective: Synthesize a peptide thioester containing the


-Tyr label.
Reagent:  Fmoc-Tyr(

)-OH (typically backbone amide labeled). Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation and allows mild cleavage).
Materials
  • Labeled AA: Fmoc-Tyr(ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )-OH (98%+ isotopic enrichment).
    
  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

  • Solvent: DMF (Dimethylformamide), peptide grade.[1]

  • Deprotection: 20% Piperidine in DMF.[3][4]

Step-by-Step Procedure
  • Resin Loading (The Critical First Step):

    • Load the first amino acid onto 2-CTC resin in DCM (Dichloromethane) with 4 eq. DIEA.

    • Expert Note: Keep loading low (0.3–0.5 mmol/g) to prevent aggregation during synthesis of longer peptides.[1]

  • Elongation Cycles (Standard SPPS):

    • Deprotection: Treat resin with 20% Piperidine/DMF (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       min).[1] Wash with DMF (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      ).[1]
    • Coupling (Standard AA): Use 5 eq. Fmoc-AA, 5 eq.[1] DIC/Oxyma for 45 min.[1]

  • Coupling the Isotope (Fmoc-[15N]Tyr-OH):

    • Cost-Saving Strategy: Isotopically labeled amino acids are expensive.[1] Do not use the standard 5-fold excess.

    • Modified Stoichiometry: Use 1.2 – 1.5 equivalents of Fmoc-[15N]Tyr-OH.

    • Activation: Dissolve the labeled AA in minimal DMF. Add 1.2 eq. HATU and 2.5 eq. DIEA (Stronger activation is required for lower stoichiometry).[1]

    • Time: Extend coupling time to 2–4 hours.

    • Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If positive, recouple with a small amount of fresh reagent.[1]

  • Thioesterification (For NCL):

    • If the peptide is Fragment A (N-terminal), it requires a C-terminal thioester.[2]

    • Method: Cleave fully protected peptide from 2-CTC resin using 1% TFA in DCM (keeps side chains protected).

    • React the C-terminal acid with 3-mercaptopropionic acid ethyl ester (or similar thiol) in solution using PyBOP/DIEA.

  • Final Cleavage:

    • Treat with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protecting groups (e.g., tBu on Tyr).[1]

    • Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol 2: Native Chemical Ligation (The Fusion)

Objective: Link the synthetic


-peptide (Fragment A) to the recombinant protein (Fragment B).
Reaction Mechanism

The C-terminal thioester of Fragment A reacts with the N-terminal Cysteine of Fragment B. An S-to-N acyl shift occurs, forming a native amide bond.

Buffer Conditions (The "Golden" Mix)
ComponentConcentrationPurpose
Guanidine HCl 6.0 MDenaturant to expose reactive termini and solubilize fragments.
Na Phosphate 200 mMBuffering agent (pH 7.0 – 7.5).[1]
MPAA 50 – 200 mM(4-Mercaptophenylacetic acid). Catalyst for transthioesterification.
TCEP 20 – 50 mMReducing agent to keep Cysteines reduced (non-disulfide).[1]
Procedure
  • Dissolution: Dissolve both purified fragments in the Ligation Buffer.

    • Concentration: High concentration is vital for kinetics.[1] Aim for 2–5 mM of each fragment.

  • Reaction: Incubate at Room Temperature (25°C) or 37°C.

    • Monitoring: Monitor via analytical HPLC or LC-MS every 2 hours.

    • Timeline: Reactions typically complete in 4–16 hours.[1]

  • Desulfurization (Optional): If the Cysteine at the ligation site is not native to the sequence (i.e., it was introduced solely for ligation), it can be converted to Alanine using Raney Nickel or radical-based desulfurization.[1]

  • Refolding:

    • Dilute the ligation mixture into a refolding buffer (usually Tris-based, non-denaturing) to allow the protein to adopt its native tertiary structure.

    • Dialyze to remove Guanidine and MPAA.[1]

Quality Control & Validation

Mass Spectrometry (MS)

Because


 adds only +1 Da per labeled residue, low-resolution ESI-MS may not clearly distinguish labeled from unlabeled impurities if the protein is large.
  • Requirement: Use High-Resolution Mass Spectrometry (HR-MS) (Orbitrap or Q-TOF).

  • Criterion: The deconvoluted mass should show a shift of +1.0 Da relative to the unlabeled standard.

NMR Spectroscopy (The Ultimate Test)

Run a 2D


 HSQC experiment.
  • Uniformly Labeled Protein: Shows hundreds of peaks (crowded).[1]

  • Site-Specific Protein: Should show only one strong peak (or a few, if multiple labels were used) corresponding to the specific Tyrosine amide backbone.

  • Validation: The absence of background signals confirms that isotope scrambling (common in metabolic labeling) did not occur.

Troubleshooting & Expert Tips

Racemization of Tyrosine
  • Risk: Tyrosine is bulky; prolonged activation can lead to racemization.[1]

  • Solution: When using Fmoc-[15N]Tyr-OH, use Oxyma/DIC rather than HBTU/DIEA if possible, as it suppresses racemization.[1] If using HATU (for low stoichiometry), keep the base (DIEA) addition immediately prior to coupling.[1]

Incomplete Ligation
  • Symptom: HPLC shows stalled reaction.

  • Fix: Add more catalyst (MPAA) or adjust pH to exactly 7.0. If the N-terminal Cys is sterically hindered (e.g., Proline or Valine is adjacent), raise temperature to 37°C.[1]

Cost Management
  • Tip: Do not waste the labeled Fmoc-Tyr on the test run. Optimize the synthesis and ligation using unlabeled Fmoc-Tyr first. Once the protocol yields >20% overall recovery, switch to the

    
     reagent.[1]
    

References

  • Solid-Phase Peptide Synthesis (SPPS)

    • Behrendt, R., White, P., & Offer, J. (2016).[1][2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

    • [1]

  • Native Chemical Ligation (NCL)

    • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994).[1] Synthesis of proteins by native chemical ligation.[1][2][5][6] Science.

    • [1]

  • Isotope Labeling for NMR

    • Kay, L. E. (2011).[1] Solution NMR spectroscopy of biological macromolecules. Journal of Biomolecular NMR.

  • Site-Specific Labeling Applications

    • Conibear, A. C., et al. (2018).[1] Synthetic cancer proteins: The power of chemical protein synthesis to decipher the role of post-translational modifications in cancer. Nature Reviews Chemistry.[1]

Sources

Method

preparing Fmoc-[15N]Tyr-OH stock solutions for synthesis

Application Note: Precision Preparation of Fmoc-[15N]Tyr(tBu)-OH Stock Solutions for High-Fidelity SPPS Abstract & Strategic Importance Isotopically labeled amino acids, such as Fmoc-[15N]Tyr(tBu)-OH , are critical reage...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Fmoc-[15N]Tyr(tBu)-OH Stock Solutions for High-Fidelity SPPS

Abstract & Strategic Importance

Isotopically labeled amino acids, such as Fmoc-[15N]Tyr(tBu)-OH , are critical reagents for generating NMR-active proteins and peptides.[1][2] Unlike standard Fmoc-amino acids, the high cost of 15N-labeled derivatives (often >$500/gram) demands a "zero-waste" preparation strategy.[1][2] Improper solubilization can lead to synthesizer line blockages, incomplete coupling (deletion sequences), or racemization, compromising weeks of downstream NMR acquisition.[2]

This guide provides a definitive protocol for preparing stable, high-purity stock solutions, emphasizing solvent integrity and degradation prevention.

Critical Material Attributes (CMA)

Before uncapping the reagent, understand the physicochemical constraints.

PropertySpecificationOperational Impact
Compound Fmoc-[15N]Tyr(tBu)-OHMolecular Weight: ~460.5 g/mol (adjust for 15N)
Solubility Moderate in DMFProne to aggregation at >0.5 M.
Stability Oxidation-sensitiveTyrosine phenol is protected (tBu), but stock solutions can degrade if DMF contains amines.[1][2]
Hygroscopicity ModerateWater absorption leads to Fmoc hydrolysis.[1][2]
Solvent Selection: DMF vs. NMP

While N-methylpyrrolidone (NMP) offers higher solvation power for "difficult" sequences, Dimethylformamide (DMF) is the preferred solvent for stock solutions of 15N reagents due to stability profiles.[1][2]

  • The Risk of NMP: NMP is prone to peroxide formation over time, which can oxidize the Tyrosine moiety even with tBu protection.

  • The Risk of DMF: DMF decomposes to dimethylamine (a secondary amine) upon standing, which will prematurely remove the Fmoc group (auto-deprotection).[2][3]

  • Directive: Use only "Peptide Grade" or "Sequencing Grade" DMF (low amine, low water) opened within the last 30 days.[2]

Protocol: The "Zero-Waste" Dissolution Workflow

Target Concentration: 0.2 M to 0.5 M (Instrument dependent; typically 0.2 M for 15N to conserve mass). Environment: Low humidity, ambient temperature (20-25°C).[1][2]

Step-by-Step Methodology
  • Calculations: Determine the exact mass required. Do not rely on the vendor's label mass (e.g., "1 g" bottles often contain 0.95 g or 1.05 g).[2]

    
    
    
  • Weighing (The Anti-Static Step): Fmoc-Tyr derivatives are often fluffy, electrostatic powders.[1][2] Use an anti-static gun on the weighing boat and spatula. Loss of 5 mg of 15N reagent is a significant financial loss.

  • Solvent Addition (Argon Blanket): Add 75% of the calculated DMF volume. Gently swirl. Do not shake vigorously, as this introduces oxygen.[1][2]

  • Dissolution (Sonication vs. Vortex):

    • Preferred:Sonicate for 30-60 seconds. Sonic energy breaks up crystal lattice structures more effectively than vortexing for hydrophobic Fmoc-amino acids.[1][2]

    • Warning: Monitor temperature.[1][2][4][5][6][7] Do not let the solution exceed 30°C.

  • Volume Adjustment: Add the remaining DMF to reach the final calculated volume.

  • Filtration (Crucial): Filter the stock solution through a 0.45 µm PTFE syringe filter into the instrument vial.

    • Why? labeled amino acids are often produced in smaller custom batches and may contain silica dust or filter aid residues that can clog synthesizer micro-tubing.[1]

Visualization: Workflow Diagram

The following diagram outlines the logical flow and decision points for the preparation process.

G Start Start: Retrieve Fmoc-[15N]Tyr-OH Calc Calculate Volume (Target: 0.2M - 0.5M) Start->Calc Weigh Weigh Mass (Use Anti-Static Gun) Calc->Weigh Solvent Add 75% Volume High-Purity DMF Weigh->Solvent Dissolve Dissolution Method? Solvent->Dissolve Sonic Sonication (Preferred) < 1 min, Monitor Temp Dissolve->Sonic Standard Vortex Vortex Risk of incomplete solvation Dissolve->Vortex Alternative TopUp Add Remaining Solvent to Final Volume Sonic->TopUp Vortex->TopUp Filter Filter (0.45 µm PTFE) Remove particulates TopUp->Filter QC Visual QC Check Clear? No Haze? Filter->QC Store Store at 4°C Argon Overlay QC->Store Pass Redo Re-filter / Warm gently QC->Redo Fail (Cloudy) Redo->Filter

Caption: Decision logic for preparing high-value isotope stock solutions. Green paths indicate optimal preservation of reagent integrity.

Quality Control & Stability

Self-Validating QC Steps
  • The "Tyndall Effect" Test: Shine a laser pointer (or bright flashlight) through the vial.[2] If you see a beam path (scattering), undissolved micro-particulates remain.[1][2] Re-filter.

  • Color Check: The solution should be colorless to very pale yellow.[1][2] Dark yellow/orange indicates Fmoc cleavage (dibenzofulvene formation) or tyrosine oxidation.[1][2]

Storage Protocol
  • Short Term (<24 hours): Ambient temperature on the synthesizer deck.

  • Long Term (up to 2 weeks): Store at 4°C, protected from light.

  • Headspace: Always purge the vial headspace with dry Argon or Nitrogen before capping to prevent moisture ingress (hydrolysis).[2]

Stability Data Summary:

ConditionStability EstimateRisk Factor
DMF (Fresh), 25°C48-72 HoursSlow auto-deprotection via trace amines.[1][2]
DMF (Fresh), 4°C2-3 WeeksMinimal degradation.[1][2]
NMP, 25°C< 24 HoursHigher risk of oxidative damage.[2]
With Base Added < 1 Hour NEVER add DIPEA/Collidine to stock.

Troubleshooting Common Issues

  • Issue: Solution turns cloudy upon standing at 4°C.

    • Cause: Fmoc-Tyr(tBu)-OH can aggregate or crystallize at low temps.[1][2]

    • Fix: Allow to warm to room temperature naturally.[1][2] Gently swirl. Do not heat aggressively.

  • Issue: Synthesizer reports "High Pressure" during aspiration.

    • Cause: Particulates from the manufacturing process.

    • Fix: This confirms the necessity of the 0.45 µm filtration step in the protocol.

  • Issue: Low coupling efficiency in NMR spectra (missing peaks).

    • Cause: Hydrolysis of the active ester (if pre-activated) or wet solvent.[2]

    • Fix: Ensure DMF water content is <0.03% (300 ppm).[1][2] Use molecular sieves in the solvent bottle if necessary.

References

  • Merck (Sigma-Aldrich). Fmoc-Tyr(tBu)-OH Product Specification and Solubility Data. Retrieved from [1][2]

  • Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis? (2023).[1][2][8] Retrieved from

  • Isotope Labeling in NMR. Protein NMR: A Practical Guide - 15N Labeling Strategies. Retrieved from [1]

  • Shelton, P.M., et al. Solid Phase Peptide Synthesis: Recent Advances and Applications.[1][2] (Standard protocols for Fmoc solubility). Chemical Reviews.

  • CEM Corporation. Liberty Blue Application Notes: Solvent Selection for SPPS.[1][2] (Context on DMF vs NMP stability). Retrieved from [1][2]

Sources

Application

metabolic studies using peptides synthesized with Fmoc-[15N]Tyr-OH

Application Note: Metabolic Profiling & Structural Dynamics Using Fmoc-[ N]Tyr-OH Synthesized Peptides Abstract This guide details the synthesis, quality control, and application of peptides incorporating Fmoc-[ N]Tyr(tB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Profiling & Structural Dynamics Using Fmoc-[


N]Tyr-OH Synthesized Peptides 

Abstract

This guide details the synthesis, quality control, and application of peptides incorporating Fmoc-[


N]Tyr(tBu)-OH  for metabolic stability and structural dynamics studies. Unlike deuterium labeling, which can introduce Kinetic Isotope Effects (KIE) that alter metabolic rates, 

N labeling provides a chemically identical tracer with a distinct NMR signature and Mass Spectrometry (MS) mass shift (+1 Da). This protocol is optimized for researchers conducting DMPK (Drug Metabolism and Pharmacokinetics) screenings and structural biology interactions.

Section 1: Strategic Rationale & Isotope Selection

Why N-Tyrosine?
  • Metabolic "Hotspot" Tracking: Tyrosine is a primary target for oxidative metabolism (e.g., P450-mediated hydroxylation) and post-translational modifications (phosphorylation, nitration). Labeling this residue allows for precise monitoring of these specific transformations.[1][2]

  • Zero Kinetic Isotope Effect (KIE): Deuterium (

    
    H) labeling can slow down bond breaking (C-D vs. C-H), artificially enhancing metabolic stability (the "Deuterium Switch" effect). 
    
    
    
    N has a negligible KIE, ensuring the experimental half-life (
    
    
    ) reflects the true biological stability of the parent peptide.
  • Bio-NMR Capability: The

    
    N nucleus is NMR-active (spin 1/2), enabling 2D 
    
    
    
    H-
    
    
    N HSQC experiments to detect proteolytic cleavage or conformational changes upon binding to metabolic enzymes.

Section 2: High-Efficiency Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate the expensive Fmoc-[


N]Tyr(tBu)-OH reagent with >99% coupling efficiency while minimizing waste.
Materials
  • Labeled Monomer: Fmoc-[

    
    N]Tyr(tBu)-OH (e.g., Sigma-Aldrich, Cambridge Isotope).
    
  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU for sterically hindered or expensive amino acids.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).

Optimized Coupling Protocol

Standard SPPS uses 5–10 equivalents of amino acid. For isotope-labeled reagents, we reduce this to 2.0–2.5 equivalents by increasing reaction time and using a stronger activator (HATU).

  • Resin Swelling: Swell resin in DMF for 30 min (critical for diffusion).

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (The "Pre-Activation" Step):

    • Dissolve 2.0 eq of Fmoc-[

      
      N]Tyr(tBu)-OH and 1.95 eq  of HATU in minimal dry DMF.
      
    • Add 4.0 eq of DIPEA.

    • Note: Activate for exactly 30 seconds before adding to resin to minimize racemization.

  • Coupling:

    • Add activated solution to the resin.

    • Shake/agitate for 60–90 minutes (double the standard time).

  • QC Check: Perform a Kaiser Test (ninhydrin). If not blue (negative), coupling is complete. If slightly blue, perform a second coupling with 1.0 eq of unlabeled Fmoc-Tyr(tBu)-OH to cap any unreacted chains (minor isotopic dilution is preferable to deletion sequences).

Workflow Visualization: Synthesis Logic

SPPS_Workflow Start Start: Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Coupling Coupling Reaction (2.0 eq, 90 mins) Wash1->Coupling Activate Pre-Activation (Fmoc-15N-Tyr + HATU + DIPEA) Activate->Coupling Add Reagents Test Kaiser Test Coupling->Test Capping Capping (Ac2O) OR Re-couple Test->Capping Positive (Blue) Next Proceed to AA(n+1) Test->Next Negative (Colorless) Capping->Next

Figure 1: Optimized SPPS cycle for expensive isotope-labeled amino acids, prioritizing stoichiometry conservation.

Section 3: In Vitro Metabolic Stability Assay (Microsomes)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the peptide using the

N label to distinguish the parent peptide from potential background interference.
Experimental Setup
  • System: Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (required for P450 activity).

  • Test Compound:

    
    N-Labeled Peptide (1 µM final concentration).
    
  • Control: Testosterone (high turnover control) or Propranolol.

Step-by-Step Protocol
  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) +

      
      N-Peptide (1 µM).
      
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
    • Negative Control: Add Buffer instead of NADPH to a separate set of wells (monitors chemical instability).

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (IS) .

    • Note: The IS should be a structurally similar analog or a deuterated version of the peptide if available.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

    • Collect supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The


N label provides a +1 Da mass shift . You must set your Mass Spectrometer (e.g., Triple Quadrupole) to monitor the specific transition of the labeled residue.
ParameterSettingReason
Ionization ESI Positive ModeStandard for peptides.
Precursor Ion

or

Calculate exact mass based on

N (+0.997 Da).
Product Ion Fragment containing TyrCrucial: Select a fragment ion that includes the

N-Tyr residue to maintain specificity.
Column C18 Reverse Phase1.7 µm particle size for UPLC.
Mobile Phase A: 0.1% FA in

B: 0.1% FA in ACN
Standard peptide gradient.

Section 4: Data Analysis & Interpretation

Calculation of Metabolic Stability

Plot the natural log (ln) of the "Percent Remaining" vs. time.

  • Slope (

    
    ):  The negative slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Metabolite Identification (The N Advantage)

When the peptide is metabolized, the


N label remains with the Tyrosine-containing fragment.
  • Hydrolysis: If a protease cleaves the peptide, the LC-MS retention time shifts, but the mass spectrometer can still scan for the

    
    N-Tyr fragment ion.
    
  • P450 Oxidation: If the Tyrosine ring is hydroxylated (Tyr

    
     DOPA), the precursor mass increases by +16 Da, but the 
    
    
    
    N signature confirms the modification occurred on the exogenous peptide, not an endogenous background molecule.
Pathway Visualization: Metabolic Fate Tracking

Metabolic_Fate Peptide Parent Peptide (15N-Tyr) Microsomes Liver Microsomes + NADPH Peptide->Microsomes Hydrolysis Proteolytic Cleavage Microsomes->Hydrolysis Oxidation P450 Oxidation (+16 Da) Microsomes->Oxidation Frag1 Fragment A (Contains 15N-Tyr) Hydrolysis->Frag1 Track via 15N-NMR/MS Frag2 Fragment B (Unlabeled) Hydrolysis->Frag2 Lost Signal ModPep Hydroxylated Peptide (15N-Tyr-OH) Oxidation->ModPep Mass Shift +16 Retains 15N

Figure 2: Tracking the fate of the


N label allows researchers to distinguish specific metabolic products from background noise.

Section 5: Advanced Application - NMR Structural Dynamics

For peptides that bind to metabolic enzymes or receptors,


N-Tyr acts as a sensitive probe.
  • HSQC Experiment: Run a 2D

    
    H-
    
    
    
    N HSQC spectrum.
  • Signal: You will see a distinct cross-peak for the Tyrosine amide (and potentially side-chain amine if labeled).

  • Interpretation:

    • Shift Change: Indicates binding or conformational change (e.g., helix formation).

    • Peak Disappearance: Indicates rapid exchange with solvent (unstructured) or degradation.

    • New Peaks: Indicates cleavage products (new chemical environment for the

      
      N).
      

References

  • National Institutes of Health (NIH). Stable Isotope Labeled Peptides in Mass Spectrometry. PMC Archives. Available at: [Link]

  • Frontiers in Molecular Biosciences. Studying Metabolism by NMR-Based Metabolomics. Available at: [Link][2][3][4][5][6][7][8][9]

  • Wikipedia. Kinetic Isotope Effect (KIE) and Metabolic Stability. Available at: [Link][3]

Sources

Method

Application Note: Precision Quantitation using Fmoc-[15N]Tyr-OH Internal Standards

Executive Summary This guide details the protocol for utilizing Fmoc-[15N]Tyr-OH (Fmoc-L-Tyrosine-[15N]) as a building block for Stable Isotope Labeled (SIL) peptide internal standards. While fully labeled ( ) amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Fmoc-[15N]Tyr-OH (Fmoc-L-Tyrosine-[15N]) as a building block for Stable Isotope Labeled (SIL) peptide internal standards. While fully labeled (


) amino acids are the gold standard for Absolute Quantification (AQUA), Fmoc-[15N]Tyr-OH offers a cost-effective alternative for specific applications.

Critical Technical Caveat: The substitution of a single


 with 

results in a mass shift of only +0.997 Da . For peptides >800 Da, the natural isotopic envelope (specifically the M+1 peak from

natural abundance) of the endogenous analyte will significantly overlap with the internal standard signal. This protocol includes the mandatory Mathematical Isotope Correction workflow required to mitigate this interference and ensure quantitative accuracy.

Technical Assessment: The Mass Shift Challenge

Before initiating synthesis, it is vital to understand the spectral behavior of a mono-labeled


 standard versus a fully labeled standard.
FeatureFmoc-[15N]Tyr-OH (Mono-labeled)Fmoc-[U-13C9, 15N]Tyr-OH (Fully labeled)
Mass Shift +1 Da (per residue)+10 Da (per residue)
Interference Risk High. Analyte M+1 (

) overlaps with IS M+0.
Low. Analyte M+10 is negligible.
Resolution Req. Requires >120k (Orbitrap) to resolve mass defect OR Math Correction.Standard Unit Resolution (Triple Quad) is sufficient.
Cost LowHigh
Best Use Case Peptides with multiple Tyr residues; High-Res MS; Budget-constrained workflows.Regulated Bioanalysis (GLP); Complex matrices (Plasma/Serum).
Mechanism of Interference

In a standard peptide (e.g., 1500 Da), the natural abundance of


 (1.1%) creates a significant "M+1" peak.
  • Analyte (Light): Monoisotope at

    
    
    
    
    
    . M+1 peak at
    
    
    .
  • Internal Standard (Heavy): Monoisotope at

    
    .
    
  • Result: The Analyte's M+1 peak is indistinguishable from the Internal Standard's primary peak on standard Triple Quadrupole instruments, leading to falsely high IS readings and non-linear calibration curves. Section 5 details the correction.

Workflow Overview

The following diagram outlines the end-to-end process, from Solid-Phase Peptide Synthesis (SPPS) to Data Correction.

AQUA_Workflow Fmoc Fmoc-[15N]Tyr-OH (Building Block) SPPS SPPS Synthesis (Resin Loading & Coupling) Fmoc->SPPS Coupling Cleavage Cleavage & Deprotection (TFA/Scavengers) SPPS->Cleavage Synthesis Complete QC QC Validation (HRMS & AAA) Cleavage->QC Purify Spike Sample Spike-In (Known Concentration) QC->Spike Quantified Stock LCMS LC-MS/MS Analysis (SRM/PRM) Spike->LCMS Digest & Inject Math Isotopic Correction (Mathematical Deconvolution) LCMS->Math Raw Data

Figure 1: Workflow for generating and utilizing 15N-labeled peptide standards. Note the critical post-acquisition correction step.

Protocol: Synthesis and QC

Solid-Phase Peptide Synthesis (SPPS)

Reagents: Fmoc-[15N]Tyr-OH (98% isotopic purity), Rink Amide or Wang Resin, HBTU/DIEA (Activators), DMF (Solvent).

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[1][2]
  • Coupling (The Critical Step):

    • Dissolve Fmoc-[15N]Tyr-OH (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add DIEA (8 eq.) to activate.

    • Add to resin immediately. Shake for 45–60 min at room temperature.

    • Note: Use single-coupling for expensive labeled AA to conserve material, but ensure coupling efficiency by monitoring with a Kaiser test.

  • Elongation: Continue standard Fmoc synthesis for the remaining sequence using unlabeled amino acids.

  • Cleavage: Incubate resin in TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. Precipitate in cold diethyl ether.

Quality Control (Mandatory)

Before using the peptide as a standard, you must validate the isotopic incorporation.

  • High-Res MS: Confirm the monoisotopic mass is shifted by exactly

    
     Da (where 
    
    
    
    is the number of Tyr residues).
  • Purity: Must be >95% by HPLC to ensure accurate concentration determination.

  • AAA (Amino Acid Analysis): Perform hydrolysis and AAA to determine the exact molar concentration of the stock solution. Weighing lyophilized powder is inaccurate due to residual salts/water.

LC-MS/MS Method & Isotopic Correction

Method Parameters (SRM/MRM)

When setting up the Triple Quadrupole method, you must select transitions that maximize specificity.

  • Precursor: Select the Doubly (

    
    ) or Triply (
    
    
    
    ) charged ion.
    • Light (Analyte):

      
      [3]
      
    • Heavy (IS):

      
       (for 
      
      
      
      charge state).
  • Product Ions: Select fragments that contain the

    
    -Tyr residue. If the fragment does not contain the Tyr, there will be no mass shift , and the IS will be indistinguishable from the analyte.
    
The Mathematical Correction (Crucial)

Because the mass shift is small (+1 Da), the Analyte's natural M+1 isotope contributes to the Internal Standard's signal.

Formula for Corrected Area:



Where:

  • 
     = True intensity of the Internal Standard.
    
  • 
     = Raw intensity observed in the IS channel.
    
  • 
     = Intensity observed in the Analyte channel.
    
  • 
     = Theoretical ratio of the Analyte's M+1 peak to its Monoisotopic peak.
    

How to determine


: 
  • Inject a pure, unlabeled standard of the analyte (no IS added).

  • Measure the signal in the "Heavy/IS" channel.

  • Calculate ratio:

    
    .
    
  • Use this factor to correct all study samples.

Example: If your analyte has a natural M+1 abundance of 20% relative to the monoisotope,


. You must subtract 20% of the Analyte signal from the IS signal before calculating the ratio.

References

  • Sigma-Aldrich. Fmoc-Tyr(tBu)-OH-15N Product Specification. Available at:

  • Eibl, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Mirzaei, H., & Regnier, F. (2006).Enhancing the quantification of proteins by normalization with a 15N-labeled standard.
  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory Protocols. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-[15N]Tyr-OH Coupling

Introduction: The "Precious Reagent" Paradigm Welcome to the technical support center. We understand that working with Fmoc-[15N]Tyr-OH is fundamentally different from standard peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Precious Reagent" Paradigm

Welcome to the technical support center. We understand that working with Fmoc-[15N]Tyr-OH is fundamentally different from standard peptide synthesis. The chemistry remains identical to natural abundance Tyrosine, but the economics do not. When a reagent costs 50x–100x more than the standard derivative, the standard "dump and stir" protocol (5–10 equivalents) is not a viable strategy.

This guide focuses on stoichiometric efficiency . Our goal is to drive the reaction to completion using the minimum amount of labeled amino acid (typically 1.2 – 1.5 equivalents) while overcoming the steric bulk of the Tyrosine side chain and the aggregation potential of the peptide backbone.

Part 1: Pre-Coupling Diagnostics

Q: My Fmoc-[15N]Tyr-OH is not dissolving completely in DMF. Can I still proceed?

A: Absolutely not. Proceeding with a suspension will result in poor coupling and heterogeneous distribution. Isotope-labeled amino acids often exhibit slightly different crystal packing or "aging" characteristics than bulk industrial stocks, making them slower to solubilize.

The Fix:

  • Solvent Switch: Switch from pure DMF to NMP (N-methyl-2-pyrrolidone) . NMP has higher solvating power for hydrophobic amino acids and disrupts aggregation on the resin.

  • Chaotropic Additives: If solubility persists, add DMSO (up to 10% v/v) to the coupling mixture. This aids both monomer solubility and resin swelling.

  • Sonication: Sonicate the amino acid solution for 5 minutes at 30°C before adding the activation reagents.

Q: I am observing low coupling efficiency even with a standard sequence. Could the resin be the issue?

A: Yes, "Crowding" is a silent killer of Tyrosine coupling. Tyrosine is bulky (especially with the tert-butyl protection group). If you are using a high-loading resin (>0.6 mmol/g), the growing peptide chains act like a dense forest, physically blocking the bulky active ester from reaching the N-terminus.

The Fix:

  • Lower the Loading: Use a resin with substitution ≤ 0.3 mmol/g .

  • Resin Type: Switch to ChemMatrix or TentaGel (PEG-PS) resins. These swell better in difficult solvents than standard Polystyrene (PS), creating more space for the [15N]Tyr to diffuse.

Part 2: The Coupling Reaction (The "Chemistry" Phase)

Q: I usually use HBTU/HOBt. Should I change reagents for the labeled Tyrosine?

A: Yes. HBTU is insufficient for "Precious Reagent" coupling. HBTU/HOBt protocols generally rely on high excesses (5 eq) to drive kinetics. For [15N]Tyr, where you are limiting equivalents, you need a more reactive active ester to compensate for the lower concentration.

Recommended Reagent Systems:

Reagent SystemEfficiencyRacemization RiskRecommendation
Oxyma Pure / DIC HighVery LowPrimary Choice. Excellent for preventing racemization at elevated temps.
HATU / HOAt Very HighModerateSecondary Choice. Use only if Oxyma fails. Gold standard for difficulty, but higher risk of epimerization.
HBTU / HOBt ModerateLowAvoid. Requires high equivalents to be effective.
Q: What is the optimal "Precious Reagent" Protocol?

A: The "High-Concentration / Low-Equivalent" Strategy. Instead of flooding the reactor with moles of reagent, we increase the effective concentration by reducing the solvent volume.

Protocol:

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Fmoc-[15N]Tyr-OH relative to the resin loading.

  • Concentration: Dissolve the amino acid to 0.5 M – 0.8 M (standard is often 0.2 M).

  • Activation: Use a 1:1:1 ratio of AA : Oxyma : DIC.

  • Time/Temp: Couple for 2 hours at Room Temp OR 10 minutes at 50°C (Microwave).

  • Re-Coupling (Save the Filtrate!): Do not discard the reaction mixture immediately. If the Kaiser test is slightly positive, re-add the same solution and add 0.5 eq of fresh DIC.

Q: Can I use Microwave irradiation?

A: Yes, but limit the temperature to 50°C. While Tyrosine is less prone to racemization than Cysteine or Histidine, the [15N] label is expensive. High temperatures (75°C+) increase the risk of δ-lactam formation (if Arginine is present) or slight racemization, which ruins the NMR signal integrity. 50°C is the safe "sweet spot."

Part 3: Troubleshooting Workflow & Visualization

Decision Tree: Diagnosing Low Efficiency

Use this logic flow to identify the root cause of your coupling failure.

Troubleshooting Start Start: Low Coupling Efficiency of Fmoc-[15N]Tyr-OH CheckSolubility Is the AA solution clear? Start->CheckSolubility CheckLoading Is Resin Loading > 0.5 mmol/g? CheckSolubility->CheckLoading Yes FixSolubility Action: Switch to NMP or add DMSO/Sonication CheckSolubility->FixSolubility No (Cloudy) CheckReagent Are you using HBTU/HCTU? CheckLoading->CheckReagent No FixLoading Action: Switch to low-load PEG-PS resin (<0.3 mmol/g) CheckLoading->FixLoading Yes CheckAgg Is the sequence hydrophobic? CheckReagent->CheckAgg No FixReagent Action: Switch to Oxyma/DIC or HATU/HOAt CheckReagent->FixReagent Yes CheckAgg->FixReagent No (Unknown cause) FixAgg Action: Use Double Coupling & Elevated Temp (50°C) CheckAgg->FixAgg Yes

Caption: Diagnostic logic flow for identifying the root cause of low coupling yields.

Part 4: Post-Coupling Analysis

Q: How do I confirm the coupling worked before cleaving the peptide?

A: The Kaiser Test is reliable, but the Chloranil Test is better for secondary amines. If Tyrosine is being coupled onto a Proline or an N-methylated residue, the standard Kaiser (Ninhydrin) test may give a false negative.

  • Standard Coupling: Use Kaiser Test . (Blue beads = Incomplete; Yellow = Complete).

  • Difficult Coupling: Perform a micro-cleavage . Take 2-3 mg of resin, treat with 50 µL TFA for 15 mins, blow dry, and run on HPLC/MS. This is the only way to definitively distinguish between "unreacted amine" (deletion) and "side reaction."

Q: I see a peak +148 Da higher than my target mass. What is it?

A: This is likely Fmoc-Tyr-OH that was not deprotected. If the Fmoc removal step after the [15N]Tyr coupling is incomplete, you will retain the Fmoc group. Tyrosine is bulky; the Fmoc group on top of it is even bulkier. Fix: Use 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF for the deprotection step immediately following the Tyrosine coupling.

Part 5: The "Double Coupling" Workflow

For [15N] reagents, we recommend a "Soft-Hard" double coupling strategy to maximize yield without wasting material.

DoubleCoupling Step1 1. Activation 0.5 eq [15N]Tyr 0.5 eq Oxyma/DIC (Low Excess) Step2 2. Long Couple 2 hrs @ RT or 15 min @ 50°C Step1->Step2 Step3 3. Drain & Wash (Do NOT deprotect) Step2->Step3 Step4 4. Second Activation 0.5 - 0.7 eq [15N]Tyr New Reagents Step3->Step4 Step5 5. Capping Ac2O / Pyridine (Terminate unreacted chains) Step4->Step5

Caption: The "Soft-Hard" protocol splits the precious reagent into two aliquots to ensure fresh activation.

References

  • Biotage. (2023).[1] Troubleshooting Peptide Synthesis: Strategies for Difficult Couplings. Retrieved from [Link]

  • CEM Corporation. (2020). Microwave SPPS of Difficult Sequences: Racemization Studies. Retrieved from [Link]

  • Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Journal of Peptide Science.[2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preserving Stereochemical Integrity of Fmoc-[15N]Tyr-OH

Case ID: 15N-TYR-RAC-PREV Priority Level: Critical (High-Value Reagent) Status: Open for Resolution Executive Summary Handling Fmoc-[15N]Tyr-OH requires a deviation from "standard" peptide synthesis protocols.[1] Because...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 15N-TYR-RAC-PREV Priority Level: Critical (High-Value Reagent) Status: Open for Resolution

Executive Summary

Handling Fmoc-[15N]Tyr-OH requires a deviation from "standard" peptide synthesis protocols.[1] Because [15N]-labeled amino acids are cost-prohibitive to replace, the acceptable margin for racemization is effectively zero. Standard protocols (e.g., HBTU/DIPEA) that yield 98-99% purity are insufficient here; a 1-2% loss of stereochemistry can introduce "ghost peaks" in HSQC/HMQC NMR spectra, rendering expensive structural biology data difficult to interpret.

This guide provides a high-fidelity protocol to suppress racemization, focusing on the Oxyma Pure/DIC activation strategy and the elimination of excess base.

Module 1: The Mechanism of Failure

To prevent racemization, you must understand its chemical origin. In Fmoc-chemistry, racemization of Tyrosine (Tyr) is primarily driven by base-catalyzed proton abstraction via the 5(4H)-oxazolone intermediate.

The Danger Zone: Oxazolone Formation

When the carboxyl group is activated, the carbonyl oxygen of the Fmoc group can attack the activated ester, forming a cyclic oxazolone (azlactone).[2]

  • Base Sensitivity: In the presence of tertiary bases (DIPEA, NMM), the alpha-proton of the oxazolone becomes highly acidic.

  • Enolization: The base abstracts this proton, creating a planar enolate.

  • Reprotonation: When the enolate is reprotonated, it loses chiral memory, resulting in a mix of L- and D-isomers.

Visualizing the Pathway

The following diagram illustrates the competition between successful coupling and racemization.

RacemizationPathway Start Fmoc-[15N]Tyr-OH Activated Activated Ester (O-Acylisourea / OBt / Oxyma) Start->Activated Activation (DIC/Oxyma) Coupled Native L-Peptide (Desired Product) Activated->Coupled Path A: Fast Amine Attack Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Path B: Slow Coupling Oxazolone->Coupled Direct Attack (Slow) Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (DIPEA) Abstracts Hα Racemic D-Isomer / L-Isomer Mix (Irreversible Impurity) Enolate->Racemic Reprotonation

Figure 1: The "Path B" divergence represents the primary risk. Excess base and slow coupling kinetics push the equilibrium toward the red nodes.

Module 2: Reagent Selection Strategy

For [15N]Tyr, you must select reagents that maximize Path A (Direct Coupling) while rendering Path B (Oxazolone formation) chemically unfavorable.

Comparative Reagent Analysis
Coupling SystemBase RequirementRacemization RiskSuitability for [15N]Tyr
HBTU / DIPEA High (2.0 eq)High . Excess base drives oxazolone enolization.Avoid . Too risky for expensive isotopes.
HATU / HOAt / DIPEA High (2.0 eq)Moderate .[3] Fast coupling competes with racemization, but base is still present.⚠️ Caution . Use only if steric hindrance is extreme.
DIC / HOBt None/LowLow . Slower activation, but neutral pH minimizes proton abstraction.⚠️ Outdated . HOBt is less efficient than Oxyma.
DIC / Oxyma Pure None Lowest . Oxyma suppresses oxazolone formation; neutral pH prevents enolization.Recommended . The Gold Standard.
The "Safe Base" Alternative: Collidine

If you must use a base (e.g., for solubility or using onium salts like COMU), replace DIPEA with 2,4,6-Trimethylpyridine (TMP / sym-Collidine) .

  • Why? Collidine is a weaker base (pKa ~7.4 vs. DIPEA ~10.5) and sterically hindered. It is strong enough to neutralize the acid generated during activation but too weak to effectively abstract the alpha-proton from the oxazolone intermediate.

Module 3: The Optimized Protocol

This workflow is designed specifically for Fmoc-[15N]Tyr(tBu)-OH . It utilizes the carbodiimide/oxime strategy to maintain a neutral pH environment.

Step-by-Step Workflow
  • Preparation : Calculate exactly 3.0 equivalents of Fmoc-[15N]Tyr-OH relative to resin loading. Do not use the standard 5-10x excess to conserve the isotope, but do not go below 3x to ensure kinetics.

  • Dissolution : Dissolve the amino acid and 3.0 eq of Oxyma Pure in the minimum volume of DMF/DCM (1:1 ratio).

    • Tip: DCM lowers polarity, which stabilizes the activated ester and reduces racemization rates compared to pure DMF.

  • Activation (The Critical Step) :

    • Add 3.0 eq of DIC (Diisopropylcarbodiimide).

    • Pre-activation time: Exactly 2 minutes .

    • Warning: Do NOT pre-activate for >5 minutes. Long pre-activation allows oxazolone accumulation.

  • Coupling :

    • Add the activated mixture to the resin immediately.

    • Base Addition: Do NOT add DIPEA. The reaction should proceed at neutral pH.

  • Agitation : Shake at Room Temperature for 60–90 minutes.

    • Note: Do not use microwave heating for this step. Heat accelerates racemization exponentially.

Visual Protocol Guide

OptimizationWorkflow Weigh Weigh Fmoc-[15N]Tyr-OH (3.0 eq) Solvent Dissolve in DMF/DCM (1:1) + Oxyma Pure (3.0 eq) Weigh->Solvent Activate Add DIC (3.0 eq) Pre-activate 2 mins Solvent->Activate Check Is Base Required? Activate->Check NoBase Proceed without Base (Safest Path) Check->NoBase Standard YesBase Add Collidine (TMP) (Only if necessary) Check->YesBase Low Solubility Couple Add to Resin Agitate RT, 60-90 min NoBase->Couple YesBase->Couple Wash Wash DMF x5 Proceed to Capping Couple->Wash

Figure 2: Workflow emphasizing the exclusion of strong bases and temperature control.

Module 4: Diagnostics & Troubleshooting (FAQs)

Q: I used HATU/DIPEA and I suspect racemization. How do I confirm it? A: Standard C18 HPLC may not separate the D-Tyr impurity from the L-Tyr product effectively.

  • Method 1 (Marfey’s Reagent): Hydrolyze a small resin sample (6N HCl), derivatize with FDAA (Marfey’s reagent), and analyze via C18 HPLC. This converts enantiomers into diastereomers, which separate easily.

  • Method 2 (Chiral HPLC): Use a Chiralpak® or equivalent column on the intact peptide if the sequence is short.

  • Method 3 (NMR): Since you have [15N], run a 1H-15N HSQC. If racemization occurred, you may see "shadow" cross-peaks near the Tyr amide resonance, though this is less sensitive than Marfey's method for <5% impurity.

Q: Can I use microwave irradiation to speed up the [15N]Tyr coupling? A: No. While microwave SPPS is efficient for standard amino acids, the thermal energy significantly increases the rate of oxazolone formation. For a reagent worth hundreds of dollars per gram, the risk outweighs the 45-minute time savings. Couple at room temperature.

Q: My [15N]Tyr is not dissolving in DMF/DCM. What now? A: Tyrosine can be stubborn.

  • Try pure NMP (N-methyl-2-pyrrolidone). It has higher solvency than DMF.

  • If you must use a base to aid solubility, add Collidine (TMP) (1.0 eq) before adding the coupling agent. Do not use DIPEA.

Q: Why Oxyma Pure instead of HOBt? A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive.[4] Studies show it suppresses racemization more effectively than HOBt and is comparable to HOAt, but without the explosive risks of benzotriazoles.[5] It creates a more reactive ester that couples faster, reducing the time window for racemization to occur.[6]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[7][8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4][5][6][9] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

Troubleshooting

minimizing tyrosine oxidation side reactions in Fmoc-[15N]Tyr-OH

Topic: Minimizing Tyrosine Oxidation Side Reactions Current Status: Operational Support Tier: Advanced Application Science Executive Summary Working with Fmoc-[15N]Tyr-OH presents a dual challenge: the chemical sensitivi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Tyrosine Oxidation Side Reactions

Current Status: Operational Support Tier: Advanced Application Science

Executive Summary

Working with Fmoc-[15N]Tyr-OH presents a dual challenge: the chemical sensitivity of the tyrosine phenolic ring and the high economic/experimental value of the isotopic label. While users often report "oxidation," true oxidative degradation typically manifests as dityrosine formation (radical-mediated crosslinking) or 3-nitrotyrosine (if nitrating contaminants are present).

However, in Solid Phase Peptide Synthesis (SPPS), alkylation (addition of protecting group carbocations to the ring) is frequently misdiagnosed as oxidation due to mass shifts. This guide addresses both, with a primary focus on preventing radical-mediated oxidative coupling.

Part 1: The Mechanistic Basis

Why does this happen?

Tyrosine oxidation is driven by the formation of a tyrosyl radical .[1] In the presence of trace metals (e.g., copper from poor solvent quality) or dissolved oxygen, the phenolic hydroxyl group loses a proton and an electron, forming a radical that delocalizes around the ring. This radical is highly reactive and readily dimerizes with another tyrosine residue (inter- or intra-chain) to form dityrosine .

Visualization: The Oxidative Pathway

TyrOxidation Tyr Fmoc-[15N]Tyr-OH (Phenolic State) Radical Tyrosyl Radical (•Tyr) Tyr->Radical -e-, -H+ (Oxidants/ROS) Alkylated 3-t-Butyl-Tyr (Alkylation Side-Product) Tyr->Alkylated +tBu cation (Scavenger Failure) Dityr Dityrosine (Irreversible Crosslink) Radical->Dityr Dimerization (Ortho-Ortho Coupling)

Figure 1: The bifurcation of Tyrosine side reactions. True oxidation leads to dimerization (red path), while scavenger failure leads to alkylation (yellow path).

Part 2: Synthesis Phase (Troubleshooting Guide)

Objective: Prevent radical formation during chain assembly.

Protocol 1: Solvent & Reagent Purity

Oxidation during coupling is rare but possible if reagents contain peroxides or trace metals.

  • DMF Quality: Use only "Sequencing Grade" or "Amine-Free" DMF. Old DMF can degrade into dimethylamine and formaldehyde; the latter can promote side reactions.

  • Ether Peroxides: If you precipitate with diethyl ether, ensure it is peroxide-free. Peroxides are potent initiators of tyrosyl radicals.[1]

    • Test: Use a starch-iodide strip on your ether source before use.

  • Degassing:

    • Step: Sparge all solvents (DMF, DCM) with high-purity Nitrogen or Argon for 15 minutes prior to use.

    • Reason: Removes dissolved oxygen, the primary oxidant in the absence of metal catalysts.

Protocol 2: The "Safe" Coupling Cycle

For [15N]Tyr, standard HBTU/DIEA is usually safe, but if you observe oxidation, switch to:

  • Activator: DIC/Oxyma Pure (creates a less basic environment than uronium salts).

  • Base: Minimize DIEA exposure. The tyrosyl radical is more easily formed in basic conditions (phenolate anion is easier to oxidize than phenol).

Part 3: The Critical Cleavage Step

This is where 90% of "oxidation" (and alkylation) occurs.

During TFA cleavage, the removal of t-butyl protecting groups generates a flood of electrophilic carbocations. Simultaneously, the acidic environment can facilitate radical transfer if air is present.

The Solution: Scavenger Cocktails

You must use a scavenger that specifically protects the electron-rich aromatic ring of Tyrosine. Phenol is the gold standard here because it acts as a "decoy" substrate for both radicals and carbocations.

Table 1: Recommended Cleavage Cocktails for Fmoc-[15N]Tyr-OH

Cocktail NameComposition (v/v)Best Use CaseRisk Level
Reagent K TFA (82.5%), Phenol (5%) , Water (5%), Thioanisole (5%), EDT (2.5%)Standard. The presence of Phenol and Thioanisole specifically protects Tyr and Met.Low
Reagent B TFA (88%), Phenol (5%) , Water (5%), TIPS (2%)Alternative. Good if you want to avoid the smell of EDT (ethanedithiol).Low-Medium
Standard TIS TFA (95%), TIPS (2.5%), Water (2.5%)High Risk. Lacks Phenol. Not recommended for sensitive Tyr peptides.High
Step-by-Step Cleavage Protocol
  • Preparation: Prepare Reagent K fresh. Do not store cleavage cocktails.

  • Atmosphere: Flush the reaction vessel with Nitrogen before adding the cleavage cocktail.

  • Addition: Add cocktail to the resin.

  • Blanketing: Immediately overlay the solution with a stream of Nitrogen and cap the vessel tightly.

    • Why? Prevents atmospheric oxygen from entering the TFA solution during the 2-3 hour reaction.

  • Precipitation: Precipitate into cold (0°C to -20°C) ether. Cold temperatures reduce the kinetic rate of post-cleavage oxidation.

Part 4: Analytical Validation

How do I know if my [15N]Tyr is intact?

1. Fluorescence Spectroscopy (The "Pro" Tip)

Dityrosine has a unique fluorescence signature that monotypic tyrosine does not.

  • Excitation: 320 nm

  • Emission: 400–420 nm (intense blue fluorescence)

  • Test: Dissolve a small aliquot of crude peptide in buffer. If it glows blue under UV (or shows a peak at 400nm), you have dityrosine crosslinks.

2. Mass Spectrometry (MS)
  • Target Mass: [M+H]+ (Expected)

  • Oxidation (Dityrosine): Look for [2M - 2H]+. This is a dimer with a mass of (2 x Peptide Mass) - 2 Da.

  • Alkylation (False Oxidation): Look for +56 Da (t-butyl adduct) or +16 Da (Methionine sulfoxide, if Met is present). True single-atom oxygen addition to Tyr (+16 Da) is rare in SPPS; it's usually Met-oxide.

3. NMR ([15N]-HSQC)

Since you are using [15N]Tyr, use the isotope to your advantage.

  • Intact Tyr: Sharp, single cross-peak for the amide backbone (unless multiple Tyr residues exist).

  • Modified Tyr: Peak broadening or splitting. Dityrosine formation restricts conformational freedom, often causing significant line broadening or the appearance of a distinct, downfield shifted species.

Part 5: Frequently Asked Questions (FAQs)

Q: I see a +16 Da mass shift on my Tyr peptide. Is this oxidation? A: Likely not on the Tyrosine itself. If your sequence contains Methionine, it is almost certainly Met-Sulfoxide. If no Met is present, check for Tryptophan oxidation (+16/32 Da). True Tyrosine hydroxylation (+16 Da) requires enzymatic or harsh photochemical conditions. The most common Tyr "damage" is actually +56 Da (alkylation).

Q: Can I use DTT instead of EDT in the cleavage cocktail? A: Yes. DTT (Dithiothreitol) is a solid and less smelly than EDT. However, EDT is volatile and easier to remove during ether precipitation. If using DTT, ensure you perform a thorough HPLC purification to remove the scavenger byproducts.

Q: Why is Phenol necessary? Can't I just use TIPS? A: TIPS (Triisopropylsilane) is a hydride donor/bulky scavenger, excellent for quenching cations. However, Phenol provides a specific "aromatic sink." It absorbs electron-deficient species that specifically target the electron-rich rings of Tyr and Trp. For expensive [15N]Tyr, omitting phenol is a false economy.

Q: Does the [15N] label affect stability? A: Chemically, no. The isotopic effect on stability is negligible. However, the financial impact of failure is higher. Therefore, we recommend "over-engineering" the protection (using Reagent K and N2 blanketing) even for simple sequences when [15N] is involved.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Giulivi, C., & Davies, K. J. (1994). Dityrosine: a marker for oxidatively modified proteins and selective proteolysis. Methods in Enzymology, 233, 363-371. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Lundblad, R. L. (2014). Chemical Reagents for Protein Modification, 4th Edition. CRC Press. (Chapter on Tyrosine Modification). Link

Sources

Optimization

optimizing solubility of Fmoc-[15N]Tyr-OH in difficult sequences

Technical Support Center: Optimizing Fmoc-[15N]Tyr-OH for Difficult Sequences Introduction: The High-Stakes Coupling Working with Fmoc-[15N]Tyr-OH presents a dual challenge: the inherent hydrophobicity of the fluorenylme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Fmoc-[15N]Tyr-OH for Difficult Sequences

Introduction: The High-Stakes Coupling

Working with Fmoc-[15N]Tyr-OH presents a dual challenge: the inherent hydrophobicity of the fluorenylmethyloxycarbonyl (Fmoc) and tyrosine side-chain, combined with the prohibitive cost of the isotopic label. In "difficult sequences"—typically hydrophobic regions prone to


-sheet aggregation (e.g., amyloidogenic peptides, transmembrane domains)—standard protocols often result in incomplete coupling (deletions) or gelation.

This guide moves beyond standard DMF dissolution. It provides a self-validating workflow to ensure your expensive reagent is not just dissolved, but successfully coupled.

Module 1: The Dissolution Matrix

Core Directive: Never commit the full amount of labeled amino acid to a solvent without a solubility limit test. Standard SPPS concentrations (0.2 M) often fail with Fmoc-Tyr derivatives in pure DMF.

Solvent Performance Data
Solvent SystemSolubility Limit (Est.)Risk ProfileRecommended Use
DMF (Pure) ~0.15 - 0.2 MMedium: Prone to gelation at high conc.Standard sequences only.
NMP (Pure) > 0.3 MLow: Better disruption of aggregates.Primary recommendation for difficult sequences.
DMF/DMSO (1:1) > 0.5 MMedium-High: DMSO is an oxidant.Extreme aggregation; requires fresh reagents to prevent Met/Cys oxidation.
DMF + 0.4M LiCl ~0.2 MLow: Chaotrope prevents on-resin aggregation.Gold Standard for hydrophobic runs.
Decision Logic: Solvent Selection

SolventSelection Start Start: Fmoc-[15N]Tyr-OH Coupling CheckSeq Analyze Sequence Difficulty (Hydrophobicity/Length) Start->CheckSeq Standard Standard Sequence CheckSeq->Standard Low Aggregation Risk Difficult Difficult Sequence (Aggregating) CheckSeq->Difficult High Aggregation Risk DMF Use DMF (0.2 M) Standard->DMF NMP Switch to NMP (0.2 M) Difficult->NMP Chaotrope Add 0.4M LiCl or KSCN to Coupling Mixture NMP->Chaotrope If coupling < 98%

Figure 1: Decision tree for solvent selection based on sequence difficulty.

Module 2: Overcoming "Difficult Sequences" (Aggregation)

Even if Fmoc-[15N]Tyr-OH is dissolved in the vial, it may not couple if the peptide chain on the resin has collapsed into a


-sheet. This steric occlusion prevents the active ester from reaching the N-terminus.
The Solution: Chaotropic Salts

Chaotropic salts disrupt the hydrogen bonding network of the growing peptide chain, "melting" the aggregates and allowing the bulky Fmoc-Tyr to access the reaction site.

Mechanism of Action:

  • Solvation: The salt ions (Li⁺ or K⁺) compete for hydrogen bond donors/acceptors on the peptide backbone.

  • Swelling: Improved solvation expands the resin matrix.

Recommended Additives:

  • LiCl (Lithium Chloride): Use at 0.4 M in DMF or DMA. (Requires anhydrous handling).

  • KSCN (Potassium Thiocyanate): Use at 0.4 M in DMF.[1] (Very powerful, but requires extensive washing to remove).

Aggregation Aggregated Aggregated Peptide (Beta-Sheet) Disrupted Linear/Solvated Peptide (Accessible N-Terminus) Aggregated->Disrupted H-Bond Disruption Chaotrope Chaotropic Salt (LiCl / KSCN) Chaotrope->Disrupted Additive Coupling Successful Fmoc-[15N]Tyr Coupling Disrupted->Coupling

Figure 2: Mechanism of chaotropic disruption restoring peptide accessibility.

Module 3: Troubleshooting & FAQs

Q1: My Fmoc-[15N]Tyr-OH turned into a gel in the vial. Is it ruined?

  • Cause: This is likely due to trace water contamination or concentration >0.3 M in DMF. Fmoc-Tyr is notorious for forming supramolecular gels.

  • Fix: Do not heat aggressively. Add NMP or a small amount of DMSO (up to 10% v/v) to break the gel. Sonication is safer than heating. For the future, store the isotope in a desiccator and use anhydrous solvents.

Q2: I see a "deletion sequence" (missing Tyr) in my mass spec data.

  • Cause: Incomplete coupling due to aggregation (the "difficult sequence" effect).

  • Fix: Implement Double Coupling .

    • Couple 1: 0.5 eq of [15N]Tyr (save the rest!) with standard activation (DIC/Oxyma) for 45 mins.

    • Couple 2: Use the remaining 0.5 eq (or fresh unlabeled Tyr if 100% labeling isn't critical for that specific site, though usually it is) with a different activation chemistry (e.g., HATU/HOAt) or add 0.4 M LiCl .

Q3: Can I use microwave heating to improve solubility?

  • Risk: Yes, but with caution. Tyrosine is relatively stable, but high temperatures (>75°C) combined with strong bases (DIEA) can promote racemization (L-Tyr

    
     D-Tyr).
    
  • Protocol: Limit temperature to 50°C for Fmoc-Tyr couplings. Use DIC/Oxyma Pure instead of HBTU/DIEA, as acidic/neutral coupling environments suppress racemization compared to basic ones [1].

Module 4: The "Gold Standard" Protocol

Objective: Couple Fmoc-[15N]Tyr-OH to a difficult sequence with >99% efficiency.

Reagents:

  • Fmoc-[15N]Tyr-OH

  • Solvent: Anhydrous NMP (or DMF with 0.4 M LiCl)

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

Step-by-Step:

  • Pre-Solubilization Check:

    • Weigh the labeled amino acid.[2][3]

    • Dissolve in NMP to a concentration of 0.15 M (slightly more dilute than standard to prevent gelling).

    • Tip: If using LiCl, dissolve the salt in the solvent before adding the amino acid.

  • Resin Preparation (The "Swelling" Step):

    • Wash the resin 3x with DCM.

    • Wash 3x with NMP .

    • Critical: Allow resin to swell in NMP for 10 minutes prior to coupling. This equilibrates the resin to the coupling solvent.

  • Activation (In-Situ):

    • Add Oxyma Pure (1.0 eq relative to AA) to the amino acid solution.

    • Add DIC (1.0 eq) immediately before adding to the resin.

    • Why? Pre-activation (>5 mins) can lead to epimerization. In-situ is safer for precious isotopes.

  • Coupling:

    • Add mixture to resin.[2][4]

    • Agitate (shake, do not stir with magnetic bar) for 60-90 minutes .

    • Optional: Microwave at 50°C (25W constant power).

  • The "Safety Net" (Second Coupling):

    • Do not wash yet. Take a micro-sample of resin.

    • Perform a Chloranil Test (more sensitive than Kaiser for secondary amines/Proline) or a standard Kaiser Test .

    • If positive (blue beads), perform a second coupling using a smaller amount of reagent or a "re-coupling" with fresh activators.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from growing further.

References

  • Paradisi, F., et al. (2016). "Solvent-Free Biocatalysis in Organic Synthesis." Green Chemistry. (Context: Discusses solvent effects and green alternatives like NMP/DMSO in peptide synthesis).

  • Albericio, F., et al. (2018). "Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences." Methods in Molecular Biology. (Context: Authoritative review on chaotropic salts and difficult sequences).

  • CEM Corporation. (2022).[4] "Microwave Peptide Synthesis: Racemization Studies." Application Note. (Context: Temperature limits for Cys/His/Tyr to prevent racemization).

  • Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Bulletin. (Context: Use of LiCl, KSCN, and pseudoprolines).

Sources

Troubleshooting

Technical Support Center: High-Efficiency 15N-Labeled Peptide Synthesis

Current Status: Operational Topic: Optimization of Fmoc SPPS for 15N-Isotope Labeled Peptides Lead Scientist: Senior Application Specialist Welcome to the Specialized Support Unit You are likely here because you are work...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Fmoc SPPS for 15N-Isotope Labeled Peptides Lead Scientist: Senior Application Specialist

Welcome to the Specialized Support Unit

You are likely here because you are working with 15N-labeled amino acids—reagents that are exponentially more expensive than standard Fmoc building blocks. In standard Solid Phase Peptide Synthesis (SPPS), we often use 5–10 equivalents of amino acid to drive reactions to completion. With 15N-labeled reagents, this "brute force" stoichiometry is economically impossible.

This guide provides a precision-engineered workflow to maximize yield while minimizing isotopic waste. We focus on stoichiometric efficiency (using 1.2–2.0 equivalents) without sacrificing coupling integrity.

Module 1: Pre-Synthesis Planning (The "Prevention" Phase)

Objective: Eliminate aggregation and steric barriers before the first coupling occurs.

Resin Selection: The Foundation

For expensive labeled peptides, the choice of resin is the single most critical variable.

  • Recommendation: Use ChemMatrix (100% PEG) or TentaGel (PEG-PS) resins.

  • Why? Polystyrene (PS) resins are hydrophobic and prone to shrinking in solvating environments, leading to aggregation (beta-sheet formation). PEG-based resins swell better in polar solvents (DMF/NMP), keeping the growing peptide chain accessible for the limited amount of 15N-amino acid you will add [1].

Resin Loading: The "Low-Load" Rule
  • Protocol: Aim for a substitution level of 0.2 – 0.4 mmol/g .

  • Reasoning: High loading (>0.6 mmol/g) increases the local concentration of peptide chains, promoting inter-chain aggregation. Lower loading ensures that your limited 15N reagents react with the N-terminus rather than getting trapped in a gel matrix [2].

Module 2: The High-Efficiency Coupling Cycle

Objective: Achieve >99.5% coupling efficiency using only 1.5–2.0 equivalents of 15N-Amino Acid.

Reagent Selection Table
ComponentStandard SPPS (Avoid for 15N)High-Efficiency 15N Protocol Mechanism of Improvement
Activator HBTU / HCTUHATU or COMU HATU generates a more reactive 7-azabenzotriazole ester, faster than HBTU's benzotriazole ester [3].
Base DIPEA (excess)TMP (Collidine) or NMM Collidine is weaker and more sterically hindered, reducing base-catalyzed racemization (critical for Cys/His) [4].
Solvent DMFDMF + 10% DMSO or NMP DMSO disrupts beta-sheet aggregation ("chaotropic effect"), improving access to the N-terminus.
Stoichiometry 5.0 - 10.0 eq1.5 - 2.0 eq Precision activation prevents the need for massive excess.
The "Double-Coupling" Workflow (Standard Operating Procedure)

Do not rely on a single coupling step for expensive isotopes. Use this split-stream approach:

  • Coupling 1 (The Bulk): Use 1.5 eq of 15N-AA + 1.45 eq HATU + 3.0 eq Collidine. React for 45–60 mins.

  • Wash: DMF (3x).

  • Test: Perform a colorimetric test (Kaiser or Chloranil).

  • Coupling 2 (The Cleanup - Optional): If the test is slightly positive, do not use more 15N-AA immediately. Re-couple with a small amount of unlabeled AA (if acceptable) or use a "healing" step with stronger activation (e.g., PyAOP) if you have residual 15N stock. Note: For fully labeled peptides, you must repeat Step 1 with 0.5 eq fresh 15N-AA.

Visualization: The Decision Matrix

CouplingLogic Start Start Coupling Cycle Isotope Is Amino Acid 15N-Labeled? Start->Isotope StandardPath Standard Path: 5.0 eq AA HBTU/DIPEA Isotope->StandardPath No (Cheap) PrecisionPath Precision Path: 1.5 eq AA HATU/Collidine Solvent: NMP/DMSO Isotope->PrecisionPath Yes (Expensive) Monitor Monitor: UV or Kaiser Test StandardPath->Monitor PrecisionPath->Monitor Result Coupling Complete? Monitor->Result NextAA Proceed to Deprotection Result->NextAA Yes (>99%) Trouble Troubleshoot: 1. Recouple (0.5 eq) 2. Change Temp Result->Trouble No (<99%) Trouble->Monitor Re-test

Caption: Logic flow for differentiating standard vs. expensive isotope coupling strategies to conserve reagents.

Module 3: Troubleshooting Specific Failures

Q1: My 15N-Valine/Isoleucine coupling is incomplete even after double coupling. What now?

  • Diagnosis: Steric hindrance.[1] Valine and Isoleucine are beta-branched amino acids. The bulky side chain shields the amine.

  • Solution:

    • Switch Activator: Use PyAOP or COMU instead of HATU.

    • Microwave Assist: If available, heat to 75°C (unless it's Cys/His). Heat provides the kinetic energy to overcome the steric barrier.

    • Chaotropic Wash: Wash the resin with 0.1M HOBt in DMF before coupling to disrupt structure.

Q2: I am seeing racemization (D-amino acids) in my 15N-Cysteine or 15N-Histidine.

  • Diagnosis: High temperature or strong base (DIPEA) promotes proton abstraction from the alpha-carbon.

  • Solution:

    • Temperature Control: STRICTLY limit microwave temperature to 50°C max for Cys/His [5].

    • Base Swap: Use 2,4,6-Collidine (TMP) instead of DIPEA. It is less basic and minimizes proton abstraction.

    • Oxyma Pure: Use DIC/Oxyma Pure activation, which is proven to lower racemization rates compared to benzotriazole methods [6].

Q3: The resin has clumped together and coupling yield has dropped to <50%.

  • Diagnosis: "On-resin aggregation." The peptide has formed stable beta-sheets.

  • Solution:

    • Magic Mixture: Perform the coupling in DMF:DCM:TFE (Trifluoroethanol) (70:20:10) . TFE is a potent structure disruptor.

    • Pseudoproline Dipeptides: If the sequence allows (and if you can afford/find 15N versions, or if the Ser/Thr/Cys doesn't need to be labeled), use pseudoproline dipeptides to induce a "kink" in the chain, breaking the beta-sheet [7].

Module 4: Post-Synthesis Recovery (The "Rescue" Phase)

Scenario: The synthesis failed, but you cannot afford to discard the 15N-peptide.

The "Capping" Strategy

If a specific 15N residue fails to couple completely (e.g., 80% yield) and you have no more reagent:

  • Do NOT proceed.

  • Cap immediately with Acetic Anhydride/DIPEA. This terminates the unreacted chains (deletion sequences).

  • Proceed with the synthesis.

  • Purification: The acetylated (truncated) peptides will be significantly more hydrophobic or hydrophilic than your target full-length peptide, making them easier to separate via HPLC later.

Cleavage Optimization

Don't lose yield at the very end.

  • Reagent: Use TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5) .

  • Avoid: EDT (Ethanedithiol) if possible, as it is smelly and hard to remove, but must be used if you have Trp/Met to prevent oxidation.

  • Precipitation: Use cold diethyl ether . If the peptide doesn't precipitate (common with short, labeled peptides), do not discard the ether . Evaporate the ether or perform a back-extraction with water to recover the soluble peptide.

Visualizing the Aggregation Pathway

Aggregation ChainGrowth Peptide Chain Growth (>10 residues) BetaSheet Inter-chain H-Bonding (Beta-Sheet Formation) ChainGrowth->BetaSheet Hydrophobic Residues StericShield N-Terminus Shielding BetaSheet->StericShield FailedCoupling Incomplete Coupling (Deletion Sequences) StericShield->FailedCoupling Prevention Prevention: 1. PEG Resin 2. Pseudoprolines 3. DMSO/NMP Solvents Prevention->BetaSheet Disrupts

Caption: Pathway showing how peptide aggregation leads to synthesis failure and where interventions (green) act.

References

  • Garcia-Ramos, Y., et al. (2010). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[2][3] Journal of Combinatorial Chemistry. Link

  • Biotage Application Note. (2023). "How do I choose my resin for peptide synthesis?" Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link

  • Collins, J. M., et al. (2014). "Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy." Current Protocols in Protein Science. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry - A European Journal. Link

  • Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science. Link

Sources

Optimization

Technical Support Center: Resolving Aggregation Issues with Fmoc-[15N]Tyr-OH Peptides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regardi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding aggregation issues encountered during the synthesis and handling of peptides containing Fmoc-[15N]Tyr-OH. Our approach is rooted in practical, field-proven experience and a deep understanding of peptide chemistry.

Introduction: Understanding the Challenge

Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is a significant hurdle that can lead to incomplete reactions, low yields, and difficult purifications.[1] This phenomenon arises from the self-association of growing peptide chains, primarily through the formation of intermolecular hydrogen bonds that create stable secondary structures like β-sheets.[1] While aggregation is a sequence-dependent problem, certain amino acids, particularly those with hydrophobic and aromatic side chains like tyrosine, are known to be major contributors.

A common question that arises is whether the isotopic labeling in Fmoc-[15N]Tyr-OH exacerbates these aggregation issues. The consensus in the scientific community is that the substitution of an atom with its heavier, stable isotope introduces minimal perturbation to the molecule's overall chemical and physical properties.[2] Therefore, any aggregation challenges encountered with peptides containing Fmoc-[15N]Tyr-OH are overwhelmingly attributable to the inherent physicochemical properties of the peptide sequence and the synthesis conditions, not the ¹⁵N label itself.

This guide will walk you through diagnosing and resolving these aggregation issues, treating your Fmoc-[15N]Tyr-OH-containing peptide as you would its unlabeled counterpart, with a focus on robust, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peptide synthesis with Fmoc-[15N]Tyr-OH is sluggish, and I suspect aggregation. How can I confirm this?

A1: On-resin aggregation can manifest in several ways. Here are the key indicators to look for:

  • Visual Inspection: A primary sign of aggregation is the shrinking of the resin beads or a failure to swell properly in the synthesis solvent.[1][3]

  • Reaction Monitoring: In automated synthesizers, you may observe a flattening and broadening of the Fmoc deprotection peak profile during UV monitoring. For manual batch synthesis, colorimetric tests like the Kaiser or TNBS test may become unreliable and yield false negatives, as the aggregated peptide chains can block access to the free amines.[1]

  • Synthesis Outcome: The most definitive evidence of aggregation is a low yield of the target peptide accompanied by the presence of deletion sequences in the final analysis by mass spectrometry or HPLC.

Q2: I've confirmed aggregation is occurring. What are the immediate, first-line strategies I should try?

A2: The initial approach to combatting aggregation involves modifying the synthesis environment to disrupt the intermolecular hydrogen bonds responsible for self-association.

1. Solvent Optimization: The choice of solvent is critical for maintaining peptide chain solvation. While DMF is the most common solvent in SPPS, switching to or incorporating other solvents can be highly effective.

SolventProperties and Recommendations
N-Methyl-2-pyrrolidone (NMP) Often superior to DMF in solvating and disrupting secondary structures. A direct replacement for DMF is a good first step.
Dimethyl Sulfoxide (DMSO) Adding 15-25% DMSO to DMF or NMP can significantly enhance solvation.
"Magic Mixture" A more aggressive option for severe aggregation, this cocktail consists of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate.[4]

2. Temperature Elevation: Increasing the temperature of the coupling reaction can provide the necessary energy to break up aggregated structures. Coupling at temperatures between 50°C and 75°C is a common and effective strategy.

3. Mechanical Disruption: Sonication of the reaction vessel during coupling and deprotection steps can physically disrupt the aggregated peptide-resin matrix, improving reagent accessibility.[3]

Q3: My initial troubleshooting steps haven't fully resolved the aggregation. What are the more advanced chemical strategies I can employ?

A3: For particularly "difficult" sequences, more advanced chemical interventions may be necessary. These strategies focus on either disrupting the hydrogen-bonding network or modifying the peptide backbone to disfavor aggregation.

1. Chaotropic Agents: Chaotropic salts work by disrupting the structure of water and interfering with non-covalent interactions like hydrogen bonds.[5] They can be added to washes or even coupling reactions.

  • Recommended Agents: LiCl, NaClO₄, or KSCN at concentrations of 0.8 M to 4 M in DMF can be used to wash the resin before coupling.[4]

2. Structure-Disrupting Amino Acid Derivatives: Incorporating specific derivatives that introduce a "kink" in the peptide backbone is one of the most effective methods for preventing aggregation.[4]

  • Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that are protected as a cyclic derivative. They introduce a bend that mimics proline, effectively breaking up β-sheet formation. They are introduced at specific points in the sequence and the native structure is restored during the final TFA cleavage.[4]

  • Dmb/Hmb Amino Acids: Incorporating a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) group on the backbone nitrogen of a glycine or other amino acid can also disrupt aggregation.[4]

Below is a workflow diagram illustrating the decision-making process for troubleshooting aggregation.

Aggregation_Troubleshooting Start Aggregation Suspected (Slow kinetics, low yield) Confirm Confirm Aggregation (Resin swelling, UV profile, Kaiser test) Start->Confirm Initial_Steps Implement First-Line Strategies Confirm->Initial_Steps Aggregation Confirmed Solvent Optimize Solvent (NMP, DMSO) Initial_Steps->Solvent Temp Increase Temperature (50-75°C) Initial_Steps->Temp Advanced_Steps Implement Advanced Strategies Solvent->Advanced_Steps Partial or No Improvement Success Successful Synthesis Solvent->Success Resolved Temp->Advanced_Steps Partial or No Improvement Temp->Success Resolved Chaotropes Use Chaotropic Agents (LiCl, NaClO4) Advanced_Steps->Chaotropes Structure_Breakers Incorporate Structure-Disrupting Amino Acids (Pseudoprolines, Dmb/Hmb) Advanced_Steps->Structure_Breakers Chaotropes->Success Structure_Breakers->Success Peptide_Solubilization cluster_basic Basic Peptide (+) cluster_acidic Acidic Peptide (-) cluster_neutral Neutral/Hydrophobic Peptide start Start with Lyophilized Peptide test_water Try Sterile Water start->test_water check_charge Determine Net Charge of Peptide test_water->check_charge Failure dissolved Peptide Dissolved test_water->dissolved Success try_acetic Try 10-25% Acetic Acid check_charge->try_acetic Basic try_ammonium Try 0.1M NH4HCO3 check_charge->try_ammonium Acidic try_organic Try minimal DMSO/DMF, then dilute check_charge->try_organic Neutral/ Hydrophobic try_tfa Try minimal TFA, then dilute try_acetic->try_tfa Failure try_acetic->dissolved Success use_sonication Sonication to aid dissolution try_tfa->use_sonication Failure try_tfa->dissolved Success try_ammonium->use_sonication Failure try_ammonium->dissolved Success try_organic->use_sonication Failure try_organic->dissolved Success use_sonication->dissolved Success

Caption: A systematic approach to peptide dissolution.

Important Considerations:

  • Sonication: Gentle sonication in a water bath can help break up small particles and accelerate dissolution. [6]* Avoid Harsh Conditions: Be mindful that extreme pH or the use of certain organic solvents can degrade your peptide.

  • Storage: Once dissolved, store peptide solutions in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

By systematically applying these diagnostic and troubleshooting strategies, you can effectively overcome the challenges of peptide aggregation and successfully work with your Fmoc-[15N]Tyr-OH-containing peptides.

References

  • ResearchGate. Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... Available at: [Link]

  • Silantes. Solid Phase Peptide Synthesis with Isotope Labeling. Available at: [Link]

  • MDPI. Effect of Single Amino Acid Substitutions by Asn and Gln on Aggregation Properties of Bence-Jones Protein BIF. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • LifeTein®. How to dissolve, handle and store synthetic peptides. Available at: [Link]

  • ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Available at: [Link]

  • Oxford Academic. Stable isotopic labeling of proteins for quantitative proteomic applications. Available at: [Link]

  • bioRxiv. Visualizing Amino Acid Substitutions in a Physicochemical Vector Space. Available at: [Link]

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. Available at: [Link]

  • PMC - NIH. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Available at: [Link]

  • bioRxiv. Amino acid properties, substitution rates, and the nearly neutral theory. Available at: [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • Peptide Solubilization. Peptide Solubilization. Available at: [Link]

  • PMC - NIH. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. Available at: [Link]

  • PubMed. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. Available at: [Link]

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Available at: [Link]

  • ResearchGate. 15N NMR substituent effects AS-(ppm) of various amino acid derivatives. Available at: [Link]

  • PubMed. Physicochemical Amino Acid Properties Better Describe Substitution Rates in Large Populations. Available at: [Link]

  • GenScript. Guidelines for Dissolving Peptides. Available at: [Link]

  • Biotage. What do you do when your peptide synthesis fails? Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Accelerated Fmoc solid-phase synthesis of peptides with aggregation-disrupting backbones. Available at: [Link]

  • Detection and prevention of protein aggregation before, during, and after purification.Detection and prevention of protein aggregation before, during, and after purification. Available at: [https://www.sciencedirect.com/science/article/pii/B978012801238302684X]
  • ResearchGate. Effective interactions between chaotropic agents and proteins. Available at: [Link]

Sources

Troubleshooting

removing Fmoc protecting group from [15N]Tyr residues without side reactions

Executive Summary Handling [15N]-labeled Tyrosine ([15N]Tyr) requires a shift from "standard" synthesis protocols to "high-fidelity" chemistry. Because [15N]Tyr is a high-value reagent often used for NMR structural studi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling [15N]-labeled Tyrosine ([15N]Tyr) requires a shift from "standard" synthesis protocols to "high-fidelity" chemistry. Because [15N]Tyr is a high-value reagent often used for NMR structural studies, the primary risks are not just total synthesis failure, but micro-heterogeneity (e.g., 1-2% deletion sequences or adducts) that ruins HSQC/HMQC spectra.

This guide addresses the three critical failure modes specific to Tyr-containing sequences during Fmoc removal:

  • Incomplete Deprotection: Caused by Tyr-induced

    
    -sheet aggregation, leading to deletion sequences (
    
    
    
    impurities).
  • Aspartimide Formation: A base-catalyzed ring closure if [15N]Tyr is adjacent to Aspartic Acid (Asp).

  • Dibenzofulvene (DBF) Re-attachment: Alkylation of the Tyr phenol ring or free amine if scavenging is inefficient.

The Chemistry of Failure (Mechanism)

To prevent side reactions, one must understand the competition between the desired pathway (Fmoc removal + Scavenging) and the side reaction pathway (Adduct formation/Aspartimide).

Fmoc_Mechanism Start Fmoc-[15N]Tyr-Peptide Inter Free Amine + DBF Start->Inter Deprotection Base Base (Piperidine) Base->Inter Catalyst Scavenge DBF-Piperidine Adduct (Washed Away) Inter->Scavenge Trapping (Fast) Product H-[15N]Tyr-Peptide (Clean) Inter->Product Desired Path Side1 Aspartimide (If Asp-Tyr seq) Inter->Side1 Slow (Base Catalyzed) Side2 Tyr-DBF Adduct (Phenol Alkylation) Inter->Side2 If Scavenger Low

Figure 1: The kinetic competition during Fmoc removal. Success depends on the "Trapping" step being faster than the "Side Reaction" steps.

Troubleshooting Guide: Symptom, Cause, & Fix

Use this matrix to diagnose issues observed in LC-MS or NMR QC of your [15N]Tyr peptides.

Symptom (LC-MS/NMR)Probable CauseThe MechanismCorrective Action
Mass [M-18] Aspartimide Formation Base-catalyzed attack of the backbone nitrogen on the Asp side-chain ester.Add 0.1 M HOBt to the deprotection cocktail.[1] This lowers the pH slightly and suppresses the ring closure without stopping deprotection [1].
Doublets in NMR / Broad Peaks Incomplete Deprotection (Aggregation) Tyr is hydrophobic and promotes

-sheet formation. Piperidine cannot penetrate the aggregate.
Switch to DBU/Piperidine (2% DBU, 2% Piperidine in DMF). DBU is a stronger base that disrupts aggregates [2].
Mass [M+178] DBF Adduct The Fmoc byproduct (Dibenzofulvene) reacted with the Tyr phenol or N-terminus.Increase Scavenging. Ensure wash steps are immediate and thorough. Use Piperidine (secondary amine) rather than just DBU (tertiary amine) which cannot scavenge DBF effectively [3].[2]
Deletion Sequences (n-1) Steric Hindrance The Fmoc group was not removed due to bulkiness of [15N]Tyr(tBu).Double Deprotection: Perform 2 x 5 min cycles rather than 1 x 10 min. Fresh reagent maintains high base concentration.
Optimized Protocols

Do not use standard "20% Piperidine" for expensive isotopes. Use these enhanced cocktails to ensure yield and purity.

Protocol A: The "Safe" Standard (Prevention of Side Reactions)

Best for: Sequences containing Asp-[15N]Tyr, [15N]Tyr-Gly, or sensitive PTMs.

  • Cocktail: 20% Piperidine (v/v) + 0.1 M HOBt (Hydroxybenzotriazole) in DMF.

    • Why: HOBt acts as an acidic buffer that suppresses Aspartimide formation by orders of magnitude while allowing Fmoc removal to proceed [1].

  • Cycle:

    • Step 1: Treat resin for 3 minutes.[3] Drain. (Removes bulk Fmoc).

    • Step 2: Treat resin for 10 minutes. Drain. (Completes reaction).

  • Wash: DMF (5x), DCM (3x).

Protocol B: The "Aggressive" Mix (For Hydrophobic/Aggregating Sequences)

Best for: Long peptides (>15 AA) or Tyr-rich hydrophobic regions where aggregation is visible.

  • Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperidine in DMF.

    • Why: DBU is a non-nucleophilic superbase that removes Fmoc even in aggregated regions. Piperidine is mandatory here to scavenge the released DBF, as DBU cannot trap it [3].

  • Cycle: Short bursts (3 x 3 minutes) to minimize exposure time (reducing racemization risk).

Decision Logic for [15N]Tyr Deprotection

Follow this workflow to select the correct protocol for your specific sequence.

Decision_Tree Start Analyze Sequence containing [15N]Tyr CheckAsp Is Asp present (esp. Asp-Tyr)? Start->CheckAsp CheckAgg Is sequence >15 AA or Hydrophobic? CheckAsp->CheckAgg No ProtoA Protocol A: 20% Pip + 0.1M HOBt CheckAsp->ProtoA Yes (High Risk) ProtoB Protocol B: 2% DBU + 5% Pip CheckAgg->ProtoB Yes (Aggregation Risk) Standard Standard: 20% Piperidine CheckAgg->Standard No (Easy Seq)

Figure 2: Selection logic for deprotection cocktails. Prioritize Aspartimide suppression (Protocol A) over aggregation breaking if Asp is present.

Frequently Asked Questions (FAQ)

Q: Can I use Piperazine instead of Piperidine for [15N]Tyr? A: Yes, and it is often recommended. Piperazine (5-10% in DMF) is a slower, milder base than piperidine. It significantly reduces Aspartimide formation and is less regulated.[4] However, for bulky residues like [15N]Tyr(tBu), reaction times must be extended (e.g., 2 x 15 min) to ensure complete removal [4].

Q: I see a +53 Da mass shift on my [15N]Tyr peptide. What is this? A: This is likely a t-Butyl adduct on the Tyr ring, but if it occurred during Fmoc removal, check for 9-fluorenylmethylation (+178 Da). A +53 Da shift usually originates from the cleavage step (t-butyl cation re-attachment) rather than Fmoc removal. Ensure you use scavengers (EDT/TIS) during TFA cleavage.

Q: Will DBU cause racemization of my [15N]Tyr? A: DBU is risky for Cysteine and Histidine, but Tyrosine is relatively stable. However, prolonged exposure to DBU can racemize the C-terminal amino acid if it is anchored to the resin via an ester linkage. If [15N]Tyr is mid-sequence, the risk is negligible if exposure is kept under 15 minutes [2].

Q: Why is HOBt added to the deprotection mix? A: HOBt acts as a proton donor that neutralizes the highly basic intermediate required for Aspartimide ring closure, without being acidic enough to stop the E1cB elimination mechanism of Fmoc removal. It is the cheapest insurance policy for high-value peptides [1].

References
  • Biotage. (2023).[1] Preventing Aspartimide Formation during Fmoc-based Solid Phase Peptide Synthesis.[1][3][5][6]Link

  • Wade, J. D., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides. Journal of Peptide Science, 22(2), 92-97.[7] Link

  • Fields, G. B. (1990). Fmoc Solid Phase Peptide Synthesis: Mechanisms and Side Reactions. International Journal of Peptide and Protein Research. Link

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Causes of Aspartimide Formation.[1][3][5]Link

Sources

Optimization

Technical Support Center: Fmoc-[15N]Tyr-OH Peptide Optimization

Subject: Troubleshooting Purification & Synthesis Challenges for [15N]-Labeled Tyrosine Peptides Ticket Priority: High (Isotope Cost & NMR Data Integrity) Assigned Specialist: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification & Synthesis Challenges for [15N]-Labeled Tyrosine Peptides Ticket Priority: High (Isotope Cost & NMR Data Integrity) Assigned Specialist: Senior Application Scientist

Executive Summary

Working with Fmoc-[15N]Tyr-OH introduces a dual constraint: the chemical lability of the Tyrosine side chain and the economic/scientific necessity of high yields for NMR studies.[1] Unlike standard synthesis, where a 20% loss is acceptable, the high cost of 15N-labeled reagents demands near-quantitative incorporation and recovery.[1]

This guide addresses the three primary failure modes associated with this reagent:

  • Alkylation: Irreversible modification of the Tyr aromatic ring during cleavage.[1]

  • Racemization: Loss of chiral purity leading to "ghost peaks" in HSQC spectra.[1]

  • Hydrophobic Aggregation: Poor solubility preventing effective HPLC separation.[1]

Module 1: Synthesis & Coupling Strategy

Q: My [15N]Tyr coupling efficiency is low. Should I use HATU/DIEA to force the reaction?

A: Proceed with extreme caution. We recommend DIC/Oxyma Pure instead.

While HATU is a powerful coupling reagent, it poses a significant risk of racemization (conversion of L-Tyr to D-Tyr) when used with hindered amino acids or in the presence of excess base (DIEA).[1] In 15N-NMR, even 1-2% D-isomer contamination creates distinct, unassignable cross-peaks that ruin structural determination.[1]

Recommended Protocol: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).[1] This combination offers coupling rates comparable to HATU but maintains superior chiral integrity because it does not require the addition of a tertiary base like DIEA during the activation step.[1]

ParameterHATU/DIEADIC/Oxyma Pure
Coupling Speed Very HighHigh
Racemization Risk Moderate-High (esp.[1] with excess base)Low
Side Reactions Guanidinylation (if slow)Minimal
Suitability for [15N] Not Recommended Preferred
Q: I see a "doublet" peak in my crude HPLC. Is this the 15N isotope effect?

A: No. The 15N isotope effect on retention time is negligible.[1] This is likely a diastereomer. [1]

If you observe a split peak or a shoulder in the main peak of your crude chromatogram, it is almost certainly the D-Tyr diastereomer resulting from racemization during coupling.[1]

Diagnostic Step: Co-inject your crude sample with a small amount of the synthesized standard containing (unlabeled) D-Tyr at that position.[1] If the shoulder grows, you have a racemization issue.[1]

Module 2: Cleavage & Side Reactions (The Critical Step)[1]

Q: Mass Spec shows a +56 Da impurity.[1] What is this?

A: This is 3-tert-butyl-tyrosine (Ortho-Alkylation). [1]

This is the most common failure mode when using Fmoc-Tyr(tBu)-OH.[1] During TFA cleavage, the tert-butyl protecting group is removed as a highly reactive tert-butyl cation.[1] If not immediately quenched by scavengers, this cation attacks the electron-rich aromatic ring of the Tyrosine (at the ortho position), forming a permanent covalent bond.[1]

The Fix: Optimized Scavenger Cocktails You must increase the concentration of scavengers that specifically target bulky carbocations.[1] Standard "Reagent K" is usually sufficient, but for Tyr-rich sequences, we recommend Reagent B or high-phenol cocktails.[1]

Comparison of Cleavage Cocktails:

Cocktail NameComposition (v/v)Best Use Case
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Gold Standard for [15N]Tyr peptides.[1] Phenol and Thioanisole protect the aromatic ring.[1]
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)Good alternative if you must avoid EDT (smell), but less effective against Met oxidation.[1][2]
Standard TFA (95%), Water (2.5%), TIS (2.5%)Insufficient for [15N]Tyr.[1][3] High risk of alkylation.[1]
Visualizing the Alkylation Mechanism

The following diagram illustrates how the tert-butyl cation attacks the Tyrosine ring if scavengers are absent.

Tyr_Alkylation Start Fmoc-Tyr(tBu)-OH (Protected) TFA TFA Cleavage Start->TFA Cation tert-butyl Cation (tBu+) TFA->Cation Release Success Native [15N]Tyr (Clean Peptide) TFA->Success Peptide Chain Scavenger Scavengers (EDT/Phenol/Thioanisole) Cation->Scavenger Trapped (Fast) Failure 3-tert-butyl-Tyr (+56 Da Adduct) Cation->Failure Attacks Tyr Ring (If Scavengers Low) Scavenger->Success

Figure 1: Mechanism of Tyrosine Alkylation during cleavage. Inadequate scavenging leads to irreversible ring modification (+56 Da).[1]

Module 3: Purification Strategy

Q: My peptide precipitates in the HPLC vial. How do I purify it?

A: Use "Hard" Denaturing Conditions.

Tyrosine is hydrophobic.[1] If your sequence contains multiple Tyr residues or [15N]Tyr is part of a beta-sheet prone region, it will aggregate.[1] Aggregates elute as broad, smearing peaks that ruin yield.[1]

Troubleshooting Protocol:

  • Solvent: Dissolve the crude peptide in 6M Guanidine-HCl or 8M Urea .[1] These chaotropes break hydrogen bonds and disrupt aggregates.[1]

  • Column Heating: Set the HPLC column oven to 60°C . High temperature reduces backpressure and disrupts hydrophobic interactions, sharpening the peaks.[1]

  • Buffer Choice: Use 0.1% TFA (standard).[1] Avoid Formic Acid, as it provides poorer ion pairing for hydrophobic peptides.[1]

Q: How do I separate the [15N]-Deletion sequences?

A: Exploit the "n-1" hydrophobicity difference.

If you have a deletion sequence (e.g., missing the [15N]Tyr), it will likely be less hydrophobic than the full-length peptide.[1]

Gradient Optimization:

  • Standard: 5-60% B over 30 mins.[1]

  • Optimized: Run a shallow gradient. Example: If your peptide elutes at 35% B, run a gradient of 25% to 45% B over 40 minutes . This expands the resolution window around your target peak.[1]

Module 4: Post-Purification Handling

Q: Can I lyophilize and store the peptide indefinitely?

A: No. Tyrosine is prone to oxidation. [1]

Even after purification, Tyrosine can oxidize to form dityrosine cross-links or convert to DOPA species upon prolonged exposure to air and light.[1]

Storage Guidelines:

  • Lyophilization: Freeze-dry immediately after collection. Do not leave in dilute acidic solution (HPLC eluent) overnight.

  • Atmosphere: Store the dry powder under Argon or Nitrogen .[1]

  • Temperature: -20°C is mandatory; -80°C is preferred for long-term storage of isotopically labeled stocks.

Decision Logic: Troubleshooting Impurities

Use this logic tree to identify the source of impurities in your [15N]Tyr peptide spectrum.

Troubleshooting_Logic Start Impurity Detected (HPLC/MS) MassCheck Check Mass Difference (Delta Mass) Start->MassCheck Plus56 +56 Da MassCheck->Plus56 Adduct Plus16 +16 Da MassCheck->Plus16 Adduct MinusTyr -164 Da (Missing Tyr) MassCheck->MinusTyr Deletion SameMass Same Mass (Isobaric) MassCheck->SameMass Isomer Alkylation Diagnosis: t-Butyl Alkylation Action: Use Reagent K Plus56->Alkylation Oxidation Diagnosis: Oxidation (Met/Tyr) Action: Add EDT/Degas Solvents Plus16->Oxidation Deletion Diagnosis: Incomplete Coupling Action: Double Coupling or HATU (Careful) MinusTyr->Deletion Racemization Diagnosis: D-Tyr Enantiomer Action: Switch to DIC/Oxyma SameMass->Racemization

Figure 2: Diagnostic logic for identifying common [15N]Tyr peptide impurities.[1]

References

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Strategies.[1][4] (Detailed review of scavenger mechanisms for Trp/Tyr alkylation prevention).

  • Fields, G. B., et al. (2025).[1][5] Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate.[1] (Analysis of Reagent K efficacy).

  • National Institutes of Health (NIH). Optimized Fmoc-Removal Strategy to Suppress Side Reactions in SPPS.[1] (Discussion on base-catalyzed side reactions).

  • Biotage. Peptides containing cysteine and tyrosine: the role of scavengers in cleavage cocktails.[1][2] (Practical guide on scavenger selection).

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Protocols for preventing racemization during coupling).[1][6][7]

Sources

Troubleshooting

Technical Support Center: Monitoring Fmoc-[15N]Tyr-OH Coupling with the Kaiser Test

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitorin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the coupling completeness of Fmoc-[15N]Tyr-OH in solid-phase peptide synthesis (SPPS) using the Kaiser test. Our goal is to equip you with the expertise and practical insights needed to navigate the nuances of this critical step in your peptide synthesis workflow.

Introduction: The Challenge of Monitoring Bulky Amino Acid Couplings

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. A critical aspect of successful SPPS is the accurate monitoring of each amino acid coupling step to ensure the integrity of the final peptide sequence.[1] The Kaiser test, a highly sensitive colorimetric assay for detecting primary amines, has long been a standard method for this purpose.[2] The test relies on the reaction of ninhydrin with a free primary amine on the resin-bound peptide to produce a characteristic deep blue color, known as Ruhemann's purple, indicating an incomplete coupling reaction.[3]

However, the coupling of sterically hindered amino acids, such as the tert-butyl (tBu) protected Fmoc-Tyr(tBu)-OH, presents unique challenges. The bulky side group can significantly slow down the reaction kinetics, increasing the likelihood of incomplete coupling. Furthermore, this steric hindrance can also impede the accessibility of the N-terminal amine to the ninhydrin reagent, potentially leading to ambiguous or even false-negative results with the Kaiser test. The presence of the stable isotope [15N] in Fmoc-[15N]Tyr-OH does not alter the chemical reactivity in the Kaiser test, but the inherent challenges of coupling this bulky amino acid remain.

This guide will provide a detailed framework for reliably using the Kaiser test to monitor Fmoc-[15N]Tyr-OH coupling, troubleshoot common issues, and understand its limitations.

Troubleshooting Guide: Navigating Common Issues with the Kaiser Test for Fmoc-[15N]Tyr-OH

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Question 1: I performed the Kaiser test after coupling Fmoc-[15N]Tyr-OH, and the beads are a faint blue, but the solution is colorless. Is the coupling incomplete?

This is a common and often ambiguous result when coupling bulky amino acids. Here’s how to interpret and address it:

  • Causality: A faint blue color on the beads suggests the presence of a small number of unreacted primary amines. The lack of color in the solution indicates that the quantity of these free amines is low. This scenario often points to a slow or slightly incomplete coupling reaction, which is frequently observed with sterically demanding residues like tyrosine.

  • Self-Validation & Protocol:

    • Recouple: The most prudent course of action is to perform a second coupling (a "double couple"). Use a fresh solution of activated Fmoc-[15N]Tyr-OH and allow the reaction to proceed for at least another 1-2 hours.

    • Re-test: After the second coupling and thorough washing, perform another Kaiser test. A completely negative result (colorless beads and solution) provides strong evidence of complete coupling.

    • Consider Capping: If a faint blue color persists after a second coupling, it may indicate that a small fraction of sites are difficult to access. To prevent the formation of deletion peptides in your final product, it is advisable to "cap" these unreacted amines using a reagent like acetic anhydride.[4]

Question 2: My Kaiser test is bright blue after the first coupling of Fmoc-[15N]Tyr-OH. What went wrong?

A strong positive result indicates a significant failure in the coupling reaction. The following factors should be investigated:

  • Causality & Troubleshooting:

    • Reagent Quality: Ensure that your Fmoc-[15N]Tyr-OH, coupling reagents (e.g., HBTU, HATU), and base (e.g., DIPEA) are fresh and of high quality. Degradation of any of these components can lead to inefficient activation and coupling.[5]

    • Activation Time: Allow for sufficient pre-activation of the Fmoc-[15N]Tyr-OH before adding it to the resin. For bulky amino acids, a pre-activation time of 5-10 minutes is often recommended.

    • Solvent Quality: The presence of amines in your DMF solvent can neutralize the activated amino acid, leading to poor coupling efficiency. Use high-purity, amine-free DMF.[6]

    • Peptide Aggregation: As the peptide chain elongates, it can sometimes fold and aggregate on the resin, making the N-terminal amine inaccessible. If you suspect aggregation, consider washing the resin with a solvent mixture known to disrupt secondary structures (e.g., a "magic mixture" of DCM/DMF/NMP) before coupling.

Question 3: I got a negative (colorless) Kaiser test after coupling Fmoc-[15N]Tyr-OH, but my final peptide product shows a significant deletion sequence at that position. Why did the test fail?

This scenario points to a "false negative" result, a known limitation of the Kaiser test, especially with sterically hindered residues.

  • Causality: The bulky tBu protecting group on the tyrosine side chain, combined with the growing peptide chain, can physically block the N-terminal amine, preventing the ninhydrin reagent from reaching it. This steric hindrance can lead to a colorless result even if the coupling is incomplete.

  • Expert Insight & Prevention:

    • For "difficult" couplings involving bulky amino acids like Tyr, Trp, or Ile, it is often wise to perform a routine double coupling, even if the initial Kaiser test is negative.

    • Consider using a more potent coupling reagent, such as HATU or COMU, which can enhance the reaction rate and drive the coupling to completion.

    • When synthesizing long or complex peptides, relying solely on the Kaiser test can be risky. It is good practice to perform a test cleavage and LC-MS analysis of a small amount of resin at key checkpoints to confirm the sequence integrity.

Question 4: After a successful coupling (negative Kaiser test), I performed the Fmoc deprotection, and the subsequent Kaiser test is also negative. What does this mean?

A negative Kaiser test after the deprotection step indicates a failure to remove the Fmoc protecting group.

  • Causality: The N-terminal amine is still protected, and therefore no primary amine is available to react with the ninhydrin. This will halt the peptide synthesis.

  • Troubleshooting:

    • Repeat Deprotection: Treat the resin again with the deprotection solution (e.g., 20% piperidine in DMF).

    • Check Reagents: Ensure your deprotection solution is fresh. Piperidine can degrade over time.

    • Increase Reaction Time: For difficult sequences, you may need to extend the deprotection time or perform multiple treatments.

    • Re-test: After the repeated deprotection step and thorough washing, a positive (blue) Kaiser test should be observed, indicating the presence of the free N-terminal amine and readiness for the next coupling.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction of the Kaiser test?

The Kaiser test is based on the reaction of two molecules of ninhydrin with a primary amine. The amino acid is first oxidatively deaminated and decarboxylated by one molecule of ninhydrin to yield an aldehyde, carbon dioxide, ammonia, and the reduced form of ninhydrin (hydrindantin). The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form a deep blue-purple chromophore called Ruhemann's purple.[3]

Q2: Can the Kaiser test give a false-positive result?

Yes, a false positive (a blue color even after complete coupling) can occur. The primary cause is the lability of the Fmoc protecting group under the heating conditions of the Kaiser test, especially in the presence of pyridine, one of the test's reagents.[4][8] Prolonged or excessive heating can cause some of the Fmoc groups to be cleaved, exposing a primary amine and leading to a false-positive result.[2] To mitigate this, it is crucial to adhere strictly to the recommended heating time (typically 5 minutes at 100-110°C).[9]

Q3: Are there any alternatives to the Kaiser test for monitoring difficult couplings?

Yes, several other qualitative tests can be used, especially when dealing with sequences prone to aggregation or for N-terminal secondary amines (like proline) where the Kaiser test is unreliable. These include:

  • The Chloranil Test: This test is particularly useful for detecting secondary amines and can be a good confirmatory test.[4]

  • The Bromophenol Blue (BPB) Test: This is a non-destructive test based on a color change of the BPB indicator in the presence of a basic free amine. It can be a useful qualitative check.[10]

For a quantitative assessment, monitoring the release of the Fmoc-piperidine adduct using UV-Vis spectrophotometry at ~301 nm during the deprotection step can provide data on the efficiency of the previous coupling.

Q4: How should I prepare and store the Kaiser test reagents?

Proper preparation and storage of the reagents are critical for reliable results.

ReagentPreparationStorage
Solution A 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.Store in a dark, tightly sealed bottle at room temperature. Due to the volatility and toxicity of the components, prepare in a fume hood.
Solution B 1 g of ninhydrin dissolved in 20 mL of n-butanol.Store in a dark bottle at room temperature.
Solution C 40 g of phenol dissolved in 20 mL of n-butanol.Store in a dark bottle at room temperature. Phenol is corrosive and toxic; handle with care.

It is recommended to prepare fresh solutions regularly, as their efficacy can decrease over time.[11]

Experimental Protocols

Protocol 1: Qualitative Kaiser Test

This protocol outlines the standard procedure for performing the Kaiser test on a resin sample.

  • Sample Collection: After the coupling reaction and subsequent washing steps, carefully remove a small sample of resin beads (approximately 10-15 beads) and place them in a small, clean glass test tube.

  • Reagent Addition: In a fume hood, add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the resin beads.

  • Heating: Place the test tube in a heating block or a boiling water bath preheated to 100-110°C. Heat for exactly 5 minutes. Note: Overheating can lead to false-positive results.[9]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

  • Interpretation:

    • Positive (Incomplete Coupling): The resin beads and the solution turn a deep blue or purple color.[7]

    • Negative (Complete Coupling): The resin beads and the solution remain colorless or turn a faint yellow.[7]

Protocol 2: Capping of Unreacted Amines

This procedure is used to block unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Preparation: Prepare a capping solution consisting of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF. A common formulation is acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).

  • Reaction: After a positive Kaiser test post-coupling, wash the resin thoroughly with DMF. Add the capping solution to the resin and agitate at room temperature for 30-60 minutes.

  • Washing: Drain the capping solution and wash the resin extensively with DMF and then DCM to remove all residual reagents.

  • Confirmation (Optional): A subsequent Kaiser test should be negative, confirming the successful capping of all primary amines.

Visualizations

Kaiser Test Workflow

KaiserTestWorkflow start Post-Coupling Resin Sample add_reagents Add Kaiser Reagents (A, B, C) start->add_reagents heat Heat at 100-110°C for 5 min add_reagents->heat observe Observe Color heat->observe result Blue Color? observe->result positive Positive Result (Incomplete Coupling) result->positive Yes negative Negative Result (Complete Coupling) result->negative No recouple Recouple or Cap positive->recouple proceed Proceed to Fmoc Deprotection negative->proceed

Caption: Workflow for the Kaiser test after an amino acid coupling step.

Ninhydrin Reaction with a Primary Amine

NinhydrinReaction cluster_reactants Reactants cluster_intermediates Intermediates Ninhydrin1 Ninhydrin Hydrindantin Hydrindantin Ninhydrin1->Hydrindantin + R-NH₂ - R-CHO, - CO₂ PrimaryAmine R-NH₂ (from peptide-resin) Ammonia NH₃ PrimaryAmine->Ammonia Ninhydrin2 Ninhydrin Product Ruhemann's Purple (Deep Blue Color) Ninhydrin2->Product Hydrindantin->Product Ammonia->Product

Caption: Simplified reaction scheme for the formation of Ruhemann's purple.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme Chemistry. Retrieved from [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • ResearchGate. (2018, June 22). What are the possible reasons for false positive results in Kaiser test?. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Retrieved from [Link]

  • Onskem, D. C., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids, 2013, 850715.
  • Reddit. (2023, November 5). SPPS Kaiser Test Question. r/Chempros. Retrieved from [Link]

  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Purity Analysis &amp; Quality Control for Fmoc-[15N]Tyr-OH

Executive Summary: The Cost of Uncertainty In the synthesis of isotopically labeled peptides for NMR structural studies, Fmoc-[15N]Tyr-OH represents a high-value critical reagent. Unlike standard amino acids, the cost of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In the synthesis of isotopically labeled peptides for NMR structural studies, Fmoc-[15N]Tyr-OH represents a high-value critical reagent. Unlike standard amino acids, the cost of the 15N isotope necessitates a "zero-failure" approach to synthesis.

Standard RP-HPLC (UV detection) is insufficient for releasing this material. It often masks two critical failure modes:

  • Enantiomeric Impurity (D-isomer): Leads to "ghost peaks" in HSQC/HMQC NMR spectra, rendering structural assignment impossible.

  • Isotopic Dilution: Cannot be detected by UV, yet compromises relaxation data.

This guide compares and integrates three distinct analytical methodologies required to fully validate Fmoc-[15N]Tyr-OH: High-Resolution Achiral RP-HPLC , Polysaccharide-based Chiral HPLC , and HR-MS Isotopic Analysis .

Part 1: The Analytical Challenge (Workflow Visualization)

The analysis of Fmoc-[15N]Tyr-OH requires a multi-dimensional approach. The following decision tree outlines the logic for selecting the appropriate method based on the specific impurity concern.

AnalyticalWorkflow Start Sample: Fmoc-[15N]Tyr-OH Solubility Solubilization (AcN/Water or fresh DMSO) Start->Solubility Decision Target Attribute? Solubility->Decision Path_Chem Chemical Purity (Truncations, Free Fmoc) Decision->Path_Chem General QC Path_Chiral Enantiomeric Purity (L- vs D-Isomer) Decision->Path_Chiral Stereochem Check Path_Iso Isotopic Enrichment (15N %) Decision->Path_Iso Label Verification Method_A Method A: Achiral RP-HPLC (C18 Column) Path_Chem->Method_A Method_B Method B: Chiral RP-HPLC (Cellulose-2 Column) Path_Chiral->Method_B Method_C Method C: HR-LCMS (Orbitrap/Q-TOF) Path_Iso->Method_C Result_A Output: % Area Purity Detects: Fmoc-OH, Tyr-OH Method_A->Result_A Result_B Output: % ee / % de Detects: D-Tyr Impurity Method_B->Result_B Result_C Output: Isotopic Envelope Detects: 14N Contamination Method_C->Result_C

Caption: Figure 1. Integrated Analytical Workflow for Fmoc-[15N]Tyr-OH Quality Control.

Part 2: Comparative Methodology Guide

This section objectively compares the three required methods. Note that Method A is the industry standard but is blind to the specific risks of labeled amino acids. Method B and Method C are the advanced alternatives required for high-value reagents.

Method A: The Workhouse (Achiral RP-HPLC)
  • Principle: Separation based on hydrophobicity using alkyl-bonded silica (C18).

  • Strength: Excellent for detecting synthesis byproducts (free Fmoc, free Tyr, dipeptides).

  • Weakness: Cannot separate L-Tyr from D-Tyr; cannot distinguish 14N from 15N.

Method B: The Specialist (Chiral RP-HPLC)
  • Principle: Separation based on steric fit and hydrogen bonding within a chiral cavity (Polysaccharide-based).

  • Why it beats Alternatives: Older methods (Marfey's reagent) require derivatization which destroys the sample. Immobilized polysaccharide columns (e.g., Cellulose-2) allow direct analysis of the Fmoc-protected species in reversed-phase mode.

  • Critical Insight: Fmoc-Tyr is particularly difficult to separate due to the bulky Fmoc group masking the chiral center. Specific "Lux" or "Chiralpak" phases are required.

Method C: The Verifier (HR-LCMS)
  • Principle: Mass-to-charge ratio analysis.

  • Necessity: The only method to quantify 15N enrichment. 15N adds +1 Da to the mass.

  • Data Interpretation: You are looking for the depletion of the "M-1" peak (the 14N species).

Comparative Data Summary

The following table summarizes the performance metrics of these methods for Fmoc-[15N]Tyr-OH.

FeatureMethod A: Standard C18Method B: Chiral (Cellulose-2)Method C: HR-LCMS
Target Analyte Chemical Impurities (Fmoc-OH, Dipeptides)Enantiomers (D-Fmoc-Tyr-OH)Isotopic Species (14N vs 15N)
Separation Mechanism HydrophobicitySteric Inclusion / H-BondingMass / Isotopic Fine Structure
Typical Run Time 15 - 20 min15 - 25 min5 - 10 min (Flow Injection possible)
Resolution (Rs) > 10 (Impurities vs Main Peak)> 1.5 (L vs D Isomer)N/A (Mass Resolution > 30k)
Limit of Detection 0.05%0.1%0.1% (Isotopic abundance)
Cost per Run LowHigh (Column cost)High (Instrument cost)

Part 3: Detailed Experimental Protocols

Protocol 1: Chemical Purity (Method A)

Objective: Quantify non-isomeric impurities (Free Fmoc, truncated species).

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc sensitive) and 280 nm (Tyr sensitive).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 17 min: 95% B

    • 17.1 min: 5% B (Re-equilibration)

Expert Insight: Use TFA over Formic Acid for Method A. The ion-pairing effect of TFA sharpens the peak of the free carboxylic acid on the Fmoc-Tyr-OH, preventing tailing that can mask closely eluting impurities [1].

Protocol 2: Chiral Purity (Method B)

Objective: Confirm Enantiomeric Excess (% ee) > 99.5%.

  • Column: Phenomenex Lux Cellulose-2 (or Chiralcel OD-RH), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60% Acetonitrile / 40% Water / 0.1% TFA.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: Ambient to 5°C .

    • Note: Lowering temperature often improves resolution (Rs) for Fmoc-amino acids on polysaccharide phases by increasing the rigidity of the chiral selector [2].

  • Sample Diluent: Mobile Phase (Avoid pure DMSO if possible to prevent peak distortion).

Protocol 3: Isotopic Enrichment Analysis (Method C)

Objective: Confirm >98 atom % 15N.

  • Instrumentation: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Ionization: ESI Positive Mode.

  • Analysis:

    • Observe the molecular ion cluster [M+H]+.

    • Theoretical Monoisotopic Mass (14N): ~404.15 Da.

    • Target Monoisotopic Mass (15N): ~405.15 Da.

    • Pass Criteria: The intensity of the peak at 404.15 (14N contaminant) must be < 2% of the peak at 405.15.

Part 4: Impurity Origin & Troubleshooting

Understanding where impurities come from allows for faster troubleshooting.

ImpurityMap Source_Storage Improper Storage (Moisture/Heat) Cause_Hydrolysis Slow Hydrolysis Source_Storage->Cause_Hydrolysis Source_Synth Synthesis Side Reactions Imp_Dimer Fmoc-Tyr-Tyr-OH (Dipeptide) Source_Synth->Imp_Dimer Incomplete Wash Cause_Base Base Exposure (Piperidine trace) Source_Synth->Cause_Base Cause_Racem Racemization during Fmoc-Cl coupling Source_Synth->Cause_Racem Imp_FreeFmoc Free Fmoc-OH (Hydrophobic) Imp_FreeTyr Free [15N]Tyr (Polar) Imp_DIsomer D-Fmoc-[15N]Tyr (Chiral Impurity) Cause_Hydrolysis->Imp_FreeFmoc Cause_Base->Imp_FreeTyr Cause_Racem->Imp_DIsomer

Caption: Figure 2. Origin of Common Impurities in Fmoc-[15N]Tyr-OH.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Split Peak (Method A) Sample solvent mismatch (e.g., 100% DMSO injected into high % Water).Dissolve sample in 50:50 AcN:Water.
Extra Peak @ ~10 min (Method A) Free Fmoc-OH (degradation product).Check storage conditions. Fmoc hydrolyzes in presence of moisture.
Shoulder on Main Peak (Method B) D-Isomer contamination.Quantify area %.[2][3] If >1%, repurify via prep-HPLC or discard for NMR use.
Low 15N Enrichment Manufacturer error or exchange during synthesis.Reject Batch. Cannot be purified.

References

  • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

  • Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Purity Assessment of Fmoc-Tyr(tBu)-OH Raw Material. Link

  • Merck Millipore (Novabiochem). (2023). Enhanced specification Fmoc-amino acids: Purer Fmocs means purer peptides. Link

  • Frontiers in Plant Science. (2022). 15N Metabolic Labeling Quantification Workflow. Link

Sources

Comparative

A Senior Application Scientist's Guide to Verifying Isotopic Enrichment Levels of Fmoc-[15N]Tyr-OH: A Comparative Analysis of Mass Spectrometry and NMR Spectroscopy

For researchers, scientists, and drug development professionals engaged in peptide synthesis and protein engineering, the precise incorporation of isotopically labeled amino acids is paramount. The verification of isotop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and protein engineering, the precise incorporation of isotopically labeled amino acids is paramount. The verification of isotopic enrichment is a critical quality control step, ensuring the reliability and accuracy of downstream applications such as protein structure determination by NMR or metabolic flux analysis. This guide provides an in-depth, objective comparison of two primary analytical techniques for verifying the isotopic enrichment of Fmoc-[15N]Tyr-OH: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower you to make informed decisions for your specific research needs.

The Imperative of Isotopic Enrichment Verification

The incorporation of stable isotopes, such as ¹⁵N, into amino acids like tyrosine serves as a powerful tool for tracing biochemical pathways and elucidating molecular structures. The success of these sophisticated experiments hinges on the accurate and known enrichment level of the isotopic label. Incomplete labeling can lead to ambiguous data, complicating spectral analysis in NMR and compromising quantification in mass spectrometry-based proteomics. Therefore, robust and reliable analytical methods to verify the percentage of ¹⁵N incorporation in the Fmoc-[¹⁵N]Tyr-OH starting material are not just a matter of good practice but a necessity for scientific rigor.

Comparative Overview: Mass Spectrometry vs. NMR Spectroscopy

Both Mass Spectrometry and NMR Spectroscopy are powerful techniques capable of determining isotopic enrichment, yet they operate on fundamentally different principles and offer distinct advantages and disadvantages.[1] The choice between them often depends on factors such as the required level of detail, sample amount, instrument availability, and the specific experimental question.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio (m/z) of ions. Isotopic enrichment is determined by the mass shift.Exploits the magnetic properties of atomic nuclei. Isotopic enrichment is determined by the presence and splitting of signals from the ¹⁵N nucleus.
Sensitivity High (picomole to femtomole range).[1]Lower (micromole to nanomole range).[1][2]
Sample Requirement Low (micrograms to nanograms).Higher (milligrams).
Quantitative Accuracy Can be highly accurate with appropriate internal standards and calibration.Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.
Structural Information Provides molecular weight and fragmentation patterns.Provides detailed information about the chemical environment and connectivity of atoms.
Analysis Time Rapid, especially with direct infusion or fast chromatography.Can be more time-consuming, particularly for complex 2D experiments.
Instrumentation Cost & Complexity Varies widely, but generally less expensive and complex than high-field NMR.[1]High-field NMR spectrometers are a significant capital investment and require specialized maintenance.[1]
Destructive/Non-destructive Destructive.Non-destructive, allowing for sample recovery.

In-Depth Analysis and Experimental Protocols

I. Mass Spectrometry: A High-Throughput Approach for Isotopic Enrichment

Mass spectrometry is a highly sensitive technique that excels in providing rapid and accurate measurements of molecular weight.[3] For Fmoc-[¹⁵N]Tyr-OH, the 1 Dalton mass difference between the ¹⁴N and ¹⁵N isotopes allows for a straightforward determination of the enrichment level.

The choice of ionization technique and mass analyzer is critical for obtaining high-quality data. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like amino acid derivatives, minimizing fragmentation and preserving the molecular ion. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are preferred as they can accurately resolve the isotopic peaks of the unlabeled and labeled species.[4]

Caption: Workflow for LC-MS analysis of Fmoc-[¹⁵N]Tyr-OH isotopic enrichment.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of Fmoc-[¹⁵N]Tyr-OH in a solvent compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile and water with 0.1% formic acid. A typical concentration is 1 mg/mL.

    • Prepare a similar solution of unlabeled Fmoc-Tyr-OH to serve as a reference standard.

  • Liquid Chromatography (LC) Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient suitable for eluting the compound, for example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Range: m/z 350-450 to encompass the expected molecular ions.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the molecular ion peaks for unlabeled Fmoc-Tyr-OH (C₂₄H₂₁NO₅, exact mass: 403.1420) and Fmoc-[¹⁵N]Tyr-OH (C₂₄H₂₁¹⁵NO₅, exact mass: 404.1390).[5]

    • Extract the ion chromatograms for the monoisotopic peaks of both species.

    • Integrate the peak areas of the labeled ([M+H]⁺ or [M-H]⁻) and unlabeled species.

    • Calculate the isotopic enrichment using the following formula: % Enrichment = [Area(¹⁵N) / (Area(¹⁵N) + Area(¹⁴N))] x 100

Table 1: Representative LC-MS Data for Fmoc-[15N]Tyr-OH Analysis

CompoundExpected m/z ([M+H]⁺)Observed m/zPeak Area
Fmoc-Tyr-OH (unlabeled)404.1492404.14905,000
Fmoc-[¹⁵N]Tyr-OH405.1462405.1461995,000

Based on the data in Table 1, the isotopic enrichment would be calculated as:

% Enrichment = [995,000 / (995,000 + 5,000)] x 100 = 99.5%

II. NMR Spectroscopy: A Definitive Method for Structural and Isotopic Verification

NMR spectroscopy provides unparalleled detail about the chemical environment of the ¹⁵N nucleus, offering a definitive and inherently quantitative measure of isotopic enrichment.[1] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons.[6][7]

The choice of a 2D experiment like ¹H-¹⁵N HSQC over a simple 1D ¹⁵N NMR spectrum is driven by a significant increase in sensitivity and resolution.[8] By detecting the signal through the more sensitive ¹H nucleus, the acquisition time is dramatically reduced. The 2D nature of the experiment also helps to resolve signals in complex samples.

Caption: Workflow for ¹H-¹⁵N HSQC NMR analysis of Fmoc-[¹⁵N]Tyr-OH isotopic enrichment.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Fmoc-[¹⁵N]Tyr-OH in a suitable deuterated solvent, such as DMSO-d₆, to a final volume of 0.6 mL.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shift of the amide proton.

    • Set up and acquire a 2D ¹H-¹⁵N HSQC experiment. The spectral widths should be centered around the expected chemical shifts of the amide proton and the ¹⁵N nucleus.

  • Data Analysis:

    • Process the 2D HSQC spectrum to identify the correlation peak between the amide proton and the ¹⁵N nucleus.

    • In the 1D ¹H spectrum, carefully examine the signal corresponding to the amide proton. In a partially labeled sample, you will observe a central peak from the molecules containing ¹⁴N and a doublet (satellite peaks) arising from the one-bond coupling between ¹H and ¹⁵N in the labeled molecules.

    • Integrate the area of the central peak (A_¹⁴N) and the two satellite peaks (A_¹⁵N_total).

    • Calculate the isotopic enrichment using the following formula: % Enrichment = [A_¹⁵N_total / (A_¹⁵N_total + A_¹⁴N)] x 100

In a ¹H NMR spectrum of partially enriched Fmoc-[¹⁵N]Tyr-OH, the amide proton signal will appear as a central singlet flanked by two smaller satellite peaks. The separation between the satellite peaks is the ¹J(¹⁵N,¹H) coupling constant, typically around 90-95 Hz.

Table 2: Representative ¹H NMR Data for Fmoc-[15N]Tyr-OH Analysis

SignalIntegral Value
Central ¹⁴N-H peak0.05
¹⁵N-H satellite peaks (total)9.95

Based on the data in Table 2, the isotopic enrichment would be calculated as:

% Enrichment = [9.95 / (9.95 + 0.05)] x 100 = 99.5%

Conclusion: Selecting the Optimal Technique

Both mass spectrometry and NMR spectroscopy are robust and reliable methods for verifying the isotopic enrichment of Fmoc-[¹⁵N]Tyr-OH.

  • Mass spectrometry offers a high-throughput, highly sensitive, and cost-effective solution, making it ideal for routine quality control and for situations where sample amounts are limited.[1][2][3][9]

  • NMR spectroscopy , while requiring more sample and instrumentation time, provides a definitive and inherently quantitative measure of isotopic enrichment, along with valuable structural confirmation.[1][10] Its non-destructive nature is also a significant advantage.

Ultimately, the choice of technique will be guided by the specific needs of your research. For many applications, the speed and sensitivity of LC-MS will be sufficient. However, for applications demanding the highest level of accuracy and structural verification, NMR spectroscopy remains the gold standard. By understanding the principles, protocols, and comparative strengths of each method, researchers can confidently select the most appropriate tool to ensure the quality of their isotopically labeled reagents and the integrity of their scientific findings.

References

  • 1 H-NMR and LC-MS Based Metabolomics Analysis of Wild and Cultivated Amaranthus spp. (2021). Molecules, 26(4), 795. Available at: [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification. (2017). YouTube. Available at: [Link]

  • LC-MS/MS analysis of free amino acids. MASONACO. Available at: [Link]

  • Emwas, A.-H. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabonomics: Methods and Protocols (pp. 161-193). Humana Press.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. PubChem. Available at: [Link]

  • Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. (2016). The Journal of Organic Chemistry, 81(5), 1835-1849.
  • Summary of the advantages and disadvantages of isotopic 13 C NMR... ResearchGate. Available at: [Link]

  • Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. (2016). The international journal of analytical chemistry, 2016, 1329413.
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2012). Journal of pharmaceutical and biomedical analysis, 69, 57-65.
  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). ACS chemical neuroscience, 14(4), 606-618.
  • Interpretation of Isotope Peaks in Small Molecule LC?MS. Chromatography Online. Available at: [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. (2013). Biochimica et biophysica acta, 1828(11), 2639-2650.
  • 1H-15N HSQC. Protein NMR. Available at: [Link]

  • Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. American Laboratory. Available at: [Link]

  • What are advantages and disadvantages of mass spectroscopy? askIITians. Available at: [Link]

  • Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2, 1-17.
  • Selectivity in NMR and LC-MS Metabolomics. Diva-portal.org. Available at: [Link]

  • Advantages and Disadvantages of High-end Mass Spectrometry in a Forensic Toxicology Lab. Agilent. Available at: [Link]

  • Isotopically Enriched Systems.
  • 1H-15N HSQC. Iowa State University Biological NMR Facility. Available at: [Link]

  • Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. Aapptec Peptides. Available at: [Link]

  • Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]

  • Fmoc-Tyr-OtBu [133852-23-0]. Aapptec Peptides. Available at: [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). Chemical reviews, 122(10), 9647-9705.
  • 15N-HSQC(Video 1). YouTube. Available at: [Link]

Sources

Validation

comparing Fmoc-[15N]Tyr-OH vs Fmoc-[13C,15N]Tyr-OH for NMR

Technical Comparison: Fmoc-[15N]Tyr-OH vs. Fmoc-[13C,15N]Tyr-OH in Biomolecular NMR Executive Summary For researchers in structural biology and peptide therapeutics, the choice between Fmoc-[15N]Tyr-OH and Fmoc-[13C,15N]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Fmoc-[15N]Tyr-OH vs. Fmoc-[13C,15N]Tyr-OH in Biomolecular NMR

Executive Summary

For researchers in structural biology and peptide therapeutics, the choice between Fmoc-[15N]Tyr-OH and Fmoc-[13C,15N]Tyr-OH is a trade-off between spectral resolution/information content and budgetary efficiency .

  • Fmoc-[15N]Tyr-OH is the cost-effective "fingerprinting" tool. It is ideal for confirming residue incorporation, mapping backbone amide chemical shifts in 1H-15N HSQC spectra, and studying backbone dynamics via 15N relaxation. It is insufficient for de novo assignment or side-chain structural analysis.

  • Fmoc-[13C,15N]Tyr-OH is the structural "heavy lifter." It enables triple-resonance experiments (HNCA, HN(CO)CA) required for sequential assignment and provides critical probes for Tyrosine side-chain dynamics (ring flips) and packing interactions via NOEs.

Verdict: Use the single-label (15N) for screening, interaction mapping, and simple dynamics. Use the double-label (13C,15N) for de novo structure determination, complex assignment, and detailed side-chain conformational studies.

Fundamental Isotopics & Product Specifications

Both products are N-alpha-Fmoc protected amino acids suitable for Solid-Phase Peptide Synthesis (SPPS). The side-chain hydroxyl of Tyrosine is typically protected with a tert-butyl (tBu) group to prevent side reactions during coupling.

FeatureFmoc-[15N]Tyr(tBu)-OHFmoc-[U-13C, 15N]Tyr(tBu)-OH
Isotopic Labeling Backbone Nitrogen (15N) only.Backbone Nitrogen (15N) + All Carbons (13C9).
Spin Physics 15N (Spin 1/2).15N (Spin 1/2) + 13C (Spin 1/2).
Coupling Constants 1JNH ≈ 92 Hz.1JNH ≈ 92 Hz; 1JCaCb ≈ 35 Hz; 1JCaN ≈ 11 Hz.
Primary NMR Observable Amide (NH) correlation.Amide (NH), Cα, Cβ, Aromatic Ring (Cδ, Cε).
Relative Cost Low ($).High (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

$ - typically 3-5x higher).

Decision Logic: Selecting the Right Label

The following decision tree illustrates the logical pathway for selecting the appropriate isotope-labeled derivative based on experimental goals.

LabelSelection Start Experimental Goal? Assign Need Sequence Assignment? Start->Assign Structure Need 3D Structure/NOEs? Assign->Structure No (Known Map) UseDouble Use Fmoc-[13C,15N]Tyr-OH (HNCA, Sidechain NOE) Assign->UseDouble Yes (De Novo) Dynamics Dynamics Interest? Structure->Dynamics No Structure->UseDouble Yes (Sidechain Packing) SimpleDyn Backbone Only Dynamics->SimpleDyn Backbone Order ComplexDyn Side Chain / Ring Flips Dynamics->ComplexDyn Aromatic Ring Motion Use15N Use Fmoc-[15N]Tyr-OH (HSQC, Backbone Relax) SimpleDyn->Use15N ComplexDyn->UseDouble

Figure 1: Decision matrix for selecting between 15N and 13C/15N labeled Tyrosine based on the required NMR output.

Comparative Application Analysis

A. Backbone Assignment (Sequential Connectivity)
  • Fmoc-[15N]Tyr-OH: Limited utility. In a 1H-15N HSQC spectrum, this residue will appear as a peak.[1] However, without 13C on the alpha/beta carbons, you cannot transfer magnetization to the preceding residue (via J-coupling) to establish connectivity. You rely solely on NOESY (through-space) which is ambiguous.

  • Fmoc-[13C,15N]Tyr-OH: Essential. The presence of 13Cα and 13Cβ allows the use of triple-resonance experiments like HNCA and HN(CO)CACB . These experiments link the amide proton of the Tyrosine to its own Cα/Cβ and the Cα/Cβ of the preceding residue, unambiguously placing the Tyrosine in the sequence.

B. Side-Chain Dynamics (The Tyrosine Ring)
  • Fmoc-[15N]Tyr-OH: Blind to side-chain motion.

  • Fmoc-[13C,15N]Tyr-OH: Powerful. Tyrosine rings undergo 180° flips about the Cβ-Cγ axis.

    • Slow exchange: Distinct peaks for Cδ1/Cδ2 and Cε1/Cε2.

    • Fast exchange: Averaged peaks.

    • By measuring 13C relaxation or exchange broadening on the aromatic carbons, one can quantify the rate of these flips, which often correlates with ligand binding or protein stability.

C. Ligand Binding Mapping (SAR)
  • Fmoc-[15N]Tyr-OH: Sufficient for most primary screens. If a drug binds near the Tyrosine, the amide chemical shift will perturb (CSP). This is the industry standard for "SAR by NMR."

  • Fmoc-[13C,15N]Tyr-OH: Provides higher resolution. If the amide shift is small or ambiguous, the 13C side-chain shifts (particularly the aromatic ring) often show large perturbations upon ligand binding (pi-stacking interactions), providing a secondary validation probe.

Experimental Workflow: SPPS & NMR

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: Both derivatives are handled identically in SPPS. The critical factor is cost conservation.

  • Reagent Preparation: Calculate 2.5 - 4.0 equivalents of the labeled Fmoc-Tyr derivative relative to resin loading. (For expensive double-labeled AA, some labs reduce this to 1.5 - 2.0 eq and extend coupling time to save money).

  • Activation: Dissolve in DMF. Add HBTU/HOBt or HATU (1:1 eq relative to AA) and DIPEA (2 eq).

    • Tip: Use HATU for labeled amino acids to ensure max yield with lower equivalents.

  • Coupling: Add to the resin-bound peptide. Shake for 45–60 minutes at room temperature.

  • Kaiser Test: Verify coupling completeness. If positive (blue), re-couple.

  • Capping: Acetylate unreacted sites to prevent deletion sequences, which are harder to purify than truncation sequences.

Protocol 2: NMR Acquisition Parameters

The pulse sequences differ significantly based on the isotope present.

ExperimentTarget IsotopeMagnetization PathwayPurpose
1H-15N HSQC 15NH

N

H
Fingerprint; Backbone status.
HNCA 13C, 15NH

N


N

H
Connects residue

to

and

.
Aromatic 13C-HSQC 13CH(arom)

C(arom)

H
Side chain assignment; Ring flips.

Magnetization Transfer Diagram (HNCA): The following diagram visualizes the flow of magnetization in a triple-resonance experiment enabled only by the double-labeled derivative.

PulseSequence cluster_0 Requires 13C Labeling H_amide 1H (Amide) N_amide 15N (Amide) H_amide->N_amide INEPT Ca_i 13Ca (i) N_amide->Ca_i J(NCa) Ca_prev 13Ca (i-1) N_amide->Ca_prev J(NCa) Detect Detection (1H) N_amide->Detect Reverse INEPT Ca_i->N_amide t1 evol Ca_prev->N_amide t1 evol

Figure 2: Magnetization transfer in HNCA experiment. The yellow nodes (13C) are only active in the double-labeled Tyrosine.

Data Interpretation & Troubleshooting

Scenario: "I used Fmoc-[13C,15N]Tyr-OH but my peaks are broad."

  • Cause: 13C-13C J-coupling. In a uniformly labeled aromatic ring, the carbons couple to each other (~50 Hz).

  • Solution: You must use Constant Time (CT) pulse sequences or specific decoupling schemes during acquisition to collapse these J-couplings; otherwise, signal-to-noise ratio (SNR) decreases due to splitting.

Scenario: "I see multiple peaks for one Tyrosine in 15N-HSQC."

  • Cause: Slow conformational exchange (e.g., cis/trans proline isomerization nearby) or multiple stable conformations.

  • Validation: If you have the 13C label, run a 1H-13C HSQC.[2][] If the side chain also shows doubling, it confirms a global structural heterogeneity rather than a local backbone artifact.

References

  • Sattler, M., et al. (1999). "Heteronuclear multidimensional NMR experiments for the structure determination of proteins in solution employing pulsed field gradients." Progress in Nuclear Magnetic Resonance Spectroscopy, 34(2), 93-158.

  • Kay, L. E., et al. (1990). "Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins." Journal of Magnetic Resonance, 89(3), 496-514.

  • Mulder, F. A., et al. (2001). "Side chain dynamics in proteins from NMR relaxation measurements." Nature Structural Biology, 8, 932–935.

  • Weigelt, J., et al. (2002).[4] "Site-selective screening by NMR spectroscopy with labeled amino acid pairs." Journal of the American Chemical Society, 124(11), 2446-2447.[4]

  • Higman, V. A. (2012).[5] "Protein NMR: Isotopic Labelling." Protein-NMR.org.uk.

Sources

Comparative

A Senior Scientist's Guide to the Chiral Purity Assessment of Fmoc-[15N]Tyr-OH: A Comparative Analysis of Methodologies

Introduction: The Imperative of Stereochemical Fidelity in Peptide Synthesis In the landscape of therapeutic peptide development and sophisticated biochemical research, the starting materials are the bedrock upon which s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Fidelity in Peptide Synthesis

In the landscape of therapeutic peptide development and sophisticated biochemical research, the starting materials are the bedrock upon which success is built. Among these, Fmoc-protected amino acids are the quintessential building blocks for solid-phase peptide synthesis (SPPS). The specific subject of this guide, Fmoc-[15N]Tyr-OH, is of particular interest. The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group, while the ¹⁵N isotope serves as a critical probe for nuclear magnetic resonance (NMR) studies of peptide structure and dynamics.

However, the true value of this reagent lies in its chiral purity. The presence of even trace amounts of the undesired D-enantiomer can have cascading negative effects, compromising the yield, purity, and, most critically, the biological activity and safety profile of the final peptide.[1][2] Undesirable D-isomers can be introduced as impurities from the amino acid starting materials or can be formed during the synthesis of the derivative or the peptide itself.[2] Given that regulatory bodies like the FDA and EMA have a strong preference for single-enantiomer drugs, rigorous assessment of chiral purity is not merely a quality control step but a fundamental requirement for drug development.[][4][5]

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the chiral purity of Fmoc-[15N]Tyr-OH. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design and implement robust, self-validating analytical systems.

Core Methodologies: A Head-to-Head Comparison

The assessment of enantiomeric excess (e.e.) for a compound like Fmoc-[15N]Tyr-OH primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different stages of the research and development pipeline.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Differential migration of enantiomers in an electric field due to a chiral selector in the buffer.Chemical shift non-equivalence of enantiomers induced by a Chiral Solvating Agent (CSA).
Sensitivity High (typically <0.05% for the minor enantiomer).[1]Very High (low sample consumption).Lower (typically requires >0.5-1% of the minor enantiomer).
Speed Moderate to Fast (analysis times typically < 25 min).Fast.Slow (requires sample preparation and longer acquisition times).
Resolution Excellent, highly optimizable.Excellent, very high theoretical plates.Variable, dependent on CSA and analyte interaction.
Quantitation Highly reliable and reproducible.Reliable, but can be more variable than HPLC.Can be absolute (primary method), but precision is lower.
Use Case Gold standard for routine QC, method development, and release testing.Orthogonal method for confirmation, high-throughput screening, limited sample amounts.[6]Structural confirmation, analysis without a D-isomer reference, investigation of racemization mechanisms.[7]

Deep Dive: Chiral HPLC Method Development for Fmoc-[15N]Tyr-OH

Chiral HPLC is the undisputed workhorse for enantiomeric purity assessment due to its robustness, high resolution, and sensitivity.[1] A well-developed HPLC method is a self-validating system, where system suitability parameters confirm the method's performance before each run.

The core principle is to create a transient diastereomeric relationship between the enantiomers of Fmoc-[15N]Tyr-OH and a chiral stationary phase (CSP). The differing stability of these transient complexes results in different retention times, allowing for separation and quantification.

cluster_0 Chiral HPLC Method Development Workflow START Define Goal: Assess Chiral Purity of Fmoc-[15N]Tyr-OH (e.g., >99.8% e.e.) CSP Step 1: Select Chiral Stationary Phase (CSP) - Polysaccharide-based (Primary) - Macrocyclic Glycopeptide (Orthogonal) START->CSP Initial Consideration MP Step 2: Screen Mobile Phases - Start with ACN/H2O/TFA (Reversed-Phase) - Test MeOH as organic modifier CSP->MP Based on CSP type OPTIMIZE Step 3: Optimize Separation - Adjust Organic/Aqueous Ratio - Modify Additive Concentration - Change Temperature MP->OPTIMIZE If Rs < 1.5 SST Step 4: System Suitability Test (SST) - Inject D/L Standard - Check Resolution (Rs > 1.5) - Tailing Factor, Plate Count MP->SST If Rs > 1.5 OPTIMIZE->SST Iterate until pass VALIDATE Step 5: Method Validation (as per ICH/USP) - Specificity, LOD/LOQ, Linearity, Accuracy - Precision for minor peak (<0.1%) SST->VALIDATE Once SST passes END Routine Analysis VALIDATE->END Method Qualified

Caption: Workflow for Chiral HPLC Method Development.

Step 1: The Critical Choice of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in method development. For N-protected amino acids, two classes of CSPs have demonstrated exceptional utility and are recommended for screening.

  • Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on silica, are remarkably versatile.[1] Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, along with inclusion into chiral cavities within the polysaccharide structure. For Fmoc-amino acids, they are highly effective in reversed-phase mode.

  • Macrocyclic Glycopeptide CSPs: These phases (e.g., Teicoplanin, Ristocetin A) contain complex macrocyclic structures with multiple stereogenic centers and functional groups, creating "chiral pockets".[8] They are uniquely multimodal and can operate in reversed-phase, polar organic, or polar ionic modes, often providing complementary selectivity to polysaccharide phases.

Table 2: Recommended CSPs for Fmoc-[15N]Tyr-OH Screening

CSP ClassRecommended ColumnsPrimary Interaction MechanismTypical ModeRationale for Choice
Polysaccharide Lux Cellulose-1, Lux Cellulose-2[1]H-bonding, π-π interactions, inclusionReversed-PhaseHigh success rate for a broad range of Fmoc-amino acids; robust and reliable.[1][9]
Macrocyclic Glycopeptide CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A)H-bonding, ionic interactions, inclusionReversed-Phase, Polar OrganicExcellent for acidic compounds like Fmoc-AAs. Offers orthogonal selectivity to polysaccharide phases.[8]
Step 2: Experimental Protocol - A Validated Starting Point

This protocol provides a robust starting point for the chiral purity assessment of Fmoc-[15N]Tyr-OH. The causality is clear: we begin with the most broadly successful conditions reported in the literature to maximize the probability of a successful initial separation.[1]

Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the L- and D-enantiomers of Fmoc-[15N]Tyr-OH.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Materials:

  • Column: Lux 5 µm Cellulose-1 (Phenomenex, or equivalent)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample: Fmoc-[15N]Tyr-OH

  • Reference: Racemic (D/L) Fmoc-Tyr-OH standard

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 60% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve Fmoc-[15N]Tyr-OH in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Prepare a racemic standard at the same concentration to identify the elution order and confirm separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: Ambient (e.g., 25 °C)

    • Detection: UV at 265 nm (where the Fmoc group has strong absorbance).

    • Initial Isocratic Condition: 60% Mobile Phase B.

  • Analysis and Optimization:

    • Inject the racemic standard first to determine the retention times of both enantiomers and calculate the initial resolution.

    • If resolution is insufficient (Rs < 1.5), systematically decrease the percentage of Acetonitrile (e.g., in 5% increments to 55%, 50%) to increase retention and improve chiral recognition.[1]

    • If peaks are too broad or resolution is still poor, consider switching the organic modifier to Methanol (with 0.1% Formic Acid as the additive), as this changes the selectivity of the interactions with the CSP.[1]

    • Inject the Fmoc-[15N]Tyr-OH sample. The D-enantiomer, if present, will appear as a small peak at the corresponding retention time determined from the racemic standard.

  • Quantification:

    • Calculate the enantiomeric excess (% e.e.) using the area percentages of the two peaks: % e.e. = [(Area L - Area D) / (Area L + Area D)] x 100

Orthogonal and Confirmatory Methods

Relying on a single analytical method, no matter how robust, is not sufficient for critical applications like reference material characterization or troubleshooting out-of-specification results. Orthogonal methods, which rely on different separation principles, provide an essential layer of trust and validation.

NMR Spectroscopy: An Absolute Method

Chiral NMR spectroscopy offers a powerful confirmatory technique. It does not require a reference standard for the impurity and can be considered an "absolute" method for determining the enantiomeric ratio. The method involves using a Chiral Solvating Agent (CSA), which interacts with the enantiomers to form transient, rapidly exchanging diastereomeric complexes. These complexes have distinct magnetic environments, leading to separate signals in the NMR spectrum for the L- and D-enantiomers.[7]

cluster_0 Chiral NMR Principle cluster_1 Analyte Fmoc-[15N]Tyr-OH (L and D Enantiomers) ComplexL [L-Analyte • CSA] Diastereomeric Complex Analyte->ComplexL ComplexD [D-Analyte • CSA] Diastereomeric Complex Analyte->ComplexD CSA Chiral Solvating Agent (CSA) CSA->ComplexL CSA->ComplexD NMR_split Two Resolved Signals in 1H NMR Spectrum (With CSA) NMR Single Signal in 1H NMR Spectrum (Without CSA)

Caption: Principle of Chiral NMR using a CSA.

While the ¹⁵N label is invaluable for protein structural studies, for this specific application, ¹H NMR is the method of choice. The protons on the Fmoc group or near the chiral center of the tyrosine are typically monitored for chemical shift non-equivalence. The ratio of the integrals of the resolved signals directly corresponds to the enantiomeric ratio.

Final Recommendation: A Two-Tiered Strategy for Assured Quality

For comprehensive and reliable chiral purity assessment of Fmoc-[15N]Tyr-OH, a two-tiered strategy is recommended.

cluster_0 Recommended Analytical Strategy START Fmoc-[15N]Tyr-OH Lot TIER1 Tier 1: Routine QC & Release Chiral HPLC with Polysaccharide CSP (e.g., Lux Cellulose-1) START->TIER1 PASS Result: Pass (e.g., >99.8% e.e.) TIER1->PASS FAIL Result: Fail or Ambiguous (e.g., <99.8% e.e. or peak interference) TIER1->FAIL RELEASE Release for Use PASS->RELEASE TIER2 Tier 2: Investigation & Confirmation Orthogonal Method Required FAIL->TIER2 HPLC2 Chiral HPLC with Macrocyclic CSP (e.g., CHIROBIOTIC T) TIER2->HPLC2 Different Selectivity NMR Chiral NMR with CSA TIER2->NMR Absolute Method CONFIRM Confirm Result HPLC2->CONFIRM NMR->CONFIRM

Caption: A Two-Tiered Strategy for Chiral Purity Analysis.

  • Tier 1 (Routine Analysis): Employ a fully validated chiral HPLC method using a polysaccharide-based CSP as the primary workhorse for all incoming raw material checks and lot release testing. This provides the necessary speed, sensitivity, and throughput for routine operations.[1][9]

  • Tier 2 (Investigation & Confirmation): For critical applications such as reference standard characterization, or in the event of an out-of-specification (OOS) result, an orthogonal method must be used. The recommended approach is to use a macrocyclic glycopeptide CSP, as it provides a different chiral recognition mechanism. Chiral NMR serves as the ultimate confirmatory tool to provide an absolute measurement of enantiomeric purity.

By implementing this structured, evidence-based approach, researchers and manufacturers can ensure the stereochemical integrity of their Fmoc-[15N]Tyr-OH, safeguarding the quality of their subsequent research and the therapeutic potential of their synthesized peptides.

References

  • Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from [Link]

  • Strege, M. A., & Toth, F. I. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Retrieved from [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography, 10(16), 3651-3659. Retrieved from [Link]

  • Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. Doctoral dissertation.
  • Dong, M. W. (2007). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America.
  • Gecse, Z., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 23(11), 2920. Retrieved from [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Gecse, Z., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(3), 321-333. Retrieved from [Link]

  • Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH. Product Information. Retrieved from [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(5), 468-474. Retrieved from [Link]

  • Lopalco, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Pharmaceutics, 15(7), 1968. Retrieved from [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016). Amino Acid Determination, Revision 1. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing.
  • Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

  • USP Pharmacopeial Forum. (2022). Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. PF 48(1).

Sources

Validation

A Comparative Guide to the Synthesis Efficiency of Fmoc-[15N]Tyr-OH and Boc-[15N]Tyr-OH for Advanced Research Applications

For researchers, scientists, and drug development professionals engaged in the nuanced world of peptide chemistry and protein analysis, the strategic incorporation of stable isotopes is a cornerstone of modern molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the nuanced world of peptide chemistry and protein analysis, the strategic incorporation of stable isotopes is a cornerstone of modern molecular investigation. The use of 15N-labeled tyrosine ([15N]Tyr-OH) provides a powerful tool for a range of applications, from NMR-based structural biology to metabolic flux analysis. However, the efficient synthesis of the protected forms of this valuable amino acid, namely Fmoc-[15N]Tyr-OH and Boc-[15N]Tyr-OH, is a critical first step that dictates the overall success and cost-effectiveness of subsequent research.

This in-depth guide provides a comprehensive comparison of the synthesis efficiency of Fmoc- and Boc-protected [15N]Tyr-OH. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, offers insights grounded in practical laboratory experience, and provides the necessary data to inform your selection of the optimal protection strategy for your specific research needs.

The Strategic Importance of Protected [15N]Tyr-OH in Research

Isotopically labeled amino acids are indispensable tools in the modern life sciences. [15N]Tyrosine, in particular, serves as a sensitive probe in a variety of sophisticated analytical techniques. Its integration into peptides and proteins allows for:

  • Enhanced NMR Spectroscopy: The 15N nucleus provides an additional dimension in NMR experiments, facilitating the determination of protein structure, dynamics, and ligand binding.

  • Quantitative Mass Spectrometry: 15N-labeled peptides serve as internal standards for the accurate quantification of proteins and post-translational modifications in complex biological samples.

  • Metabolic Labeling Studies: Tracking the incorporation of 15N from tyrosine into metabolic pathways provides critical insights into cellular physiology and disease states.

To incorporate [15N]Tyr-OH into peptides via Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be temporarily protected. The two most dominant protection strategies utilize the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. The choice between these two profoundly impacts the entire synthesis workflow, from the initial protection of the labeled amino acid to the final cleavage of the peptide from the solid support.

A Tale of Two Chemistries: Fmoc vs. Boc Protection Strategies

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with a solution of piperidine in a polar aprotic solvent, while the Boc group is acid-labile, requiring treatment with a moderately strong acid like trifluoroacetic acid (TFA). This seemingly simple distinction has far-reaching consequences for the synthesis of protected [15N]Tyr-OH and its subsequent use in SPPS.

FeatureFmoc Protection StrategyBoc Protection Strategy
α-Amino Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Side-Chain Protection of Tyr Acid-labile (e.g., tert-butyl ether, tBu)Acid-labile (e.g., Boc, benzyl ether)
Orthogonality High (base vs. acid)Partial (differential acid lability)
Reaction Conditions Milder, less corrosiveHarsher, requires specialized equipment for HF
Common Side Reactions Diketopiperazine formation, aspartimide formationt-butylation of Trp, premature side-chain deprotection

Synthesis Efficiency Comparison: Fmoc-[15N]Tyr-OH vs. Boc-[15N]Tyr-OH

The "efficiency" of a synthesis is a multi-faceted metric encompassing not only the final yield but also the reaction time, purity of the product, and the cost and handling of reagents. While a direct, side-by-side comparative study for the synthesis of Fmoc-[15N]Tyr-OH and Boc-[15N]Tyr-OH is not extensively documented in peer-reviewed literature, we can extrapolate from established protocols for their non-labeled and other isotopically labeled counterparts to provide a robust comparison.

Reaction Yield and Purity

Fmoc-[15N]Tyr(tBu)-OH Synthesis: The synthesis of Fmoc-protected tyrosine typically involves the reaction of O-tert-butyl-L-tyrosine with an Fmoc-donating reagent. High yields are generally achievable. For instance, a two-step process starting from Fmoc-Tyr(tBu)-OH to introduce a modification has been reported with an overall yield of 58%[1]. A patent for the synthesis of the non-labeled Fmoc-Tyr(tBu)-OH reports a yield of 95.4% for the Fmoc protection step[2]. The milder conditions of the Fmoc strategy generally lead to fewer side reactions, resulting in higher crude purity, often in the range of 85-95%.

Boc-[15N]Tyr(Boc)-OH Synthesis: The synthesis of Boc-protected tyrosine can be achieved with high efficiency. A patent describing a method for preparing Boc-L-tyrosine reports yields of over 90% and purity exceeding 99%[3]. Another study on the synthesis of a doubly labeled Boc-protected tyrosine methyl ester, Boc-[13C9, 15N]-Tyr-OMe, reported a yield of 87.2% for the combined Boc protection and methylation steps[4]. However, the use of strong acids in the Boc strategy can lead to more side products, with expected crude purities generally in the range of 80-90%.

Comparative Summary of Yield and Purity:

ParameterFmoc-[15N]Tyr(tBu)-OHBoc-[15N]Tyr(Boc)-OHRationale
Typical Yield High (Potentially >90%)High (Potentially >90%)Both protection strategies are well-established and optimized for high yields.
Expected Crude Purity 85-95%80-90%The milder, orthogonal nature of the Fmoc strategy generally results in a cleaner crude product with fewer side reactions.
Reaction Time and Complexity

The synthesis of both protected amino acids involves a multi-step process starting from [15N]L-Tyrosine.

Fmoc-[15N]Tyr(tBu)-OH: The synthesis typically involves the protection of the hydroxyl group of tyrosine as a tert-butyl ether, followed by the introduction of the Fmoc group. These are generally straightforward reactions with moderate reaction times.

Boc-[15N]Tyr(Boc)-OH: The introduction of the Boc group onto both the α-amino and the phenolic hydroxyl groups can be achieved in a one-pot reaction using an excess of di-tert-butyl dicarbonate. The reaction times are typically overnight.

Overall, the complexity and duration of the synthesis for both protected amino acids are comparable.

Cost-Effectiveness

A significant consideration in choosing a protection strategy is the cost of the reagents. Generally, Fmoc-protected amino acids and their precursors are more expensive than their Boc-protected counterparts[]. This is largely due to the higher cost of the Fmoc protecting group itself. However, a comprehensive cost analysis should also factor in the overall efficiency of the subsequent peptide synthesis. The potentially higher yields and purities, along with the reduced need for extensive purification of the final peptide when using the Fmoc strategy, can sometimes offset the higher initial cost of the protected amino acid.

Experimental Workflows

The following are generalized, step-by-step methodologies for the synthesis of Fmoc-[15N]Tyr(tBu)-OH and Boc-[15N]Tyr-OH, based on established protocols.

Synthesis of Fmoc-[15N]Tyr(tBu)-OH

This synthesis is a two-step process starting from [15N]L-Tyrosine. First, the hydroxyl group is protected with a tert-butyl group, followed by the protection of the α-amino group with Fmoc.

Figure 1: Synthetic workflow for Fmoc-[15N]Tyr(tBu)-OH.

Experimental Protocol:

  • O-tert-butylation of [15N]L-Tyrosine:

    • Suspend [15N]L-Tyrosine in a suitable solvent (e.g., dioxane) in a pressure vessel.

    • Add a strong acid catalyst (e.g., sulfuric acid).

    • Introduce isobutylene gas and heat the reaction mixture.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction to isolate O-tert-butyl-[15N]L-tyrosine.

  • Fmoc Protection of O-tert-butyl-[15N]L-tyrosine:

    • Dissolve O-tert-butyl-[15N]L-tyrosine in an aqueous basic solution (e.g., sodium carbonate in water/dioxane).

    • Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a suitable solvent (e.g., dioxane).

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent.

    • Purify the crude product by crystallization or chromatography to obtain Fmoc-[15N]Tyr(tBu)-OH.

Synthesis of Boc-[15N]Tyr-OH

The synthesis of Nα-Boc-[15N]Tyr-OH is a more direct, one-step process.

Figure 2: Synthetic workflow for Boc-[15N]Tyr-OH.

Experimental Protocol:

  • Boc Protection of [15N]L-Tyrosine:

    • Dissolve [15N]L-Tyrosine in an aqueous basic solution (e.g., sodium hydroxide in water).

    • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) in a suitable organic solvent (e.g., dioxane or THF).

    • Stir the reaction at room temperature for several hours to overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to a pH of 2-3 with a suitable acid (e.g., citric acid or HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain Boc-[15N]Tyr-OH, which can be further purified by crystallization. A patent for this method reports a yield of over 90% with a purity of over 99%[3].

Causality Behind Experimental Choices and Self-Validating Systems

Fmoc Strategy: The choice of the tBu protecting group for the tyrosine side chain is critical. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by the final strong acid treatment (e.g., 95% TFA) used to release the peptide from the resin. This orthogonality is a key advantage of the Fmoc strategy, minimizing side reactions and simplifying purification. The progress of the Fmoc protection reaction can be monitored by TLC, and the purity of the final product can be readily assessed by HPLC and mass spectrometry, creating a self-validating system.

Boc Strategy: The Boc protection of the α-amino group is robust and efficient. However, the phenolic hydroxyl group of tyrosine remains unprotected in the standard Boc-Tyr-OH derivative. This can lead to O-acylation during subsequent coupling steps in SPPS. To circumvent this, a doubly protected derivative, Boc-Tyr(Boc)-OH, can be used. However, the side-chain Boc group is also acid-labile and can be partially cleaved during the repeated TFA treatments for Nα-Boc removal, leading to the same issue of a free hydroxyl group. The validation of the Boc protection reaction is also achieved through TLC, with final product purity confirmed by HPLC and mass spectrometry.

Conclusion and Recommendations

The choice between Fmoc-[15N]Tyr-OH and Boc-[15N]Tyr-OH for your research depends on a careful consideration of several factors.

The Fmoc strategy is generally recommended for the following reasons:

  • Milder reaction conditions: The use of basic deprotection for the Fmoc group is less harsh on sensitive peptide sequences.

  • Higher crude purity: The orthogonality of the protecting groups typically leads to fewer side reactions and a cleaner crude product, simplifying purification.

  • Amenability to automation: The Fmoc chemistry is well-suited for automated peptide synthesizers.

The Boc strategy , while employing harsher acidic conditions, remains a viable and sometimes preferred option, particularly for:

  • Cost-sensitive projects: Boc-protected amino acids are generally less expensive.

  • Synthesis of long or aggregation-prone peptides: The repetitive acidic treatments in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain.

For most standard applications requiring [15N]Tyr-OH, the synthesis and use of Fmoc-[15N]Tyr(tBu)-OH represents the more modern, efficient, and reliable approach, despite the potentially higher initial cost of reagents. The investment in the Fmoc-protected amino acid often pays dividends in the form of higher purity of the final isotopically labeled peptide and reduced time spent on purification.

References

  • Payne, R. J., et al. (2013). A Direct Route for the Preparation of Fmoc/OtBu Protected Iodotyrosine. Synlett, 24(10), 1235-1238.
  • CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. (2014).
  • CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. (2015).
  • Jones, J. H. (2002). The chemical synthesis of peptides. Oxford University Press.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Walker, T. E., et al. (1986). An efficient chemomicrobiological synthesis of stable isotope-labeled L-tyrosine and L-phenylalanine. The Journal of Organic Chemistry, 51(8), 1175-1179.
  • Nishiyama, Y., et al. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical and Pharmaceutical Bulletin, 49(2), 233-235.
  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • ResearchGate. (2013). A Direct Route for the Preparation of Fmoc/OtBu Protected Iodotyrosine. Retrieved from [Link]

Sources

Comparative

A Guide to Confirming the Structure of Fmoc-[¹⁵N]Tyr-OH via ¹H NMR: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The Power of Isotopic Labeling in Structural Elucidation In the realm of peptide chemistry and drug development, unambiguous structural confirmation is para...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Power of Isotopic Labeling in Structural Elucidation

In the realm of peptide chemistry and drug development, unambiguous structural confirmation is paramount. While standard ¹H NMR is a cornerstone of molecular characterization, the strategic incorporation of stable isotopes, such as ¹⁵N, offers an additional layer of certainty. The ¹⁵N isotope, with a nuclear spin (I) of ½, couples to neighboring protons, leading to predictable and observable changes in the ¹H NMR spectrum. This phenomenon, known as spin-spin coupling, provides a definitive marker for the location of the nitrogen atom within the molecular framework.

The key diagnostic feature for confirming the incorporation of the ¹⁵N label in Fmoc-[¹⁵N]Tyr-OH is the splitting of the amide proton (N-H) signal. In an unlabeled compound, the amide proton typically appears as a doublet due to coupling with the adjacent α-proton. However, in the ¹⁵N-labeled analogue, this signal is further split by the ¹⁵N nucleus, resulting in a characteristic doublet of doublets. The magnitude of this additional splitting is defined by the one-bond ¹H-¹⁵N coupling constant, denoted as ¹J(¹⁵N,¹H).

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

A robust and reliable experimental protocol is the foundation of accurate spectral interpretation. The following steps outline a validated methodology for preparing and analyzing both Fmoc-Tyr-OH and Fmoc-[¹⁵N]Tyr-OH.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds helps to slow down the exchange of the amide proton with any residual water, resulting in sharper N-H signals. Furthermore, its distinct solvent peaks do not overlap with the key signals of the analyte.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Pulse Sequence: A standard one-pulse sequence is sufficient for acquiring a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Number of scans: 16 to 64 scans are typically adequate.

    • Relaxation delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

    • Spectral width: A spectral width of approximately 12-16 ppm is appropriate to cover the entire range of proton signals.

Interpreting the Spectra: A Comparative Analysis

The ¹H NMR spectrum of Fmoc-Tyr-OH can be divided into three main regions: the aromatic region, the aliphatic region, and the amide/hydroxyl region. The introduction of the ¹⁵N label will primarily affect the amide proton signal.

¹H NMR Spectrum of Unlabeled Fmoc-Tyr-OH

The expected ¹H NMR spectrum of Fmoc-Tyr-OH in DMSO-d₆ will exhibit the following characteristic signals:

  • Fmoc Group Protons: The fluorenylmethoxycarbonyl (Fmoc) protecting group has a highly characteristic set of aromatic and aliphatic protons. The eight aromatic protons of the fluorenyl group typically appear as a series of multiplets between δ 7.30 and 7.90 ppm. The CH and CH₂ protons of the Fmoc group will appear as a triplet and a doublet, respectively, in the range of δ 4.20-4.40 ppm.[1]

  • Tyrosine Aromatic Protons: The para-substituted benzene ring of the tyrosine side chain gives rise to two doublets, each integrating to two protons. These typically appear in the range of δ 6.60-7.10 ppm.

  • Tyrosine Aliphatic Protons:

    • α-CH: The proton attached to the α-carbon will appear as a multiplet (often a doublet of doublets or a quartet) around δ 4.10-4.30 ppm. It is coupled to the amide proton and the β-protons.

    • β-CH₂: The two diastereotopic protons on the β-carbon will appear as a pair of doublets of doublets (or a more complex multiplet) between δ 2.70 and 3.10 ppm.

  • Amide Proton (N-H): The amide proton will typically appear as a doublet between δ 7.50 and 8.50 ppm, with the splitting arising from coupling to the α-CH proton (³J(H,H) ≈ 7-8 Hz).

  • Hydroxyl and Carboxylic Acid Protons: The phenolic hydroxyl (OH) and carboxylic acid (COOH) protons are often broad and their chemical shifts can vary depending on concentration and residual water content. They can be confirmed by D₂O exchange, where the signals will disappear.

The Definitive Signature of ¹⁵N Labeling: Splitting the Amide Proton

The ¹H NMR spectrum of Fmoc-[¹⁵N]Tyr-OH will be nearly identical to that of the unlabeled compound, with one critical and revealing difference in the amide proton signal.

  • Amide Proton (¹⁵N-H): The signal for the amide proton will now be a doublet of doublets .

    • The original coupling to the α-CH proton remains (³J(H,H) ≈ 7-8 Hz).

    • A new, larger splitting is introduced due to the one-bond coupling with the ¹⁵N nucleus. The typical value for ¹J(¹⁵N,¹H) in amides is approximately 90-95 Hz .[2] This large coupling constant provides an unmistakable signature of the ¹⁵N label.

Data Summary: A Head-to-Head Comparison

Proton Signal Fmoc-Tyr-OH (Unlabeled) Fmoc-[¹⁵N]Tyr-OH (Labeled) Key Differentiator
Amide (N-H) DoubletDoublet of DoubletsAdditional large splitting due to ¹J(¹⁵N,¹H) coupling
α-CH MultipletMultipletNo significant change
β-CH₂ MultipletMultipletNo significant change
Tyr Aromatic Two DoubletsTwo DoubletsNo significant change
Fmoc Aromatic MultipletsMultipletsNo significant change
Fmoc Aliphatic Triplet & DoubletTriplet & DoubletNo significant change

Visualizing the Workflow

The logical flow for confirming the structure of Fmoc-[¹⁵N]Tyr-OH using ¹H NMR can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Comparison cluster_3 Conclusion Prep_Unlabeled Prepare Fmoc-Tyr-OH sample in DMSO-d6 Acquire_Unlabeled Acquire 1H NMR spectrum of Fmoc-Tyr-OH Prep_Unlabeled->Acquire_Unlabeled Prep_Labeled Prepare Fmoc-[15N]Tyr-OH sample in DMSO-d6 Acquire_Labeled Acquire 1H NMR spectrum of Fmoc-[15N]Tyr-OH Prep_Labeled->Acquire_Labeled Analyze_Unlabeled Assign signals in unlabeled spectrum Acquire_Unlabeled->Analyze_Unlabeled Analyze_Labeled Focus on amide proton region in labeled spectrum Acquire_Labeled->Analyze_Labeled Compare Compare the amide proton signals Analyze_Unlabeled->Compare Analyze_Labeled->Compare Confirmation Confirm presence of doublet of doublets with ~90-95 Hz coupling Compare->Confirmation Structure_Confirmed Structure of Fmoc-[15N]Tyr-OH is confirmed Confirmation->Structure_Confirmed

Caption: Workflow for ¹H NMR-based structural confirmation of Fmoc-[¹⁵N]Tyr-OH.

Conclusion

The comparison of the ¹H NMR spectra of Fmoc-Tyr-OH and its ¹⁵N-labeled counterpart provides a definitive method for structural confirmation. The appearance of a large one-bond ¹H-¹⁵N coupling constant (¹J(¹⁵N,¹H) ≈ 90-95 Hz) for the amide proton signal in Fmoc-[¹⁵N]Tyr-OH serves as an unambiguous indicator of successful isotopic incorporation. This technique, grounded in the fundamental principles of NMR spectroscopy, offers a high degree of confidence, which is essential for researchers in the fields of chemical synthesis and drug development.

References

  • G. Govil, R.V. Hosur. Conformation of Biological Molecules: New Results from NMR. Springer-Verlag, 1982. [Link]

  • J. A. W. M. Henke, J. H. van der Maas, and C. H. van der Weide. "The one-bond N-H coupling constant in amides." Journal of Molecular Structure 238 (1990): 355-359. [Link]

  • H. S. Gutowsky, M. G. Chen, and J. Jonas. "Proton Magnetic Resonance of Amides. I. The N–H Spin Coupling to N¹⁵." The Journal of Chemical Physics 42.6 (1965): 2211-2212. [Link]

  • nmrmint. "Tutorial: 1H NMR Simulation of Tyrosine." nmrmint's documentation. [Link]

  • Royal Society of Chemistry. "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media." Green Chemistry. [Link][1]

  • P. E. Hansen. "¹⁵N-¹H coupling constants." Annual Reports on NMR Spectroscopy 28 (1994): 233-299. [Link]

  • The Journal of Organic Chemistry. "Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry." ACS Publications. [Link]

  • L. B. Krivdin and R. H. Contreras. "Recent advances in the measurement and calculation of one-bond ¹⁵N-¹³C spin-spin coupling constants." Progress in Nuclear Magnetic Resonance Spectroscopy 21.5 (1989): 435-513. [Link]

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Validation

Quality Control Standards for Research Grade Fmoc-[15N]Tyr-OH: A Comparative Technical Guide

Executive Summary In structural biology (NMR) and quantitative proteomics, the integrity of isotopically labeled building blocks is the rate-limiting factor for data fidelity. Fmoc-[15N]Tyr-OH is a critical reagent; howe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In structural biology (NMR) and quantitative proteomics, the integrity of isotopically labeled building blocks is the rate-limiting factor for data fidelity. Fmoc-[15N]Tyr-OH is a critical reagent; however, the label "Research Grade" often obscures significant variances in purity that can derail Solid Phase Peptide Synthesis (SPPS) or introduce noise in HSQC/TROSY spectra.[1]

This guide objectively compares Standard Commercial Grade specifications against High-Fidelity (Hi-Fi) Grade standards.[1] It establishes a self-validating QC framework for researchers to audit their reagents before committing to expensive downstream workflows.[1]

Part 1: Comparative Specifications Analysis

The following table contrasts the baseline specifications found in generic catalogs against the stringent requirements necessary for high-yield SPPS and artifact-free NMR.

Table 1: Standard vs. High-Fidelity QC Specifications
QC ParameterStandard Commercial GradeHigh-Fidelity (Hi-Fi) GradeValidation MethodScientific Impact
Chemical Purity ≥ 98.0%≥ 99.5% RP-HPLC (C18)Impurities >0.5% accumulate in SPPS, causing deletion sequences that co-elute with the target.[1][2]
Isotopic Enrichment ≥ 98 atom % 15N≥ 99 atom % 15N HR-ESI-MS / NMRLower enrichment reduces NMR signal-to-noise ratio; critical for large proteins (>20 kDa).[1]
Chiral Purity (L-isomer) ≥ 99.0% ee≥ 99.8% ee Chiral HPLCD-isomer incorporation disrupts secondary structure (e.g.,

-helices), rendering NMR data invalid.[1]
Free Amine Content Not always specified≤ 0.2% GC / TLCFree amines cause double insertion (e.g., -Tyr-Tyr- sequence), a difficult-to-separate impurity.[1]
Acetate Content Not specified≤ 0.02% Ion ChromatographyAcetate permanently caps the growing peptide chain, terminating synthesis early.[3]
Water Content ≤ 6.0%≤ 1.0% Karl FischerExcess water hydrolyzes active esters during coupling, lowering efficiency.[1]

Part 2: Performance Analysis & Causality[1][2]

The "Double Insertion" Hazard (Free Amine Impurity)

In "Standard Grade" reagents, trace amounts of free amine (H-Tyr-OH) often persist from incomplete protection.[1] During the activation step of SPPS, this free amine competes with the resin-bound amine for the activated Fmoc-amino acid.

  • Mechanism: The free amine is activated and couples to the resin. Since it lacks an Fmoc group, it remains reactive, immediately coupling another Fmoc-Tyr-OH.[1]

  • Result: A peptide with an extra Tyrosine residue (+163 Da).[1] This impurity is chemically similar to the target, making HPLC purification laborious and yield-destroying.

Isotopic Dilution in NMR

For proteins >20 kDa, signal intensity in 2D [1H, 15N]-TROSY experiments is non-linear with enrichment.[1]

  • Standard (98%): In a 100-residue protein, the probability of a fully labeled molecule is

    
    .
    
  • Hi-Fi (99%): The probability rises to

    
    .[1]
    

Part 3: Self-Validating Experimental Protocols

Do not rely solely on the Certificate of Analysis (CoA). Perform these validation steps for critical batches.

Protocol A: Chiral Purity Determination (Chiral HPLC)

Objective: Quantify D-isomer contamination with <0.1% limit of detection.[1]

Materials:

  • Column: Lux® 5µm Cellulose-2 (Phenomenex) or Chirobiotic T (Supelco).[1]

  • Mobile Phase: Acetonitrile : 0.1% TFA in Water (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 220 nm (Fmoc absorption) and 254 nm.[1]

Procedure:

  • Sample Prep: Dissolve 1 mg Fmoc-[15N]Tyr-OH in 1 mL Mobile Phase.

  • Equilibration: Flush column for 30 min.

  • Run: Inject 5 µL. Isocratic run for 25 mins.[1]

  • Analysis:

    • L-isomer RT: ~6.0 min (Dominant peak).[1]

    • D-isomer RT: ~8.5 min (Minor peak).[1]

    • Calculation:

      
      .[1]
      
  • Pass Criteria: D-isomer peak area < 0.2%.

Protocol B: Isotopic Enrichment Analysis (HR-MS)

Objective: Confirm 15N enrichment using High-Resolution Mass Spectrometry.

Procedure:

  • Instrument: Orbitrap or Q-TOF MS (Resolution > 50,000).[1]

  • Method: Direct infusion ESI (Negative mode preferred for Fmoc-AA).[1]

  • Data Acquisition: Scan range m/z 300–500.

  • Calculation:

    • Identify the monoisotopic peak (

      
      ) for unlabeled Fmoc-Tyr-OH (Theoretical m/z: 403.14).
      
    • Identify the 15N-labeled peak (

      
      ).[1]
      
    • Measure intensity of unlabeled peak (

      
      ) and labeled peak (
      
      
      
      ).
    • Enrichment %:

      
      .[1]
      
    • Note: Correct for natural abundance of 13C (1.1%) which also contributes to the M+1 signal.

Part 4: Workflow Visualization

Diagram 1: QC Decision Tree for Critical Reagents

This workflow illustrates the logical gatekeeping required before introducing a labeled amino acid into a synthesis campaign.

QC_Workflow Start Receive Fmoc-[15N]Tyr-OH CheckCoA Review CoA Specs (Isotope >98%, Purity >99%) Start->CheckCoA VisualInspect Visual Inspection (White powder, no clumps) CheckCoA->VisualInspect Decision1 Specs Met? VisualInspect->Decision1 ExpTest Experimental Validation Decision1->ExpTest Yes Reject QUARANTINE / RETURN (Risk of SPPS Failure) Decision1->Reject No HPLC_Test Run Chiral HPLC (Protocol A) ExpTest->HPLC_Test MS_Test Run HR-MS (Protocol B) ExpTest->MS_Test Decision2 D-isomer < 0.2% AND 15N > 98%? HPLC_Test->Decision2 MS_Test->Decision2 Approve RELEASE FOR SYNTHESIS Decision2->Approve Pass Decision2->Reject Fail

Caption: QC Decision Tree ensuring only validated reagents enter the synthesis workflow.

Diagram 2: Impact of Impurities on SPPS

This diagram traces the causality from specific reagent impurities to downstream failure modes.

SPPS_Impact Impurity_FreeAmine Impurity: Free Amine (H-Tyr-OH) Mech_Double Mechanism: Double Insertion Impurity_FreeAmine->Mech_Double Impurity_Acetate Impurity: Acetate (CH3COO-) Mech_Cap Mechanism: Irreversible Capping Impurity_Acetate->Mech_Cap Impurity_D_Isomer Impurity: D-Isomer (Fmoc-D-Tyr-OH) Mech_Struct Mechanism: Stereo-mutation Impurity_D_Isomer->Mech_Struct Result_Purify Outcome: Difficult Purification (+Tyr impurity) Mech_Double->Result_Purify Result_Trunc Outcome: Truncated Peptide (Low Yield) Mech_Cap->Result_Trunc Result_NMR Outcome: Invalid NMR Data (Structural Artifacts) Mech_Struct->Result_NMR

Caption: Causal map linking specific chemical impurities to synthesis and data failures.

References

  • Phenomenex. (2023).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

  • Sigma-Aldrich. (2024).[1] Fmoc-Tyr-OH-15N Product Specifications and CoA Data. Link

  • Merck Millipore (Novabiochem). (2020).[1] Enhanced Specification Fmoc-Amino Acids: The New Quality Standard. Link

  • National Institutes of Health (NIH). (2024).[1] Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution Mass Spectrometry. Link

  • BenchChem. (2025).[1][5][6] A Comparative Guide to HPLC Purity Assessment of Fmoc-Tyr(tBu)-OH Raw Material. Link[1]

Sources

Comparative

The Decisive Advantage: A Comparative Guide to the Signal-to-Noise Ratio of ¹⁵N-Labeled vs. Unlabeled Tyrosine in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure, dynamics, and interactions at atomic resolution. However, the inherent sensitivity of NMR can be a significant bottleneck, particularly when studying nitrogen-containing biomolecules. This guide provides an in-depth, objective comparison of the signal-to-noise ratio (S/N) achievable with ¹⁵N-isotopically labeled tyrosine versus its unlabeled, natural abundance counterpart. By understanding the fundamental principles and leveraging supporting experimental insights, researchers can make informed decisions to optimize their NMR studies for maximal efficiency and data quality.

The Underlying Challenge: The Low Intrinsic Sensitivity of Nitrogen-15

The primary obstacle in direct ¹⁵N NMR spectroscopy lies in the intrinsic properties of the ¹⁵N nucleus. Two key factors contribute to its remarkably low sensitivity compared to protons (¹H):

  • Low Natural Abundance: The NMR-active ¹⁵N isotope has a mere 0.36% natural abundance, while the highly abundant ¹⁴N isotope (99.64%) is NMR-inactive due to its quadrupolar nature, which leads to broad, often undetectable signals.[1][2] This means that in a sample of unlabeled tyrosine, only a tiny fraction of the molecules will contribute to the desired NMR signal.

  • Low Gyromagnetic Ratio: The gyromagnetic ratio (γ) is a fundamental constant that dictates the resonance frequency and sensitivity of a nucleus in a magnetic field. The gyromagnetic ratio of ¹⁵N is approximately 10.14% that of ¹H.[1] Since the NMR signal is proportional to the cube of the gyromagnetic ratio, this results in a theoretical sensitivity for ¹⁵N that is about 1,000 times lower than that of ¹H.

These two factors combined render direct 1D ¹⁵N NMR of unlabeled tyrosine at typical concentrations practically unfeasible, requiring prohibitively long acquisition times to achieve a meaningful signal-to-noise ratio.

The Solution: ¹⁵N Labeling and Indirect Detection via ¹H-¹⁵N HSQC

To overcome the severe sensitivity limitations of ¹⁵N, isotopic labeling is the method of choice. By synthetically or biosynthetically incorporating ¹⁵N into the tyrosine molecule, the population of NMR-active nuclei is enriched to >95%, providing a massive boost in the potential signal.

However, simply increasing the ¹⁵N concentration is only part of the solution. The most significant gains in sensitivity are realized through indirect detection methods, primarily the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[3][4]

The brilliance of the ¹H-¹⁵N HSQC experiment lies in its ability to leverage the high sensitivity of the ¹H nucleus. Instead of directly detecting the weak ¹⁵N signal, the experiment transfers magnetization from the amide proton to its directly bonded ¹⁵N nucleus, allows the ¹⁵N chemical shift to evolve, and then transfers the magnetization back to the proton for detection.[4] This approach results in a 2D spectrum where each peak correlates a proton with its attached nitrogen, providing both ¹H and ¹⁵N chemical shift information with a sensitivity that approaches that of a direct ¹H experiment.

Logical Workflow: From Isotopic Labeling to Enhanced Signal

G cluster_0 Problem: Low S/N of Natural Abundance ¹⁵N cluster_1 Solution cluster_2 Outcome Low_Abundance Low Natural Abundance (0.36%) Labeling ¹⁵N Isotopic Labeling (>95% enrichment) Low_Abundance->Labeling Overcomes Low_Gamma Low Gyromagnetic Ratio HSQC ¹H-¹⁵N HSQC Experiment Low_Gamma->HSQC Circumvents by indirect detection Labeling->HSQC Enables High_SN High Signal-to-Noise Ratio HSQC->High_SN Achieves G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Tyrosine (¹⁵N-labeled or unlabeled) in buffered D₂O Reference Add Internal Reference (e.g., DSS) Dissolve->Reference Filter Filter into NMR Tube Reference->Filter Setup Spectrometer Setup (Tune, Lock, Shim) Filter->Setup Pulse Select ¹H-¹⁵N HSQC Pulse Program Setup->Pulse Params Set Acquisition Parameters Pulse->Params Acquire Acquire Data Params->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correct FT->Phase Calc_SN Calculate Signal-to-Noise Ratio Phase->Calc_SN

Caption: A streamlined workflow for NMR analysis of tyrosine.

Conclusion: An Indisputable Case for Isotopic Labeling

The comparative analysis presented in this guide unequivocally demonstrates the profound impact of ¹⁵N isotopic labeling on the signal-to-noise ratio in the NMR analysis of tyrosine. The inherent physical limitations of the ¹⁵N nucleus make the study of unlabeled tyrosine via heteronuclear correlation NMR an exceedingly challenging, if not impossible, endeavor at biologically relevant concentrations.

By employing ¹⁵N-labeled tyrosine in conjunction with the powerful ¹H-¹⁵N HSQC experiment, researchers can achieve a dramatic enhancement in sensitivity, enabling the acquisition of high-quality data in a fraction of the time. This not only accelerates research timelines but also opens the door to more complex and subtle investigations, such as the study of protein-ligand interactions, dynamics, and conformational changes, where high sensitivity is paramount. For any serious NMR-based investigation of nitrogen-containing biomolecules, ¹⁵N isotopic labeling is not merely an advantage—it is an essential prerequisite for success.

References

  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved February 7, 2024, from [Link]

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance? Retrieved February 7, 2024, from [Link]

  • Aguilar, J. A., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Magnetic Resonance, 258, 40-47. Available at: [Link]

  • Higman, V. A. (2012, October 24). 1H-15N HSQC. Protein NMR. Retrieved February 7, 2024, from [Link]

  • Mestrelab. (n.d.). NMR Tools. Retrieved February 7, 2024, from [Link]

  • Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2(1), 225-243. Available at: [Link]

  • University of Maryland. (n.d.). 1H-15N HSQC. Department of Chemistry and Biochemistry. Retrieved February 7, 2024, from [Link]

  • Iowa State University. (n.d.). 1H-15N HSQC. Biological NMR Facility. Retrieved February 7, 2024, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Optical Purity of Fmoc-[¹⁵N]Tyr-OH Batches via Optical Rotation

Introduction: The Imperative of Enantiomeric Purity in Peptide Synthesis In the precise world of solid-phase peptide synthesis (SPPS), the stereochemical integrity of the amino acid building blocks is paramount. The inco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the stereochemical integrity of the amino acid building blocks is paramount. The incorporation of even minute quantities of the incorrect enantiomer can lead to the formation of diastereomeric peptide impurities that are often difficult to separate and can have significant, unpredictable impacts on the final peptide's structure, function, and immunogenicity. For researchers in drug development, ensuring the enantiomeric purity of raw materials like Nα-Fmoc-protected amino acids is not merely a quality control step; it is a foundational requirement for reproducible science and the development of safe, effective therapeutics.

This guide provides an in-depth comparison and a validated protocol for assessing the optical purity of different batches of Fmoc-[¹⁵N]Tyr-OH, a stable isotope-labeled amino acid crucial for NMR-based structural studies of peptides and proteins.[1] We will explore the principles of optical rotation, detail a robust experimental workflow, and discuss the interpretation of results, including the subtle but important influence of isotopic labeling on chiroptical properties.

The Principle of Optical Rotation: A Chiroptical Phenomenon

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution containing a chiral molecule.[2] This property, also known as optical activity, is intrinsic to molecules that are non-superimposable on their mirror images, or enantiomers.[3]

  • Dextrorotatory (+): An enantiomer that rotates the plane of polarized light in a clockwise direction.[4]

  • Levorotatory (-): An enantiomer that rotates the plane of polarized light in a counter-clockwise direction.[4]

The magnitude of this rotation is quantified as the specific rotation, [α] , a fundamental physical constant for a given chiral compound under defined conditions. It is calculated using the Biot equation:

[α]Tλ = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light, typically the sodium D-line (589 nm).

For any given batch of an Fmoc-amino acid, a deviation from the established specific rotation value of the pure L-enantiomer is a direct indication of either the presence of the D-enantiomer or other optically active impurities.

G cluster_0 Polarimeter Workflow Unpolarized Light Unpolarized Light Polarizer Polarizer Unpolarized Light->Polarizer 1. Light Source Linearly Polarized Light Linearly Polarized Light Polarizer->Linearly Polarized Light 2. Filtration Sample Cell Sample Cell (Fmoc-[15N]Tyr-OH in DMF) Linearly Polarized Light->Sample Cell 3. Interaction Rotated Light Rotated Plane of Polarized Light Sample Cell->Rotated Light 4. Rotation (α) Analyzer Analyzer Rotated Light->Analyzer 5. Measurement Detector Detector Analyzer->Detector 6. Signal Output

Caption: Conceptual workflow of a polarimeter measuring optical rotation.

The Impact of ¹⁵N Isotopic Labeling on Optical Rotation

A common question is whether the substitution of ¹⁴N with ¹⁵N affects the optical rotation. The chirality of a molecule is determined by its electronic structure and the 3D arrangement of atoms. Within the Born-Oppenheimer approximation, isotopic substitution does not alter the electronic wave function. However, the optical rotation is not a purely electronic phenomenon; it has a non-negligible contribution from molecular vibrations.[5][6]

Changing the mass of the nitrogen atom (from ¹⁴N to ¹⁵N) alters the molecule's vibrational frequencies.[7] This change in the vibrational contribution to the optical activity can result in a small but measurable difference in the specific rotation value compared to the unlabeled analogue.[8] While this effect is often minor, for high-precision work it is crucial to compare batches of Fmoc-[¹⁵N]Tyr-OH against a well-characterized reference standard of the same isotopically labeled compound, rather than relying solely on the literature value for the unlabeled Fmoc-L-Tyr-OH.

Experimental Protocol: Determining Specific Rotation of Fmoc-[¹⁵N]Tyr-OH

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Materials and Instrumentation

  • Analyte: Fmoc-[¹⁵N]Tyr-OH batches to be tested.

  • Reference Standard: High-purity, well-characterized Fmoc-L-Tyr-OH or Fmoc-[¹⁵N]Tyr-OH standard.

  • Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF). The choice of DMF is based on its excellent solvating power for Fmoc-amino acids and its common use in published specifications, ensuring comparability.

  • Instrumentation: Calibrated polarimeter with a sodium lamp (D-line, 589 nm) and temperature control.

  • Glassware: Class A volumetric flasks (10 mL), analytical balance, appropriate cuvettes (e.g., 1 dm path length).

3.2. Step-by-Step Methodology

G start Start prep 1. Sample Preparation Accurately weigh ~100 mg of sample. Dissolve in DMF in a 10 mL volumetric flask. Fill to mark and mix thoroughly. start->prep cal 2. Instrument Calibration Set temperature to 20°C. Calibrate with a blank (pure DMF). Verify with a known standard (e.g., sucrose). prep->cal measure 3. Sample Measurement Rinse cell with sample solution. Fill cell, ensuring no air bubbles. Record the observed rotation (α). cal->measure calc 4. Calculation Calculate concentration (c) in g/mL. Use Biot's Law: [α] = α / (l * c) measure->calc compare 5. Data Analysis Compare calculated [α] to the reference standard value. Assess batch-to-batch consistency. calc->compare end_node End compare->end_node

Caption: Step-by-step workflow for optical rotation measurement.

  • Instrument Preparation & Calibration:

    • Power on the polarimeter and sodium lamp, allowing them to warm up for at least 30 minutes to ensure stable output.

    • Set the temperature control to 20°C. Temperature fluctuations can significantly affect optical rotation.[9]

    • Fill the polarimeter cell with the blank solvent (DMF) and perform a zero calibration.

    • Trustworthiness Check: If available, measure a certified standard (e.g., a sucrose solution) to verify instrument performance.

  • Sample Preparation (c = 1% in DMF):

    • Accurately weigh approximately 100 mg of the Fmoc-[¹⁵N]Tyr-OH sample onto an analytical balance.

    • Quantitatively transfer the sample to a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of DMF and gently swirl to dissolve the solid completely.

    • Carefully add DMF to the calibration mark. Stopper the flask and invert it 15-20 times to ensure a homogenous solution. This precise concentration is critical for an accurate calculation.

  • Measurement:

    • Rinse the polarimeter cell twice with small aliquots of the sample solution.

    • Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

    • Place the cell in the polarimeter and allow the temperature to equilibrate for 2-3 minutes.

    • Take at least three to five separate readings and record the average observed rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the exact concentration (c) in g/mL. For 100 mg in 10 mL, c = 0.100 g / 10 mL = 0.01 g/mL.

    • Using the path length (l), typically 1.0 dm, calculate the specific rotation using the Biot equation.

Data Interpretation and Comparison

The primary goal is to compare the specific rotation of new batches against a known standard and assess consistency. The accepted specific rotation for standard Fmoc-L-Tyr-OH is [α]²⁰/D = -22 ± 2° (c=1 in DMF) . Its enantiomer, Fmoc-D-Tyr-OH, would have an equal and opposite rotation of +22°.

4.1. Potential Impurities and Their Impact

A deviation from the expected value can indicate several issues:

  • Enantiomeric Contamination: The presence of the D-enantiomer will cause the specific rotation to be less negative (closer to zero).

  • Chemical Impurities: Impurities from the synthesis process, such as free tyrosine, dipeptides (Fmoc-Tyr-Tyr-OH), or β-alanyl derivatives, can be optically active and interfere with the measurement.[10][11][12] High chemical purity (typically ≥99% by HPLC) is a prerequisite for reliable optical rotation analysis.[13]

  • Residual Solvents: While often not chiral, residual solvents can affect the sample's concentration and density, leading to inaccurate results.

4.2. Comparative Data Analysis

Below is a table with hypothetical data for three batches of Fmoc-[¹⁵N]Tyr-OH, demonstrating how to present and interpret the results.

Parameter Reference Standard (Fmoc-L-Tyr-OH) Batch A (Fmoc-[¹⁵N]Tyr-OH) Batch B (Fmoc-[¹⁵N]Tyr-OH) Batch C (Fmoc-[¹⁵N]Tyr-OH)
Purity (HPLC) ≥ 99.5%99.6%99.7%98.1%
Observed Rotation (α) -0.221°-0.219°-0.220°-0.205°
Concentration (c) 0.0100 g/mL0.0100 g/mL0.0100 g/mL0.0100 g/mL
Path Length (l) 1.0 dm1.0 dm1.0 dm1.0 dm
Calculated [α]²⁰/D -22.1° -21.9° -22.0° -20.5°
Assessment Meets SpecificationPass: Within typical ±2° range.Pass: Excellent agreement with standard.Fail: Outside acceptable range. Suggests enantiomeric or other optically active impurity.

Analysis:

  • Batches A and B show specific rotation values that are very close to the reference standard, indicating high enantiomeric purity. The slight variation is expected and falls within the acceptable tolerance.

  • Batch C shows a specific rotation of -20.5°, which is significantly less negative than the standard. This result strongly suggests the presence of the D-enantiomer or another optically active impurity. While the HPLC purity is still high, this highlights that standard reversed-phase HPLC cannot separate enantiomers.[13] This batch should be flagged for further investigation using a chiral chromatography method.

Conclusion

The measurement of optical rotation is a rapid, reliable, and essential tool for the quality control of chiral building blocks like Fmoc-[¹⁵N]Tyr-OH. It provides a direct measure of the net optical activity of a sample, which is intrinsically linked to its enantiomeric purity. By employing a carefully validated protocol, controlling for variables such as concentration, temperature, and solvent purity, researchers can confidently assess the quality and consistency of their materials. While minor deviations due to isotopic labeling may exist, establishing a high-purity labeled reference standard allows for robust batch-to-batch comparison. Ultimately, this diligence at the raw material stage is critical for ensuring the success and reproducibility of peptide synthesis projects in both research and pharmaceutical development.

References

  • Seibert, E., et al. (2021). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV. MDPI. Available at: [Link]

  • Instant Biology by Dr. Neelabh. (2022). Optical Rotation in Amino acids| Chirality| d type and l type amino acids. YouTube. Available at: [Link]

  • Wikipedia. (2024). Optical rotation. Wikipedia. Available at: [Link]

  • Japanese Pharmacopoeia. (2021). Optical Rotation Determination. General Tests. Available at: [Link]

  • Camacho, C., et al. (2021). Theoretical Study of the Isotope Effect in Optical Rotation. ChemRxiv. Available at: [Link]

  • Lin, G., et al. (2012). A general method to predict optical rotations of chiral molecules from their structures. National Institutes of Health (NIH). Available at: [Link]

  • Merck Millipore. (2012). Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. Available at: [Link]

  • PubChem. (2024). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. PubChem. Available at: [Link]

  • Camacho, C., et al. (2021). Theoretical Study of the Isotope Effect in Optical Rotation. ACS Publications. Available at: [Link]

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry. Available at: [Link]

  • Abbate, V., et al. (2016). A Direct Route for the Preparation of Fmoc/OtBu Protected Iodotyrosine. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Perrier, S., et al. (1994). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Do isotopic groups cause optical activity? Chemistry Stack Exchange. Available at: [Link]

  • Aapptec Peptides. (2024). Fmoc-Tyr(3-NO2)-OH. Aapptec Peptides. Available at: [Link]

  • Camacho, C., et al. (2021). Theoretical Study of the Isotope Effect in Optical Rotation. PubMed. Available at: [Link]

  • De Vleeschauwer, M., et al. (2014). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. Available at: [Link]

  • Zelzer, M., et al. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). The Royal Society of Chemistry. Available at: [Link]

  • Mondal, S., et al. (2024). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-[15N]Tyr-OH Proper Disposal Procedures

[1][2] Executive Summary Fmoc-[15N]Tyr-OH (Fmoc-Tyrosine-[15N]) is a stable isotope-labeled amino acid derivative. It is non-radioactive and must be disposed of as chemical waste , not radioactive waste.[1][2] The primar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Fmoc-[15N]Tyr-OH (Fmoc-Tyrosine-[15N]) is a stable isotope-labeled amino acid derivative. It is non-radioactive and must be disposed of as chemical waste , not radioactive waste.[1][2]

The primary disposal pathway is High-Temperature Incineration via a licensed chemical waste contractor. Do not dispose of this compound down the drain.[3][4] Segregate based on physical state (Solid vs. Liquid/SPPS Waste).

Part 1: Chemical Profile & Hazard Identification[5][6]

Before handling waste, you must understand the material's physicochemical properties. The


 label increases the molecular mass by approximately 1 Da compared to the natural abundance analog but does not alter chemical reactivity or toxicity.
PropertyDataOperational Implication
Chemical Name N-alpha-Fmoc-L-tyrosine-[15N]Standard Fmoc-amino acid handling applies.[1][2]
CAS Number 92954-90-0 (Unlabeled analog)Use unlabeled CAS for general waste profiling if specific isotope CAS is unavailable in EHS software.[1][2]
Radioactivity NONE (Stable Isotope)DO NOT place in radioactive waste streams (saves significant disposal costs).[1][2]
Physical State White to off-white powderDust generation is the primary exposure risk during solid waste transfer.[1][2]
Hazard Class Irritant (Skin, Eye, Respiratory)Standard PPE (Gloves, Lab Coat, Goggles) is mandatory.[1][2]
Reactivity Base-labile (Fmoc); Oxidizable (Phenol)Incompatible with strong bases (e.g., Piperidine) and strong oxidizers.[1][2]

Senior Scientist Insight: The Tyrosine side chain contains a phenolic hydroxyl group. While protected in some derivatives (e.g., Fmoc-Tyr(tBu)-OH), the free hydroxyl in Fmoc-Tyr-OH is susceptible to oxidation.[1][2] Never mix this waste with strong oxidizing agents (e.g., nitric acid, permanganates) in a waste accumulation container, as this can generate heat and potentially toxic byproducts.

Part 2: Waste Stream Segregation Logic

Proper segregation prevents cross-contamination and ensures regulatory compliance (RCRA). Use the following logic flow to determine the correct waste container.

DisposalLogic Start Waste Generation: Fmoc-[15N]Tyr-OH StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Expired/Excess Powder) StateCheck->Solid Powder/Residue Liquid Liquid Waste (Mother Liquor/SPPS) StateCheck->Liquid Solution RadCheck Radioactive Co-contaminants? (e.g., 14C, 3H tracers) Solid->RadCheck SolventCheck Solvent Composition? Liquid->SolventCheck Bin_Solid_Chem DISPOSAL A: Solid Chemical Waste (Non-Halogenated) RadCheck->Bin_Solid_Chem No (Standard) Bin_Rad DISPOSAL B: Radioactive Waste (Mixed Waste) RadCheck->Bin_Rad Yes (Rare) Bin_Liq_Halo DISPOSAL C: Halogenated Solvent Waste (contains DCM/CHCl3) SolventCheck->Bin_Liq_Halo Contains DCM Bin_Liq_NonHalo DISPOSAL D: Non-Halogenated Waste (DMF/NMP only) SolventCheck->Bin_Liq_NonHalo No Halogens

Figure 1: Decision logic for segregating Fmoc-[15N]Tyr-OH waste streams. Note that while the isotope itself is stable, co-contaminants determine the final path.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Substance (Excess Powder)

Context: You have an expired vial or a weighed portion that was not used.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and lab coat. A dust mask (N95) is recommended if handling large open quantities (>5g).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solids.

  • Transfer:

    • Place the original vial directly into the waste container if possible.

    • If transferring loose powder, use a dedicated spatula. Do not use compressed air to clean the spatula; wipe it with a Kimwipe dampened with ethanol.

  • Labeling:

    • Label as "Non-Hazardous Chemical Waste" (unless mixed with other hazards).

    • Explicitly write: "Fmoc-Tyrosine-[15N] (Stable Isotope) - Solid."

    • Crucial: Mark "Contains NO Radioactivity" to prevent EHS confusion during pickup.

Scenario B: Disposal of SPPS Waste (Liquid)

Context: Waste generated during Solid Phase Peptide Synthesis (SPPS), typically mixed with DMF (Dimethylformamide), Piperidine, or DCM (Dichloromethane).[1]

  • Classification: This is now Hazardous Solvent Waste due to the carrier solvents.

  • Segregation:

    • If DCM was used: Segregate into Halogenated Waste .

    • If only DMF/NMP/Piperidine were used: Segregate into Non-Halogenated Waste .

  • Fmoc-Byproducts: The deprotection step releases dibenzofulvene.[5] This is a reactive alkene. Ensure the waste container is vented or not overfilled, although in standard waste streams, the concentration is too low to cause polymerization issues.

  • Labeling: List all solvents (e.g., "DMF 80%, Piperidine 20%") and add "Trace Fmoc-[15N]Tyr-OH."

Scenario C: Spill Cleanup

Context: Powder spilled on the balance or benchtop.

  • Containment: Cover the spill immediately with a dry Kimwipe to prevent dust dispersal.

  • Wet Wipe Method:

    • Dampen a paper towel with water (Fmoc-amino acids are hydrophobic but water suppresses dust better than volatile organics initially).[1]

    • Wipe the area inward from the periphery to the center.

  • Solvent Wash: Follow with an Ethanol or Isopropanol wipe to solubilize and remove the hydrophobic Fmoc residue.

  • Disposal: Place all contaminated wipes into the Solid Chemical Waste bin.

Part 4: Regulatory & Environmental Compliance
1. The "Stable Isotope" Exemption

Regulatory bodies (such as the US EPA and NRC) distinguish clearly between stable and radioactive isotopes.

  • Reference: Stable isotopes (13C, 15N, 2H) do not emit ionizing radiation and are exempt from Nuclear Regulatory Commission (NRC) licensing and radioactive waste protocols [1].

  • Self-Validation: Verify the label says "Stable Isotope" or lists the specific enrichment (e.g., "98 atom % 15N"). If there is no radiation symbol (trefoil), it is chemical waste.

2. EPA Waste Codes (US Context)

While Fmoc-Tyr-OH itself is not a P-listed or U-listed acute hazardous waste [2], the solvents used with it often are:

  • F001/F002: Spent halogenated solvents (DCM).

  • Ignitable Waste (D001): If mixed with flammable solvents like Acetonitrile or DMF (flash point <60°C).

3. Ecological Impact

Fmoc-amino acids are generally not readily biodegradable due to the bulky fluorenyl group.

  • Do not drain dispose. Introduction into water systems can harm aquatic life due to the phenolic nature of Tyrosine and the aromaticity of the Fmoc group [3].

  • Incineration: This is the environmentally preferred method, as it fully oxidizes the organic framework into CO2, H2O, and NOx gases (scrubbed at the facility).

References
  • United States Nuclear Regulatory Commission (NRC). Backgrounder on Radioactive Waste. (Stable isotopes are not classified as radioactive waste).[6] [Link][1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (P-List and U-List definitions). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-[15N]Tyr-OH

Welcome to your essential guide for the safe handling and logistical management of Fmoc-[15N]Tyr-OH. As drug development professionals, our work with isotopically labeled amino acids is fundamental to advancing therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and logistical management of Fmoc-[15N]Tyr-OH. As drug development professionals, our work with isotopically labeled amino acids is fundamental to advancing therapeutic research. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety protocols necessary for handling this valuable reagent. Our objective is to empower you with the expertise to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Reagent

Fmoc-[15N]Tyr-OH is a stable, non-radioactive, isotopically labeled amino acid derivative. Its chemical hazards are comparable to its unlabeled counterpart, Fmoc-Tyr-OH. The primary risks are associated with its physical form as a fine powder.

  • Inhalation: Powders can be easily aerosolized, leading to respiratory tract irritation.[1][2]

  • Skin and Eye Contact: Direct contact may cause skin irritation and serious eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1][2]

The presence of the stable ¹⁵N isotope does not confer radiological risk. However, it is crucial to manage its disposal correctly to prevent unintended environmental isotopic enrichment.

Engineering Controls: Your First Line of Defense

Before selecting personal protective equipment, it is paramount to establish robust engineering controls. These measures are designed to minimize exposure by containing the hazard at its source.

  • Ventilation: Always handle solid Fmoc-[15N]Tyr-OH within a certified chemical fume hood or a powder containment hood.[3][4] This is the most critical step to prevent inhalation of the fine powder. The constant airflow will draw airborne particles away from your breathing zone.

  • Designated Work Area: Establish a designated area for weighing and handling this compound. This practice minimizes the potential for cross-contamination of other laboratory surfaces and experiments.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the physical state of the chemical. The following table provides a clear, task-based guide for PPE selection.

Task Physical State Required PPE Rationale
Weighing and Aliquoting Solid (Powder)- Nitrile Gloves- Lab Coat- Safety Goggles- N95 RespiratorThe primary risk is the inhalation of fine, airborne powder. An N95 respirator is essential to protect the respiratory system.[5] Goggles provide a seal around the eyes to prevent entry of fine particulates.[6]
Dissolving and Solution Handling Liquid (Solution)- Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsThe inhalation risk is significantly reduced once the compound is in solution. The focus shifts to protecting against splashes. Safety glasses with side shields are sufficient for this task.[7]
Spill Cleanup Solid or Liquid- Chemical-Resistant Gloves (Nitrile)- Lab Coat or Chemical-Resistant Apron- Chemical Splash Goggles- N95 Respirator (for powders)A higher level of protection is required to manage uncontrolled releases. Goggles offer superior protection against splashes compared to safety glasses.[6] For powder spills, respiratory protection is mandatory.

Procedural Workflow for Safe Handling

The following diagram and step-by-step protocols outline the complete, self-validating workflow for handling Fmoc-[15N]Tyr-OH, from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Gloves, Goggles, Lab Coat, N95) weigh 2. Weigh Solid in Fume Hood prep->weigh Minimize aerosolization dissolve 3. Dissolve Solid in Appropriate Solvent weigh->dissolve Controlled addition spill Spill Occurs? weigh->spill transfer 4. Transfer to Reaction Vessel dissolve->transfer Use appropriate glassware dissolve->spill decon 5. Decontaminate Glassware & Work Surfaces transfer->decon disposal 6. Dispose of Waste (Solid & Liquid) decon->disposal Follow institutional guidelines spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol YES spill_protocol->decon Post-cleanup

Caption: Workflow for Safe Handling of Fmoc-[15N]Tyr-OH.

Step-by-Step Weighing Protocol
  • Preparation: Before handling the compound, ensure your designated workspace inside the chemical fume hood is clean and uncluttered.

  • Don PPE: Put on your lab coat, nitrile gloves, and chemical splash goggles. Finally, fit-check your N95 respirator.

  • Tare Balance: Place a clean, appropriately sized weigh boat on the analytical balance and tare it.

  • Aliquot Compound: Carefully open the container of Fmoc-[15N]Tyr-OH. Use a clean spatula to transfer the desired amount of powder to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize the creation of airborne dust.

  • Secure Container: Tightly close the main container of Fmoc-[15N]Tyr-OH and return it to its designated storage location.

  • Proceed to Dissolution: Take the weigh boat with the aliquoted powder to the area where you will be preparing your solution.

Step-by-Step Dissolution Protocol
  • Prepare Solvent: In the fume hood, measure the required volume of your chosen solvent into an appropriate flask or beaker.

  • Add Compound: Carefully add the weighed Fmoc-[15N]Tyr-OH powder to the solvent.

  • Rinse Weigh Boat: Use a small amount of the solvent to rinse the weigh boat, ensuring all of the compound is transferred to the solution.

  • Mix: Gently swirl or stir the solution until the solid is fully dissolved.

  • Dispose of Weigh Boat: Dispose of the used weigh boat in the solid chemical waste container.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A well-prepared response is key to mitigating any potential harm.

Spill Cleanup
  • Solid Spill (Minor):

    • Ensure you are wearing the appropriate PPE (gloves, lab coat, goggles, N95 respirator).

    • Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[8]

    • Carefully sweep the material into a dustpan and place it in a sealed container labeled "Hazardous Waste."[9][10]

    • Decontaminate the area with an appropriate solvent or detergent solution.

  • Liquid Spill (Minor):

    • Wearing appropriate PPE (gloves, lab coat, goggles), contain the spill using absorbent pads or vermiculite, working from the outside in.[10]

    • Once absorbed, scoop the material into a sealed container labeled "Hazardous Waste."

    • Decontaminate the spill area.

For major spills, evacuate the area, alert your supervisor and institutional safety office immediately, and restrict access.[11][12]

First Aid Measures

The following table summarizes immediate actions to be taken in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[1][13]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][13] If irritation persists, seek medical advice.[14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical final step in the safe handling of Fmoc-[15N]Tyr-OH.

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled liquid hazardous waste container. Due to the ¹⁵N label, it is imperative not to dispose of this material down the drain. The container should be clearly marked with the full chemical name, including the isotopic label: "Fmoc-[15N]Tyr-OH".

  • Consult Institutional Guidelines: All waste disposal must be conducted in strict accordance with your institution's environmental health and safety regulations.[1][9]

By integrating these principles of hazard assessment, engineering controls, and task-specific PPE into your daily laboratory operations, you build a robust and reliable culture of safety. This comprehensive approach not only protects you and your colleagues but also upholds the integrity and quality of your vital research.

References

  • SAFETY DATA SHEET Fmoc-Tyr(PO(OBzl)OH)-OH. CEM Corporation. [Link]

  • Safety Data Sheet - Fmoc-Tyr(tBu)-OH. AAPPTec, LLC. [Link]

  • Safety Data Sheet - Fmoc-Tyr(All)-OH. AAPPTec, LLC. [Link]

  • Safety Data Sheet (SDS) - Fmoc-Tyr-OH. AnaSpec. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Chemical Spill procedure. University of Wollongong. [Link]

  • Chemical Spill Response Procedure. University of Manitoba. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. [Link]

Sources

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